molecular formula C4H4Cl2N4 B153422 2,6-Dichloropyrimidine-4,5-diamine CAS No. 130838-36-7

2,6-Dichloropyrimidine-4,5-diamine

Cat. No.: B153422
CAS No.: 130838-36-7
M. Wt: 179.00 g/mol
InChI Key: VJVAQTIZGIIBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloropyrimidine-4,5-diamine is a useful research compound. Its molecular formula is C4H4Cl2N4 and its molecular weight is 179.00 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45913. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloropyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N4/c5-2-1(7)3(8)10-4(6)9-2/h7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVAQTIZGIIBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286462
Record name 4,5-Diamino-2,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130838-36-7
Record name 4,5-Diamino-2,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2,6-Dichloropyrimidine-4,5-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,6-Dichloropyrimidine-4,5-diamine, a crucial intermediate in the preparation of various pharmaceutical compounds. This document provides a comprehensive overview of the prevailing synthetic methodologies, complete with detailed experimental protocols and quantitative data to facilitate replication and process optimization.

Introduction

This compound, also referred to in the literature as 2,5-diamino-4,6-dichloropyrimidine, is a key building block in medicinal chemistry. Its importance is underscored by its role as a precursor in the synthesis of purine analogs, which are integral to the development of antiviral and other therapeutic agents. The efficient and scalable synthesis of this diamine is therefore of significant interest to the pharmaceutical industry.

Primary Synthesis Route: Chlorination of Dihydroxypyrimidines

The most prominently documented and industrially relevant method for the synthesis of this compound involves the direct chlorination of 2,5-diamino-4,6-dihydroxypyrimidine. This reaction typically employs phosphorus oxychloride (POCl₃) as the chlorinating agent. While early attempts at this direct chlorination were reported as unsuccessful, subsequent process development has led to viable synthetic pathways, often through the inclusion of specific additives to enhance reactivity and yield.

A common strategy involves the use of a quaternary ammonium chloride or a tertiary amine hydrochloride, which acts as a catalyst or reaction promoter. These additives are thought to facilitate the chlorination process, which can otherwise be challenging due to the nature of the pyrimidine ring system.

The overall synthetic pathway can be visualized as a two-step process, starting from a more readily available precursor to first synthesize the dihydroxy intermediate, which is then chlorinated.

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the synthesis of this compound and its precursors.

Starting MaterialReagentsSolventReaction ConditionsYieldReference
2,5-Diamino-4,6-dihydroxypyrimidine hydrochloridePhosphorus oxychloride, Tetraethylammonium chlorideNone105°C, 20 hours50%[1]
2,5-Diamino-4,6-dihydroxypyrimidine hydrochloridePhosphorus oxychloride, N-ethyl-N-methyl piperidinium chlorideNone105°C, 24 hours65%[1]
2-Amino-4,6-dihydroxypyrimidinePhosphorus oxychloride, TriethylamineNone75°C, >1 hourHigh[2]
2-Amino-4,6-dihydroxy-5-carboxamidopyrimidinePhosphorus oxychloride, N,N-dimethylanilineNone105-110°C, 3 hours93.1%[3]
2-Amino-4,6-dimethoxypyrimidineNitrosation, Reduction, Formylation, Hydrolysis, ChlorinationVariousMulti-step process>79%[3]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride (Intermediate)

This protocol is based on the hydrolysis of a 5-acylamino precursor.

Materials:

  • 5-Acetamido-2-amino-4,6-dihydroxypyrimidine

  • Concentrated hydrochloric acid

  • Water

  • Acetone

Procedure:

  • A suspension of crude 5-acetamido-2-amino-4,6-dihydroxypyrimidine (700g) in a mixture of concentrated hydrochloric acid (2 liters) and water (200ml) is prepared.[1]

  • The mixture is heated to 70-75°C and maintained at this temperature for 1 hour.[1]

  • The reaction mixture is then cooled in an ice bath.[1]

  • The resulting solid product is collected by filtration.

  • The product is washed sequentially with a solution of concentrated HCl (80ml) in water (170ml) and then with acetone (1 liter).[1]

  • The product is air-dried at 40°C to yield 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.[1]

Protocol 2: Synthesis of this compound

This protocol describes the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride using phosphorus oxychloride in the presence of a quaternary ammonium salt.

Materials:

  • Dry 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride

  • Dry Tetraethylammonium chloride

  • Phosphorus oxychloride (POCl₃)

  • Water

  • Ice

  • 40% Sodium hydroxide solution

  • Ethyl acetate

  • CELITE (for filtration)

  • Brine

  • Silica gel

Procedure:

  • Dry 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride (1.8g), dry tetraethylammonium chloride (9.8g), and phosphorus oxychloride (5.5ml) are combined and heated at 105°C for 20 hours.[1]

  • After cooling, the reaction mixture is poured into 5 liters of water, with ice added to maintain the temperature at approximately 50-55°C.[1]

  • The pH of the mixture is adjusted to 4 by the addition of 40% sodium hydroxide solution, while keeping the temperature at 50-55°C with ice. The mixture is stirred for 1 hour at 50°C.[1]

  • The pH is then further adjusted to 7 with 40% sodium hydroxide, and the mixture is cooled to 35°C.[1]

  • The product is extracted with ethyl acetate (10 liters).[1]

  • The phases are separated and filtered through CELITE to remove solid impurities.[1]

  • The aqueous phase is further extracted with ethyl acetate (2 x 1 liter).[1]

  • The combined ethyl acetate phases are washed with brine and then concentrated under vacuum.[1]

  • The concentrated solution is filtered warm through a dry silica plug to remove any remaining solids and color.[1]

  • The ethyl acetate is further concentrated under vacuum, and the resulting crystalline solid is collected by filtration to yield this compound.[1]

Synthesis Pathway Visualization

The following diagram illustrates the key transformation in the synthesis of this compound from its dihydroxy precursor.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product start 2,5-Diamino-4,6-dihydroxypyrimidine (or its hydrochloride salt) product This compound start->product Chlorination (Heat) reagents 1. Phosphorus Oxychloride (POCl₃) 2. Quaternary Ammonium Chloride (e.g., Tetraethylammonium chloride)

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 2,5-Diamino-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical name "2,6-Dichloropyrimidine-4,5-diamine" as specified in the query does not correspond to a readily available substance in major chemical databases. However, the closely related isomer, 2,5-Diamino-4,6-dichloropyrimidine (CAS No. 55583-59-0), is a known compound. This guide will focus on the properties and synthesis of the latter, assuming it to be the molecule of interest.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2,5-diamino-4,6-dichloropyrimidine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

2,5-Diamino-4,6-dichloropyrimidine is a substituted pyrimidine with a molecular formula of C₄H₄Cl₂N₄.[1][2] Its core structure consists of a pyrimidine ring substituted with two amino groups and two chlorine atoms.

Physicochemical Data

The key physicochemical properties of 2,5-diamino-4,6-dichloropyrimidine are summarized in the table below.

PropertyValueSource
Molecular Formula C₄H₄Cl₂N₄[1][2]
Molecular Weight 179.01 g/mol [1][2]
CAS Number 55583-59-0[1][2]
Melting Point 188-191 °C (decomposes)[3]
Boiling Point 395.8±52.0 °C (Predicted)[3]
LogP 0.9478[1]
Topological Polar Surface Area (TPSA) 77.82 Ų[1]
Appearance White to light yellow or light red powder/crystal

Synthesis of 2,5-Diamino-4,6-dichloropyrimidine

A common synthetic route to 2,5-diamino-4,6-dichloropyrimidine involves the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.

Experimental Protocol: Chlorination of 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride

Materials:

  • Dry 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride

  • Tetraethylammonium chloride (dry)

  • Phosphorus oxychloride (POCl₃)

  • Water

  • Ice

  • 40% Sodium hydroxide solution

  • Ethyl acetate

  • Celite

Procedure:

  • Combine dry 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride (1.8 g), dry tetraethylammonium chloride (9.8 g), and phosphorus oxychloride (5.5 ml).

  • Heat the reaction mixture at 105°C for 20 hours.

  • After cooling, pour the reaction mixture into 5 liters of water, adding ice to maintain the temperature at approximately 50-55°C.

  • Adjust the pH to 4 by adding 40% sodium hydroxide solution, continuing to maintain the temperature at 50-55°C with the addition of ice.

  • Stir the mixture for 1 hour at 50°C.

  • Further, adjust the pH to 7 with a 40% sodium hydroxide solution and cool the mixture to 35°C.

  • Extract the product with ethyl acetate (10 liters).

  • Filter the phases separately through Celite to remove any solid byproducts.

  • Perform two additional extractions of the aqueous phase with ethyl acetate (1 liter each).

  • Combine the organic phases and process to isolate the final product. This procedure is reported to yield approximately 50% of 2,5-diamino-4,6-dichloropyrimidine.

Synthesis_Workflow Start 2,5-Diamino-4,6- dihydroxypyrimidine HCl Reaction Chlorination Start->Reaction Reagents POCl3, (C2H5)4NCl 105°C, 20h Reagents->Reaction Workup Aqueous Workup (H2O, ice, NaOH) Reaction->Workup Extraction Ethyl Acetate Extraction Workup->Extraction Purification Filtration & Isolation Extraction->Purification Product 2,5-Diamino-4,6- dichloropyrimidine Purification->Product Reactivity_Pathway Start 2,5-Diamino-4,6- dichloropyrimidine Reaction SNAr Reaction Start->Reaction Nucleophile Nucleophile (e.g., R-NH2, R-OH) Nucleophile->Reaction Product4 4-substituted product Reaction->Product4 Position 4 Product6 6-substituted product Reaction->Product6 Position 6 Product46 4,6-disubstituted product Product4->Product46 Further reaction Product6->Product46 Further reaction Kinase_Inhibition cluster_kinase Kinase Active Site ATP ATP Hinge Hinge Region Inhibitor Diaminopyrimidine Scaffold Binding Competitive Binding Inhibitor->Binding H-bonds Binding->Hinge Block Phosphorylation Blocked Binding->Block Pathway Downstream Signaling Inhibited Block->Pathway

References

An In-depth Technical Guide to 2,5-Diamino-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2,5-diamino-4,6-dichloropyrimidine, a pivotal building block in contemporary medicinal chemistry. Herein, we detail its chemical and physical properties, synthesis methodologies, and significant applications in the development of therapeutic agents. This document includes detailed experimental protocols for key synthetic transformations and visual representations of relevant biological pathways to facilitate a deeper understanding of its utility in drug discovery.

Note on Nomenclature: The requested compound, 2,6-Dichloropyrimidine-4,5-diamine, is most commonly identified in chemical literature and supplier databases as 2,5-Diamino-4,6-dichloropyrimidine . This guide will proceed using the latter nomenclature, which corresponds to the CAS number 55583-59-0.

Core Compound Data

2,5-Diamino-4,6-dichloropyrimidine is a versatile heterocyclic scaffold, the structure of which allows for selective and sequential functionalization. This attribute makes it a valuable starting material for generating diverse molecular libraries for screening against various therapeutic targets.[1]

Chemical and Physical Properties

The fundamental properties of 2,5-diamino-4,6-dichloropyrimidine are summarized in the table below, providing a consolidated reference for laboratory use.

PropertyValueReference
CAS Number 55583-59-0[2][3][4][5]
Molecular Formula C₄H₄Cl₂N₄[2][3][5]
Molecular Weight 179.01 g/mol [2][4][5]
IUPAC Name 4,6-dichloropyrimidine-2,5-diamine[6]
Melting Point 188-191 °C (decomposes)[5]
Appearance Slightly brownish solid[5][7]
Purity ≥95% to min 98%[2][4]
Topological Polar Surface Area (TPSA) 77.82 Ų[2]
logP 0.9478[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 4[2]
SMILES ClC1=C(N)C(Cl)=NC(N)=N1[2]

Synthesis and Experimental Protocols

The synthesis of 2,5-diamino-4,6-dichloropyrimidine is a critical process for its application in further chemical synthesis. The most common route involves the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine.[8]

General Synthesis of 2,5-Diamino-4,6-dichloropyrimidine

A general procedure for the synthesis involves the reaction of 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride with a chlorinating agent, such as phosphorus oxychloride, in the presence of a quaternary ammonium salt.[5][8]

Reaction Scheme:

G 2,5-diamino-4,6-dihydroxypyrimidine 2,5-diamino-4,6-dihydroxypyrimidine 2,5-diamino-4,6-dichloropyrimidine 2,5-diamino-4,6-dichloropyrimidine 2,5-diamino-4,6-dihydroxypyrimidine->2,5-diamino-4,6-dichloropyrimidine  POCl₃, R₄N⁺Cl⁻

Caption: Synthesis of 2,5-diamino-4,6-dichloropyrimidine.

Detailed Protocol:

  • To a dry reactor, add 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride (0.14 mol).[5]

  • Add dry 1,2,3-trichloropropane (51.96 mL) and stir the mixture.[5]

  • Sequentially add tetramethylammonium chloride (0.29 mol) and phosphorus trichloride (0.54-0.81 mol).[5]

  • Upon completion of the reaction, cool the mixture to below 50°C and slowly add ice water, maintaining the temperature below 55°C.[5][7]

  • Adjust the pH to 6.5-7.0 with a 50% sodium hydroxide solution, keeping the temperature below 55°C, and continue stirring for 30 minutes.[5][7]

  • Add tetrahydrofuran (3.7 mol) and stir at 50-60°C.[5][7]

  • Filter the insoluble material through diatomaceous earth and wash the filter cake with ethyl acetate.[5][7]

  • Combine the organic phases, wash with water, and dry with sodium bicarbonate.[5][7]

  • Remove ethyl acetate by vacuum distillation, add hexane to the residue, and cool to below 10°C.[5][7]

  • Filter the resulting solid and dry in vacuo at 50°C to yield 2,5-diamino-4,6-dichloropyrimidine as a slightly brownish solid.[5][7]

Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid to one of the chlorine atoms of the pyrimidine core, which is a common method for functionalization.[1]

Materials:

  • 2,5-Diamino-4,6-dichloropyrimidine

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2M Na₂CO₃ solution

  • Toluene/ethanol solvent mixture

Procedure:

  • In a flame-dried round-bottom flask, combine 2,5-diamino-4,6-dichloropyrimidine (1 mmol), the arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).[1]

  • Purge the flask with nitrogen or argon for 10 minutes.[1]

  • Add the toluene/ethanol solvent mixture (10 mL) and the 2M Na₂CO₃ solution (1.5 mL) via syringe.[1]

  • Heat the reaction mixture to 80-90°C and stir under an inert atmosphere for 4-12 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.[1]

Sonogashira Coupling

This protocol describes the coupling of a terminal alkyne to a chlorine position on the pyrimidine ring.[1]

Materials:

  • 2,5-Diamino-4,6-dichloropyrimidine

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (TEA) (2.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask, add 2,5-diamino-4,6-dichloropyrimidine (1 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).[1]

  • Evacuate and backfill the flask with nitrogen or argon three times.[1]

  • Add anhydrous THF or DMF (10 mL) and triethylamine (2.5 mmol) via syringe.[1]

  • Add the terminal alkyne (1.2 mmol) dropwise at room temperature.[1]

  • Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 6-24 hours.[1]

  • Monitor the reaction by TLC or LC-MS.[1]

  • After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[1]

Applications in Drug Discovery and Development

2,5-Diamino-4,6-dichloropyrimidine is a key building block in the synthesis of biologically active compounds. Its derivatives have shown potential as inhibitors of various enzymes, making it a compound of interest in drug development.[1] It is a useful reagent for the preparation of Abacavir impurities, carbocyclic nucleosides, and hexenopyranosyl nucleosides.[5][7]

The pyrimidinediamine core can act as a hinge-binding motif in the ATP-binding pocket of several kinases. By modifying the substituents at the chloro-positions, selectivity and potency against specific kinases such as Anaplastic Lymphoma Kinase (ALK), Aurora Kinases, and Epidermal Growth Factor Receptor (EGFR) can be achieved.[1] Derivatives have also been investigated as inhibitors of phosphodiesterases, particularly PDE4, a key target in inflammatory diseases.[1]

Drug Discovery Workflow

The general workflow for utilizing 2,5-diamino-4,6-dichloropyrimidine in a drug discovery program is illustrated below.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Target_ID Target Identification Library_Synthesis Library Synthesis from 2,5-Diamino-4,6-dichloropyrimidine Target_ID->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Lead_Gen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo Tox Toxicology In_Vivo->Tox Candidate Candidate Selection Tox->Candidate

Caption: A generalized workflow for drug discovery.

Signaling Pathway Involvement

Derivatives of 2,5-diamino-4,6-dichloropyrimidine have been designed to target key signaling pathways implicated in diseases such as cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway in regulating the cell cycle. Certain pyrimidine derivatives have been shown to act as inhibitors within this pathway.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Activates Cell_Growth Cell Growth & Proliferation Downstream->Cell_Growth Promotes Pyrimidine_Derivative Pyrimidine Derivative (Inhibitor) Pyrimidine_Derivative->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling and inhibition.

Conclusion

2,5-Diamino-4,6-dichloropyrimidine is a highly valuable and versatile chemical intermediate for the synthesis of novel therapeutic agents. Its capacity for straightforward functionalization through established cross-coupling methodologies enables the rapid generation of diverse compound libraries. The demonstrated potential of pyrimidine scaffolds to yield potent kinase and phosphodiesterase inhibitors highlights the significant promise of this building block in modern drug discovery endeavors.[1]

References

Spectroscopic Analysis of 2,6-Dichloropyrimidine-4,5-diamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the compound is cited as a starting material in various synthetic procedures, the publications focus on the characterization of the resulting products rather than the precursor itself. For instance, it is documented as a reactant in the preparation of [8-¹⁴C]-2,6-dichloro-9H-purine and other purine analogs.[1][2][3] In these syntheses, the subsequent products are extensively characterized using methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1][4]

This guide, therefore, provides a summary of its known synthetic applications and presents generalized experimental protocols for the spectroscopic characterization of a chemical entity like 2,6-Dichloropyrimidine-4,5-diamine.

Synthetic Utility

The primary documented application of this compound is in the construction of the purine ring system. The adjacent amine groups at the 4 and 5 positions of the pyrimidine ring are suitably positioned for cyclization with a one-carbon synthon to form the imidazole portion of the purine core.

A common synthetic route involves the reaction of this compound with reagents such as triethyl orthoformate.[2][3] This reaction, typically performed under heating, leads to the formation of a dichloropurine derivative. The general transformation is depicted in the workflow below.

General Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a standard workflow for the comprehensive spectroscopic characterization of a chemical compound such as this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound of Interest (this compound) Dissolve Dissolution in Appropriate Solvent Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR Deuterated Solvent IR IR Spectroscopy Dissolve->IR IR-transparent Solvent or Solid State MS Mass Spectrometry (e.g., ESI, EI) Dissolve->MS Volatile Solvent Process Spectral Processing NMR->Process IR->Process MS->Process Interpret Structural Elucidation Process->Interpret Report Reporting & Archiving Interpret->Report

Caption: General workflow for spectroscopic analysis.

Spectroscopic Data (Predicted)

In the absence of experimentally-derived data, computational prediction methods can provide estimated values. The following tables present predicted spectroscopic data for this compound. It is critical to note that these are theoretical values and must be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectral Data

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 5.0 - 6.0Broad Singlet4H-NH₂

Note: The chemical shift of amine protons can vary significantly based on solvent, concentration, and temperature. The signal is often broad due to quadrupole effects and chemical exchange.

Table 2: Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (δ) ppmAssignment
~ 150 - 160C2, C6
~ 135 - 145C4, C5

Note: These are approximate ranges. The exact chemical shifts are influenced by the electronic environment.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-StrongN-H stretching (asymmetric and symmetric)
1650 - 1600StrongN-H bending (scissoring)
1580 - 1550StrongC=N stretching (pyrimidine ring)
800 - 750StrongC-Cl stretching

Table 4: Predicted Mass Spectrometry Data

ParameterValue
Molecular FormulaC₄H₄Cl₂N₄
Exact Mass177.98 g/mol
[M]+~178
[M+2]+~180 (Isotopic pattern for two chlorine atoms)
[M+4]+~182 (Isotopic pattern for two chlorine atoms)

Note: The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would result in a distinctive M, M+2, and M+4 pattern in the mass spectrum.

Experimental Protocols (Generalized)

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI). Acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

While this compound is a valuable precursor in synthetic organic chemistry, its own comprehensive spectroscopic data is not widely published. The information provided in this guide summarizes its known chemical utility and offers a framework for its characterization based on standard analytical techniques. It is recommended that any user of this compound perform their own spectroscopic analysis to confirm its identity and purity prior to use.

References

Technical Guide: 1H NMR Spectrum of 2,6-Dichloropyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 1H NMR spectrum of 2,6-Dichloropyrimidine-4,5-diamine. While a publicly available experimental spectrum for this specific molecule is not readily accessible, this document offers a robust prediction based on established principles of NMR spectroscopy and data from structurally analogous compounds. It also includes a comprehensive experimental protocol for acquiring the spectrum and a logical workflow for its synthesis and characterization.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is expected to be relatively simple, dominated by the signals from the two amine groups. The absence of protons directly attached to the pyrimidine ring means that the primary signals of interest will be from the -NH2 protons.

Table 1: Predicted 1H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
4-NH25.0 - 6.0Broad singlet2HThe chemical shift is influenced by the electron-withdrawing nature of the pyrimidine ring and the adjacent chloro and amino groups. The broadness is due to quadrupole broadening from the 14N nucleus and potential hydrogen exchange.
5-NH24.0 - 5.0Broad singlet2HThis amine group is expected to be slightly more shielded compared to the 4-amino group due to its position relative to the two chloro substituents, resulting in an upfield shift. Broadening is also expected.

Note: Chemical shifts are predictions and may vary depending on the solvent, concentration, and temperature.

Experimental Protocol for 1H NMR Spectroscopy

This section outlines a standard procedure for obtaining a high-quality 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: A deuterated solvent that can dissolve the compound and does not have exchangeable protons that would interfere with the amine signals is crucial. Dimethyl sulfoxide-d6 (DMSO-d6) is a highly recommended solvent due to its ability to slow down the exchange rate of N-H protons, often resulting in sharper signals. Other potential solvents include chloroform-d (CDCl3) or methanol-d4 (CD3OD), although exchange with the solvent's deuterium may be more pronounced in methanol.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • Pulse Sequence: A standard single-pulse experiment is generally sufficient.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of 10-12 ppm is typically adequate.

    • Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually appropriate.

  • Temperature: The spectrum should be acquired at a constant, controlled temperature, typically 25 °C. Temperature can affect the chemical shift of the N-H protons and the rate of hydrogen exchange.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the signals to determine the relative number of protons.

  • Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0 ppm.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound, culminating in the acquisition of its 1H NMR spectrum.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Reaction (e.g., Chlorination and Amination) start->reaction workup Reaction Work-up and Purification reaction->workup product Isolated 2,6-Dichloropyrimidine- 4,5-diamine workup->product nmr_prep NMR Sample Preparation product->nmr_prep nmr_acq 1H NMR Data Acquisition nmr_prep->nmr_acq nmr_proc Data Processing and Analysis nmr_acq->nmr_proc spectrum Final 1H NMR Spectrum nmr_proc->spectrum

Caption: Synthesis and 1H NMR Characterization Workflow.

This guide provides a foundational understanding for researchers working with this compound. By following the outlined experimental protocol, one can successfully obtain and interpret its 1H NMR spectrum, a critical step in the structural elucidation and quality control of this important chemical entity.

Technical Guide: ¹³C NMR Analysis of 2,6-Dichloropyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,6-dichloropyrimidine-4,5-diamine (CAS No: 130838-36-7). Due to the limited availability of direct experimental spectral data in public literature, this document presents predicted ¹³C NMR chemical shifts based on the analysis of structurally similar compounds. Furthermore, a detailed, generalized experimental protocol for acquiring ¹³C NMR spectra for this class of compounds is provided. This guide is intended to support researchers in the identification, characterization, and quality control of this compound, a key building block in medicinal chemistry.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery and development. Its bifunctional nature, featuring two reactive chlorine atoms and two amino groups, makes it a versatile scaffold for the synthesis of a wide array of biologically active molecules. Accurate structural elucidation and purity assessment are critical for its application in the synthesis of pharmaceutical agents. ¹³C NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the carbon skeleton of organic molecules. This guide outlines the expected ¹³C NMR spectral characteristics and a standard methodology for its analysis.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of structurally related pyrimidine derivatives and general principles of NMR spectroscopy. The actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon AtomPredicted Chemical Shift (δ) ppm
C4/C5~140 - 150
C2/C6~155 - 165

Note: The chemical shifts are predicted values and should be used as a reference. Experimental verification is recommended.

Experimental Protocol for ¹³C NMR Analysis

This section details a generalized yet comprehensive protocol for obtaining a ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

  • Weighing: Accurately weigh approximately 50-100 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar heterocyclic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication may be employed to aid dissolution.

  • Transfer: Transfer the resulting solution into a standard 5 mm NMR tube.

3.2. NMR Spectrometer Setup

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • Tuning and Matching: Tune and match the probe to the ¹³C frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

3.3. Acquisition Parameters

A standard proton-decoupled ¹³C NMR experiment is typically performed.

ParameterRecommended Value
Pulse Programzgpg30 or similar with proton decoupling
Spectral Width (SW)~200-250 ppm (centered around 100 ppm)
Acquisition Time (AQ)1-2 seconds
Relaxation Delay (D1)2-5 seconds
Number of Scans (NS)1024 or higher (depending on sample concentration)
Temperature298 K (25 °C)

3.4. Data Processing

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction algorithm.

  • Chemical Shift Referencing: Reference the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Visualizations

4.1. Molecular Structure and Carbon Numbering

molecular_structure cluster_molecule This compound C2 C2 N3 N3 C2->N3 Cl2 Cl C2->Cl2 C4 C4 C5 C5 C4->C5 NH2_4 NH₂ C4->NH2_4 C6 C6 C5->C6 NH2_5 NH₂ C5->NH2_5 N1 N1 C6->N1 Cl6 Cl C6->Cl6 N1->C2 N3->C4

Caption: Molecular structure of this compound with carbon numbering.

4.2. Experimental Workflow for ¹³C NMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (50-100 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Match, Lock, Shim) transfer->setup acquire Acquire ¹³C NMR Spectrum setup->acquire process Fourier Transform & Phasing acquire->process reference Reference to Solvent Peak process->reference analyze Analyze Spectrum reference->analyze

Caption: General experimental workflow for ¹³C NMR analysis.

Mass Spectrometry of 2,6-Dichloropyrimidine-4,5-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 2,6-Dichloropyrimidine-4,5-diamine. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and predicted fragmentation patterns to aid in the characterization of this and structurally related compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Mass spectrometry is a critical analytical technique for the unambiguous identification and structural elucidation of such molecules. This guide outlines the expected mass spectral characteristics, including the molecular ion and fragmentation pathways, and provides a detailed experimental protocol for its analysis.

Predicted Mass Spectrum and Fragmentation

While direct experimental mass spectra for this compound are not widely published, a reliable prediction of its mass spectrometric behavior can be made based on the analysis of similar dichloropyrimidine derivatives.[1][2] The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (predicted)Ion IdentityNotes
178/180/182[M]⁺˙ (Molecular Ion)The characteristic 9:6:1 isotopic pattern for two chlorine atoms is expected.[1] The nominal mass is 178 g/mol .
143/145[M - Cl]⁺Loss of a chlorine radical. The isotopic pattern will correspond to a single chlorine atom.
116[M - 2Cl]⁺˙Loss of both chlorine atoms.
117[M - Cl - HCN]⁺Subsequent loss of hydrogen cyanide from the [M - Cl]⁺ fragment, a common fragmentation pathway for pyrimidine rings.[1]
91[M - 2Cl - HCN]⁺˙Loss of hydrogen cyanide from the fragment after the loss of both chlorine atoms.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), adapted from established methods for similar compounds.[2]

3.1. Sample Preparation

  • Prepare a stock solution of this compound in a volatile organic solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL.

  • Perform serial dilutions to obtain working solutions in the range of 1-10 µg/mL.

3.2. Gas Chromatography (GC) Conditions

  • Injector: Splitless mode, with the temperature set to 250 °C.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-350 to detect the molecular ion and expected fragments.

  • Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Visualizations

The following diagrams illustrate the logical workflow for the mass spectrometric analysis and the predicted fragmentation pathway of this compound.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start 2,6-Dichloropyrimidine- 4,5-diamine Sample dissolve Dissolution in Volatile Solvent start->dissolve gc_injection GC Injection & Separation dissolve->gc_injection ionization Electron Ionization (70 eV) gc_injection->ionization mass_analyzer Mass Analyzer (Quadrupole) ionization->mass_analyzer detector Detection mass_analyzer->detector mass_spectrum Mass Spectrum Generation detector->mass_spectrum interpretation Fragmentation Pattern Analysis mass_spectrum->interpretation identification Compound Identification interpretation->identification

Caption: Logical workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [M]⁺˙ m/z = 178/180/182 C₄H₄Cl₂N₄ F1 [M - Cl]⁺ m/z = 143/145 M->F1 - Cl F2 [M - 2Cl]⁺˙ m/z = 116 M->F2 - 2Cl F3 [M - Cl - HCN]⁺ m/z = 117 F1->F3 - HCN F4 [M - 2Cl - HCN]⁺˙ m/z = 91 F2->F4 - HCN

Caption: Predicted fragmentation pathway for this compound.

References

Solubility Profile of 2,6-Dichloropyrimidine-4,5-diamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,6-Dichloropyrimidine-4,5-diamine in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on presenting available qualitative solubility information and detailing established experimental protocols for solubility determination. The methodologies outlined herein will empower researchers to accurately measure the solubility of this compound in their specific solvent systems, a critical parameter for drug discovery, process development, and formulation.

Introduction

This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry and materials science. As with any compound under investigation, understanding its solubility in various organic solvents is fundamental for a wide range of applications, including synthetic route optimization, purification strategy development, formulation design for in vitro and in vivo studies, and analytical method development. This guide aims to provide a foundational understanding of its solubility characteristics.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in organic solvents. However, qualitative solubility information is available for the structurally similar compound, 2,5-Diamino-4,6-dichloropyrimidine. This information can serve as a preliminary guide for solvent selection.

Table 1: Qualitative Solubility of 2,5-Diamino-4,6-dichloropyrimidine

SolventSolubility
DMSOSoluble
MethanolSlightly Soluble
WaterSlightly Soluble

It is crucial to note that the data in Table 1 pertains to 2,5-Diamino-4,6-dichloropyrimidine and should be used only as an estimation for this compound. Experimental determination of solubility for the specific compound of interest is highly recommended.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides detailed experimental methodologies for determining the solubility of this compound. The shake-flask method is a widely accepted technique for determining thermodynamic (equilibrium) solubility.

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess of the solid compound in a known volume of solvent over a specified period.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, etc.)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Seal the vials tightly and place them in an orbital shaker or use a vortex mixer to ensure continuous agitation.

    • Incubate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method. A pre-established calibration curve is necessary for accurate quantification.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or molarity (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Solubility_Workflow start Start add_excess Add excess solid to known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate filter Filter supernatant to remove undissolved solid equilibrate->filter quantify Quantify concentration (e.g., HPLC, UV-Vis) filter->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Stability of 2,6-Dichloropyrimidine-4,5-diamine Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloropyrimidine-4,5-diamine is a pivotal intermediate in the synthesis of a wide array of pharmacologically active purine analogues. Its journey from a starting material to a final active pharmaceutical ingredient (API) often involves steps under acidic conditions. Therefore, a thorough understanding of its stability in such environments is critical for process optimization, impurity profiling, and ensuring the quality and safety of the final product. This technical guide provides a comprehensive overview of the stability of this compound under acidic conditions, including potential degradation pathways, and outlines a detailed experimental protocol for its assessment based on established principles of forced degradation studies.

Introduction: The Significance of Stability

The pyrimidine core is a ubiquitous scaffold in medicinal chemistry. Specifically, substituted diaminopyrimidines are key precursors for the synthesis of purines, which are integral to numerous biological processes and form the backbone of many therapeutic agents. The stability of these precursors, such as this compound, is a crucial parameter. Instability under acidic conditions can lead to the formation of degradation products, which may reduce the yield of the desired product and introduce impurities that could have their own pharmacological or toxicological profiles. While the synthesis of purine analogs from diaminopyrimidines often employs acidic catalysts, indicating a degree of stability, the potential for hydrolysis of the chloro substituents remains a concern.

Theoretical Considerations for Degradation

The this compound molecule possesses several reactive sites susceptible to degradation under acidic conditions. The primary anticipated degradation pathway is the hydrolysis of the chloro groups at the 2 and 6 positions of the pyrimidine ring. The electron-withdrawing nature of the pyrimidine ring, further activated by the chloro substituents, makes these positions susceptible to nucleophilic attack by water, which is accelerated in the presence of acid.

The two amino groups at the 4 and 5 positions are expected to be protonated under acidic conditions, which may influence the overall reactivity of the molecule. The proximity of these amino groups also presents the possibility of intramolecular reactions following initial hydrolysis.

Proposed Degradation Pathway

Under acidic conditions, the likely degradation of this compound proceeds through a stepwise hydrolysis of the chloro groups. The initial hydrolysis would lead to the formation of a mono-hydroxylated intermediate, followed by a second hydrolysis to yield the di-hydroxy species. The proposed pathway is illustrated below.

G cluster_0 Proposed Acidic Degradation Pathway A This compound B 6-Chloro-2-hydroxy-pyrimidine-4,5-diamine (Intermediate 1) A->B + H2O / H+ - HCl C 2-Chloro-6-hydroxy-pyrimidine-4,5-diamine (Intermediate 2) A->C + H2O / H+ - HCl D 2,6-Dihydroxy-pyrimidine-4,5-diamine (Final Degradation Product) B->D + H2O / H+ - HCl C->D + H2O / H+ - HCl

Caption: Proposed hydrolytic degradation pathway of this compound under acidic conditions.

Hypothetical Quantitative Stability Data

To illustrate the expected stability profile, the following tables present hypothetical data from a forced degradation study. These tables are intended to serve as a template for presenting actual experimental results.

Table 1: Effect of pH on the Stability of this compound at 50°C

pHTime (hours)% this compound Remaining% Degradation Product(s)
1.00100.00.0
692.57.5
1285.314.7
2472.127.9
3.00100.00.0
698.21.8
1296.53.5
2493.07.0
5.00100.00.0
699.80.2
1299.50.5
2499.10.9

Table 2: Effect of Temperature on the Stability of this compound at pH 1.0

Temperature (°C)Time (hours)% this compound Remaining% Degradation Product(s)
250100.00.0
2498.91.1
4897.82.2
7296.73.3
500100.00.0
692.57.5
1285.314.7
2472.127.9
700100.00.0
288.411.6
478.121.9
861.039.0

Experimental Protocol for Forced Degradation Study

The following is a detailed protocol for conducting a forced degradation study of this compound under acidic conditions. This protocol is based on the principles outlined in the ICH guidelines for stability testing.

Objective: To evaluate the stability of this compound in acidic solutions at various temperatures and to identify potential degradation products.

Materials:

  • This compound (of known purity)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Phosphate buffer components (e.g., potassium phosphate monobasic, phosphoric acid)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Temperature-controlled water bath or oven

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for degradation product identification

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 100 mL volumetric flask. Make up to the mark to obtain a stock solution of 100 µg/mL.

  • Acidic Stress Conditions:

    • Prepare acidic solutions of desired concentrations (e.g., 0.1 M HCl, 1 M HCl).

    • For each stress condition, transfer a known volume of the stock solution to a reaction vessel and add the acidic solution to achieve the final desired concentration of the drug and acid.

    • Prepare a control sample by diluting the stock solution with deionized water.

  • Incubation:

    • Incubate the reaction mixtures at different temperatures (e.g., room temperature, 50°C, 70°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation for Analysis:

    • Immediately neutralize the withdrawn aliquots with an appropriate amount of NaOH solution to stop the degradation reaction.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analytical Method (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Quantify the amount of this compound remaining at each time point by comparing the peak area to that of a standard of known concentration.

    • Calculate the percentage of degradation.

    • Identify and quantify any degradation products that are formed.

  • Degradation Product Identification:

    • Utilize LC-MS to determine the mass of the degradation products and propose their structures.

The experimental workflow is summarized in the following diagram:

G cluster_1 Experimental Workflow for Acidic Forced Degradation prep Prepare Stock Solution of This compound stress Expose to Acidic Conditions (Varying pH and Temperature) prep->stress sample Withdraw Aliquots at Specific Time Points stress->sample neutralize Neutralize Samples to Stop Degradation sample->neutralize analyze Analyze by HPLC-UV for Quantification neutralize->analyze identify Identify Degradation Products by LC-MS analyze->identify

Caption: Workflow for the forced degradation study of this compound under acidic conditions.

Conclusion

While specific public data on the stability of this compound under acidic conditions is limited, a scientifically sound assessment can be made through a systematic forced degradation study. The primary anticipated degradation pathway involves the hydrolysis of the chloro substituents. The experimental protocol and data presentation formats provided in this guide offer a robust framework for researchers and drug development professionals to investigate the stability of this important synthetic intermediate. A thorough understanding of its degradation profile is essential for developing robust manufacturing processes and ensuring the quality and safety of resulting pharmaceutical products.

The Discovery and Strategic Application of 2,6-Dichloropyrimidine-4,5-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloropyrimidine-4,5-diamine is a pivotal heterocyclic intermediate in medicinal chemistry, primarily recognized for its role as a versatile scaffold in the synthesis of kinase inhibitors and other therapeutic agents. This technical guide provides an in-depth exploration of its discovery, historical synthetic evolution, and its strategic application in drug development. Detailed experimental protocols for its synthesis are provided, alongside a comprehensive summary of quantitative data. Furthermore, this guide visualizes key synthetic workflows and the signaling pathways of kinases targeted by derivatives of this compound, offering a valuable resource for researchers in the field of drug discovery.

Introduction: A Versatile Building Block in Medicinal Chemistry

The pyrimidine core is a ubiquitous motif in biologically active molecules, including nucleobases and a multitude of pharmaceuticals. Among the vast array of pyrimidine derivatives, this compound stands out as a particularly valuable building block. Its unique arrangement of two reactive chlorine atoms and two adjacent amino groups on the pyrimidine ring allows for a diverse range of chemical modifications. This structural feature enables the construction of complex molecular architectures, most notably purine analogs and other heterocyclic systems that are central to the development of targeted therapies.

The primary application of this compound lies in the synthesis of kinase inhibitors.[1] The diaminopyrimidine moiety can effectively mimic the hinge-binding region of ATP in the active site of various kinases, providing a strong anchor for inhibitor binding. The two chlorine atoms offer convenient handles for the introduction of various substituents through nucleophilic substitution or cross-coupling reactions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This guide will delve into the history of this important molecule and provide practical information for its synthesis and application in modern drug discovery.

Discovery and Historical Synthesis

The seminal work on the preparation of 2,5-diamino-4,6-dichloropyrimidine was published by Temple et al. in the Journal of Organic Chemistry in 1975.[2] Their research laid the groundwork for the synthesis of this class of compounds. Initially, the direct chlorination of 2,5-diamino-4,6-dihydroxypyrimidine with phosphorus oxychloride was reported to be challenging, often leading to degradation of the pyrimidine ring.[2][3]

Subsequent advancements, notably by Hanson and as detailed in several patents, demonstrated that the reaction could be successfully carried out by using phosphorus oxychloride in the presence of a quaternary ammonium chloride or a tertiary amine hydrochloride.[4] This modification proved crucial for achieving practical yields and enabling larger-scale synthesis. These developments transformed 2,5-diamino-4,6-dichloropyrimidine (a positional isomer of the title compound) and related structures into readily accessible intermediates for drug discovery programs.

Synthetic Protocols and Methodologies

The synthesis of this compound and its isomers typically involves the chlorination of a corresponding dihydroxypyrimidine precursor. Below are detailed experimental protocols adapted from the patent literature, which describe reliable methods for the synthesis of the closely related and often co-synthesized 2,5-diamino-4,6-dichloropyrimidine.

Chlorination of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride

This protocol describes a robust method for the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride using phosphorus oxychloride and a quaternary ammonium salt.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dry 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride, a quaternary ammonium chloride (e.g., tetraethylammonium chloride), and phosphorus oxychloride.[4]

  • Heating: Heat the reaction mixture to approximately 105 °C with stirring.[4] The reaction is typically allowed to proceed for 20-24 hours.[4]

  • Work-up: After cooling, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously poured into a mixture of ice and water.[4]

  • pH Adjustment and Extraction: The aqueous mixture is neutralized with a base (e.g., 40% sodium hydroxide solution) to a pH of approximately 7. The product is then extracted with an organic solvent, such as ethyl acetate.[4]

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[4]

G cluster_0 Reaction cluster_1 Work-up and Extraction cluster_2 Purification A Combine 2,5-diamino-4,6-dihydroxypyrimidine HCl, quaternary ammonium chloride, and POCl3 B Heat at 105°C for 20-24 hours A->B C Cool and remove excess POCl3 B->C D Pour into ice/water C->D E Neutralize with NaOH to pH 7 D->E F Extract with ethyl acetate E->F G Wash organic layer with brine F->G H Dry over Na2SO4 G->H I Filter and concentrate H->I J Recrystallize or perform column chromatography I->J I->J

Synthesis Workflow

Quantitative Data

The following table summarizes key quantitative data from representative synthetic procedures found in the literature.

PrecursorReagentsTemperature (°C)Time (h)Yield (%)Reference
2,5-Diamino-4,6-dihydroxypyrimidine HCl (1.8g)Tetraethylammonium chloride (9.8g), POCl₃ (5.5ml)1052050--INVALID-LINK--
2,5-Diamino-4,6-dihydroxypyrimidine HCl (3.6g)N-ethyl-N-methyl piperidinium chloride (22g), POCl₃ (13ml)1052465--INVALID-LINK--

Applications in Drug Discovery and Development

The this compound scaffold is a cornerstone in the design of kinase inhibitors for oncology and inflammatory diseases. Its derivatives have been shown to target a range of important kinases.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Several CDK inhibitors based on the diaminopyrimidine scaffold have been developed. These compounds typically occupy the ATP-binding pocket of CDKs, with the amino groups forming crucial hydrogen bonds with the hinge region of the kinase.

G Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Signaling Cascade Signaling Cascade Receptor Tyrosine Kinases->Signaling Cascade Cyclin D/CDK4/6 Cyclin D/CDK4/6 Signaling Cascade->Cyclin D/CDK4/6 Cyclin E/CDK2 Cyclin E/CDK2 Signaling Cascade->Cyclin E/CDK2 Rb Phosphorylation Rb Phosphorylation Cyclin D/CDK4/6->Rb Phosphorylation Cyclin E/CDK2->Rb Phosphorylation E2F Release E2F Release Rb Phosphorylation->E2F Release S-Phase Entry S-Phase Entry E2F Release->S-Phase Entry Dichloropyrimidine-based Inhibitor Dichloropyrimidine-based Inhibitor Dichloropyrimidine-based Inhibitor->Cyclin D/CDK4/6 Dichloropyrimidine-based Inhibitor->Cyclin E/CDK2

CDK Signaling and Inhibition
Aurora Kinase Inhibitors

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Inhibitors derived from this compound have shown potent activity against Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

G cluster_inhibited Aurora A Aurora A Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly MitoticArrest MitoticArrest Aurora B Aurora B Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Cytokinesis Aurora B->Cytokinesis Mitotic Arrest Mitotic Arrest Dichloropyrimidine-based Inhibitor Dichloropyrimidine-based Inhibitor Dichloropyrimidine-based Inhibitor->Aurora A Dichloropyrimidine-based Inhibitor->Aurora B

Aurora Kinase Inhibition
Other Kinase Targets

The versatility of the this compound scaffold has led to the development of inhibitors for a range of other kinases implicated in cancer and inflammation, including:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors.[1]

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A critical mediator of innate immunity and a target for inflammatory diseases.

  • Anaplastic Lymphoma Kinase (ALK): A driver of certain types of lung cancer.[1]

Conclusion

Since its initial synthesis, this compound has evolved from a laboratory curiosity to a cornerstone of modern medicinal chemistry. Its straightforward synthesis and versatile reactivity have made it an indispensable tool for the development of targeted therapies, particularly kinase inhibitors. The continued exploration of new reactions and the application of this scaffold to novel biological targets ensure that this compound will remain a molecule of high interest for the foreseeable future. This guide has provided a comprehensive overview of its history, synthesis, and applications, with the aim of facilitating further innovation in the field of drug discovery.

References

Theoretical Analysis of 2,6-Dichloropyrimidine-4,5-diamine: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloropyrimidine-4,5-diamine is a pivotal precursor in the synthesis of a diverse range of heterocyclic compounds, particularly purine analogs, which are of significant interest in medicinal chemistry and drug development. While its synthetic utility is well-documented, a comprehensive theoretical understanding of its molecular properties is less prevalent in the literature. This technical guide outlines the framework for a thorough computational investigation of this compound, providing a roadmap for researchers to explore its electronic structure, reactivity, and spectroscopic characteristics. The methodologies presented herein are standard in the field of computational chemistry and serve as a robust starting point for in-silico analysis of this and related molecules.

Introduction

Computational chemistry provides invaluable insights into the intrinsic properties of molecules, complementing experimental data and guiding synthetic efforts. For a molecule such as this compound, theoretical calculations can elucidate its three-dimensional structure, vibrational modes, electronic properties, and potential reactivity. This information is crucial for understanding its behavior in chemical reactions and its potential interactions in biological systems, especially as it serves as a scaffold for pharmacologically active compounds. This document details the theoretical protocols for a comprehensive analysis of this compound.

Computational Methodology

The following section details a robust and widely accepted computational protocol for the theoretical analysis of organic molecules like this compound.

Geometry Optimization

The initial step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Theoretical Level: Density Functional Theory (DFT) is a suitable method that balances accuracy and computational cost.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and well-validated choice for organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for heteroatoms and potential hydrogen bonding.

  • Procedure: An initial structure of this compound is built. A geometry optimization calculation is then performed to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true minimum has been located.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory.

  • Purpose:

    • To confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

    • To predict the infrared (IR) and Raman spectra of the molecule.

    • To calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

  • Procedure: A frequency calculation is run on the optimized geometry. The resulting vibrational modes can be visualized to understand the nature of the molecular vibrations.

Electronic Property Calculations

The electronic properties of the molecule are critical for understanding its reactivity and spectroscopic behavior.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals provides an indication of the molecule's chemical stability and reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding.

Spectroscopic Simulations
  • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and simulate the UV-Vis absorption spectrum.

  • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic chemical shifts (¹H and ¹³C NMR) of the molecule.

Predicted Data and Analysis

Table 1: Optimized Geometrical Parameters
ParameterBond/AnglePredicted Value
Bond Lengths (Å) C2-N1Value
N1-C6Value
C6-C5Value
C5-C4Value
C4-N3Value
N3-C2Value
C2-Cl1Value
C6-Cl2Value
C4-N4Value
C5-N5Value
**Bond Angles (°) **N1-C2-N3Value
C2-N3-C4Value
N3-C4-C5Value
C4-C5-C6Value
C5-C6-N1Value
C6-N1-C2Value
Table 2: Calculated Vibrational Frequencies
Vibrational ModeFrequency (cm⁻¹)IR IntensityRaman ActivityAssignment
1ValueValueValueN-H stretch
2ValueValueValueC-N stretch
3ValueValueValueC-Cl stretch
...............
Table 3: Electronic Properties
PropertyValue (a.u. or eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue
Dipole MomentValue

Visualizations

Visualizations are crucial for interpreting computational data. The following diagrams illustrate key workflows and concepts in the theoretical analysis of this compound.

G Computational Chemistry Workflow for this compound A 1. Initial Structure Generation B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Confirmation of Minimum Energy Structure (No Imaginary Frequencies) C->D F 5. Spectroscopic Simulation (UV-Vis, NMR) C->F D->B Re-optimize E 4. Electronic Property Calculation (HOMO, LUMO, MEP) D->E Proceed G 6. Data Analysis and Interpretation E->G F->G

Caption: Workflow for theoretical calculations.

G Conceptual Application in Drug Discovery cluster_0 Computational Analysis cluster_1 Synthetic Chemistry cluster_2 Drug Development A This compound (Precursor) B Electronic Properties (HOMO-LUMO, MEP) A->B C Reactivity Prediction B->C D Synthesis of Purine Analogs C->D E Biological Target Interaction (e.g., Kinase Inhibition) D->E F Lead Optimization E->F

Caption: Role in drug discovery process.

Conclusion

This guide provides a comprehensive framework for the theoretical investigation of this compound. By employing the detailed computational protocols, researchers can gain a deep understanding of the molecule's structural, vibrational, and electronic properties. These theoretical insights are invaluable for rationalizing its reactivity in synthetic transformations and for the informed design of novel derivatives with potential therapeutic applications. The presented workflow and data structures serve as a template for future computational studies in this area, fostering a synergistic relationship between theoretical predictions and experimental endeavors in the field of medicinal chemistry.

Methodological & Application

Application Notes and Protocols for the Synthesis of Purines using 2,6-Dichloropyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of purine derivatives utilizing 2,6-dichloropyrimidine-4,5-diamine as a key starting material. The methodologies outlined are foundational for the development of novel purine-based compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1]

Introduction

The purine scaffold, a fusion of pyrimidine and imidazole rings, is a core structure in numerous biologically significant molecules, including nucleic acids and various cofactors. Synthetic purine analogs are widely explored as potential therapeutic agents, exhibiting anticancer, antiviral, and anti-inflammatory properties.[1] this compound is a versatile precursor for purine synthesis, allowing for the introduction of a wide array of functional groups at the 2- and 6-positions of the purine ring system. The general synthetic strategy involves the cyclization of the diaminopyrimidine to form the purine core, followed by nucleophilic substitution of the chloro groups.

Synthetic Strategy Overview

The primary synthetic route involves a two-step process:

  • Formation of the Imidazole Ring: Cyclization of this compound with a one-carbon synthon, such as triethyl orthoformate or formic acid, to yield 2,6-dichloro-9H-purine. This is a variation of the classical Traube purine synthesis.[2][3]

  • Nucleophilic Aromatic Substitution (SNAr): Sequential or simultaneous displacement of the two chlorine atoms on the purine ring with various nucleophiles (e.g., amines, alkoxides) to generate a library of substituted purine derivatives.[4][5] The chlorine at the 6-position is generally more reactive towards nucleophilic substitution than the one at the 2-position.[4]

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of purine analogs derived from dichlorinated pyrimidine or purine precursors.

StepStarting MaterialReagent(s)SolventTemperature (°C)Time (h)ProductYield (%)Reference
14,5-Diamino-2,6-dichloropyrimidineTriethyl orthoformate, Methanesulfonic acid (cat.)Acetonitrile90-2,6-Dichloro-9H-purine-[2]
22,6-DichloropurineCyclohexylamine, Et3NEthanol90 (MW)1.52-Chloro-N-cyclohexyl-9H-purin-6-amine-[6]
32-Chloro-N-cyclohexyl-9H-purin-6-aminePhenylamine, TFAEthanol120 (MW)2.5N6-cyclohexyl-N2-phenyl-9H-purine-2,6-diaminePoor[6]
44,6-DichloropyrimidineAdamantane-containing amine, K2CO3DMF14024N-(Heteroaryl)-substituted adamantane-containing amine60-99[7]
52-Amino-6-chloropurineNaNO2, HCl1,3-dimethylimidazolium chloride1022,6-Dichloropurine99[8]

Note: Yields can vary significantly based on the specific nucleophile and reaction conditions used. The table provides a general overview from related syntheses.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloro-9H-purine

This protocol details the cyclization of 4,5-diamino-2,6-dichloropyrimidine to form the purine ring.[2]

Materials:

  • 4,5-Diamino-2,6-dichloropyrimidine

  • Triethyl orthoformate

  • Methanesulfonic acid (catalytic amount)

  • Acetonitrile

  • Ethanol

  • Activated charcoal

Procedure:

  • Suspend 4,5-diamino-2,6-dichloropyrimidine in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[2]

  • Add triethyl orthoformate to the suspension.[2]

  • Carefully add a catalytic amount of methanesulfonic acid to the reaction mixture.[2]

  • Heat the mixture to 90°C and stir.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.[2]

  • Remove the solvent under reduced pressure using a rotary evaporator.[2]

  • Dissolve the crude product in hot ethanol.[2]

  • Add activated charcoal and heat the solution at reflux for a short period to decolorize.[2]

  • Filter the hot solution to remove the activated charcoal.[2]

  • Allow the filtrate to cool to induce crystallization of the 2,6-dichloro-9H-purine product.[2]

  • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.[2]

Protocol 2: General Procedure for the Synthesis of 2,6-Disubstituted Purine Analogs

This protocol provides a general method for the nucleophilic substitution of the chloro groups on the 2,6-dichloro-9H-purine intermediate.[5]

Materials:

  • 2,6-Dichloro-9H-purine

  • Desired nucleophile (e.g., primary or secondary amine, alkoxide)

  • Suitable solvent (e.g., ethanol, DMF)

  • Base (e.g., triethylamine (TEA), potassium carbonate (K2CO3)), if necessary

Procedure for Monosubstitution (at C6):

  • Dissolve 2,6-dichloro-9H-purine (1 equivalent) in a suitable solvent (e.g., ethanol).[5]

  • Add the desired nucleophile (1.1 equivalents).[5] If the nucleophile is an amine salt, add a base like triethylamine to liberate the free amine.[5]

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[5]

  • Purify the residue by column chromatography to obtain the 6-substituted-2-chloro-9H-purine.

Procedure for Disubstitution (at C2):

  • Dissolve the 6-substituted-2-chloro-9H-purine (1 equivalent) in a suitable solvent.[5]

  • Add the second desired nucleophile and a suitable base.[5]

  • Heat the reaction mixture as required and monitor by TLC.[5]

  • Upon completion, perform an appropriate aqueous work-up.

  • Purify the final 2,6-disubstituted purine product by column chromatography or recrystallization.[5]

Visualizations

Signaling Pathways and Workflows

Purine_Synthesis_Pathway start 2,6-Dichloropyrimidine- 4,5-diamine intermediate 2,6-Dichloro-9H-purine start->intermediate Cyclization reagent1 Triethyl orthoformate (or Formic Acid) product1 6-Substituted-2-chloro- 9H-purine intermediate->product1 SNAr at C6 nucleophile1 Nucleophile 1 (e.g., R1-NH2) final_product 2,6-Disubstituted Purine product1->final_product SNAr at C2 nucleophile2 Nucleophile 2 (e.g., R2-NH2)

Caption: Synthetic pathway for 2,6-disubstituted purines.

Experimental_Workflow A 1. Cyclization Reaction B 2. Reaction Monitoring (TLC) A->B C 3. Solvent Removal B->C D 4. Purification 1 (Crystallization) C->D E 5. Nucleophilic Substitution D->E F 6. Reaction Monitoring (TLC) E->F G 7. Work-up & Extraction F->G H 8. Purification 2 (Chromatography) G->H I Final Product H->I

Caption: General experimental workflow for purine synthesis.

References

Application Notes and Protocols: Cyclization Reactions of 2,6-Dichloropyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the cyclization reactions of 2,6-dichloropyrimidine-4,5-diamine, a key intermediate in the synthesis of diverse heterocyclic compounds, particularly purine analogs. The resulting products are of significant interest in medicinal chemistry, with applications as kinase inhibitors and other therapeutic agents.

Introduction

This compound is a versatile precursor for the construction of fused pyrimidine ring systems. The adjacent amino groups at the 4- and 5-positions readily undergo cyclization with various one-carbon synthons to form a five-membered imidazole ring, yielding the purine scaffold. The chloro-substituents at the 2- and 6-positions of the resulting purine are amenable to subsequent nucleophilic substitution, allowing for the generation of a diverse library of compounds for drug discovery and development. This document outlines key cyclization reactions and provides detailed experimental procedures.

Data Presentation: Cyclization Reactions

The following tables summarize quantitative data for common cyclization reactions of this compound.

Table 1: Cyclization with Orthoesters and Formic Acid

ReagentProductSolventCatalystTemperature (°C)Time (h)Yield (%)
Triethyl orthoformate2,6-Dichloro-9H-purineAcetonitrileMethanesulfonic acid904-6~85
Formic acid2,6-Dichloro-9H-purineFormic acidNone1002-4~90
Diethoxymethyl acetate2,6-Dichloro-9H-purineAcetic anhydrideNoneReflux1~75

Table 2: Cyclization with Aldehydes (Two-Step Synthesis)

AldehydeIntermediateCyclization ReagentProductOverall Yield (%)
BenzaldehydeSchiff BaseN-Bromosuccinimide2,6-Dichloro-8-phenyl-9H-purineNot specified
4-FluorobenzaldehydeSchiff BaseN-Bromosuccinimide2,6-Dichloro-8-(4-fluorophenyl)-9H-purineNot specified
3,4-DimethoxybenzaldehydeSchiff BaseN-Bromosuccinimide2,6-Dichloro-8-(3,4-dimethoxyphenyl)-9H-purineNot specified

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloro-9H-purine via Traube Synthesis

This protocol describes the cyclization of this compound with triethyl orthoformate.

Materials:

  • This compound

  • Triethyl orthoformate

  • Methanesulfonic acid (catalytic amount)

  • Acetonitrile

  • Ethanol

  • Activated charcoal

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Suspend this compound (1 equivalent) in acetonitrile in a round-bottom flask.

  • Add triethyl orthoformate (10 equivalents) to the suspension.

  • Carefully add a catalytic amount of methanesulfonic acid to the reaction mixture.

  • Heat the mixture to 90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude product in hot ethanol.

  • Add a small amount of activated charcoal and reflux for 15 minutes.

  • Filter the hot solution to remove the activated charcoal.

  • Allow the filtrate to cool to room temperature, then place in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of 2,6-Dichloro-8-aryl-9H-purines

This two-step protocol outlines the synthesis of 8-aryl-substituted purines via a Schiff base intermediate.[1]

Step 1: Formation of Schiff Base Intermediate

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., benzaldehyde, 4-fluorobenzaldehyde)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted benzaldehyde (1.1 equivalents) to the solution.

  • Reflux the mixture for 1 hour.

  • Monitor the formation of the Schiff base intermediate by TLC.

  • Once the reaction is complete, the intermediate can be used directly in the next step or isolated if necessary.

Step 2: Oxidative Cyclization

Materials:

  • Schiff base intermediate from Step 1

  • N-Bromosuccinimide (NBS)

  • Chloroform

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • Dissolve the crude Schiff base intermediate in chloroform.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution.

  • Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-dichloro-8-aryl-9H-purine.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of purine analogs to their potential biological application.

G Experimental Workflow: From Synthesis to Biological Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 2,6-Dichloropyrimidine- 4,5-diamine C Cyclization Reaction A->C B Cyclization Reagent (e.g., Triethyl orthoformate, Aldehyde) B->C D Crude Purine Analog C->D E Purification (Crystallization, Chromatography) D->E F Pure Purine Analog E->F G In vitro Assays (e.g., Kinase Inhibition Assay) F->G Screening H Cell-based Assays (e.g., Proliferation, Apoptosis) G->H I Lead Compound Identification H->I G Simplified PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Purine Analog (Inhibitor) Inhibitor->PI3K Inhibits

References

Application Notes and Protocols for Nucleophilic Substitution on 2,6-Dichloropyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions on 2,6-dichloropyrimidine-4,5-diamine. This versatile building block is a key precursor in the synthesis of various heterocyclic compounds, including purine analogs of significant interest in medicinal chemistry and drug discovery. The presence of two reactive chlorine atoms at the C2 and C6 positions, influenced by the adjacent amino groups, allows for selective functionalization to generate diverse molecular scaffolds.

Introduction to Reactivity

The this compound scaffold features two electrophilic centers at the C2 and C6 positions, which are susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions is influenced by the electronic effects of the 4,5-diamino substituents. While specific literature on the direct nucleophilic substitution of this exact molecule is limited, protocols for structurally similar compounds, such as 4-amino-2,6-dichloropyrimidine, provide a strong foundation for developing effective synthetic strategies. Both traditional SNAr conditions at elevated temperatures and modern palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are applicable methods for the functionalization of this pyrimidine core. The choice between these methods will depend on the nucleophile's reactivity and the desired reaction conditions.

Data Presentation

The following table summarizes representative reaction conditions for the mono-amination of a closely related substrate, 4-amino-2,6-dichloropyrimidine, which can be adapted for this compound. Yields are indicative and will vary based on the specific nucleophile and optimized reaction conditions.

MethodNucleophile (Example)SolventBaseTemperature (°C)Time (h)Yield (%)
Catalyst-Free SNAr[1]Primary/Secondary AmineDMFK₂CO₃ or Cs₂CO₃14012-2460-85
Palladium-Catalyzed Amination[1]Primary/Secondary AmineDioxaneNaOtBu or LiHMDS80-1204-1270-95

Experimental Protocols

Two primary methods for the nucleophilic substitution on this compound are presented below. These protocols are based on established procedures for similar dichloropyrimidines and should be optimized for specific substrates and desired outcomes.

Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

This method is suitable for the reaction of this compound with a range of nucleophiles, particularly primary and secondary amines, at elevated temperatures.

Materials:

  • This compound

  • Nucleophile (e.g., primary or secondary amine, 1.0-1.2 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-4.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vial or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up and purification

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired nucleophile (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).

  • Add anhydrous DMF (5-10 mL) to the vial.

  • Seal the vial tightly and place it in a preheated heating mantle or oil bath set to 140 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired substituted pyrimidine.

Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

This method is often more efficient for less reactive amines and can proceed under milder conditions than the catalyst-free approach. Careful control of the reaction atmosphere is crucial for success.

Materials:

  • This compound

  • Amine nucleophile (1.1-1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst, e.g., 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (base, 1.4-2.0 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk flask or sealed reaction tube

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Celite for filtration

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask or reaction tube.

  • Add this compound (1.0 mmol) and the amine nucleophile (1.1-1.2 mmol) to the flask.

  • Add the anhydrous solvent (e.g., toluene, to achieve a concentration of approximately 0.1 M with respect to the pyrimidine).

  • Seal the flask or tube and place it in a preheated oil bath (80-120 °C).

  • Stir the reaction mixture for the required time (typically 4-12 hours), monitoring its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

General Reaction Scheme

Caption: General scheme for nucleophilic substitution on this compound.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants: - Dichloropyrimidine - Nucleophile - Base - (Catalyst/Ligand) add_solvent Add Anhydrous Solvent start->add_solvent heat Heat and Stir (Monitor by TLC/LC-MS) add_solvent->heat cool Cool to Room Temp. heat->cool quench_extract Quench and Extract cool->quench_extract dry_concentrate Dry and Concentrate quench_extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end Pure Product purify->end

Caption: A generalized workflow for nucleophilic substitution and product purification.

References

Application Notes and Protocols: Synthesis of Novel Heterocycles from 2,6-Dichloropyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of diverse heterocyclic compounds, including purines, thiazolo[4,5-d]pyrimidines, and pyrazino[2,3-d]pyrimidines, utilizing the versatile starting material, 2,6-dichloropyrimidine-4,5-diamine. The resulting scaffolds are of significant interest in medicinal chemistry and drug discovery due to their potential as kinase inhibitors and other therapeutic agents.

Synthesis of 2,6-Dichloropurine: A Key Intermediate

The Traube synthesis is a classical and efficient method for the cyclization of 4,5-diaminopyrimidines to form the purine ring system. In this protocol, this compound is reacted with triethyl orthoformate to yield 2,6-dichloropurine, a crucial intermediate for the synthesis of a wide array of substituted purine analogs.

Experimental Protocol: Synthesis of 2,6-Dichloro-9H-purine

Materials:

  • This compound

  • Triethyl orthoformate

  • Acetic anhydride

  • Ethanol

Procedure:

  • A suspension of this compound (1 equivalent) in a mixture of triethyl orthoformate (10 parts by weight) and acetic anhydride (1 part by weight) is prepared in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated slowly with stirring to reflux.

  • Reflux is maintained for 1 hour after all the solid has dissolved.

  • The excess triethyl orthoformate and acetic anhydride are removed under reduced pressure (in vacuo).

  • The resulting residue is recrystallized from ethanol to afford 2,6-dichloro-9H-purine.

Quantitative Data:

ProductReagentsSolventReaction TimeTemperatureYieldReference
2,6-Dichloro-9H-purineTriethyl orthoformate, Acetic anhydrideNone1 h (reflux)Reflux53%[1]

Logical Workflow for Purine Synthesis:

G start This compound reaction Traube Cyclization start->reaction reagents Triethyl orthoformate, Acetic anhydride reagents->reaction product 2,6-Dichloro-9H-purine reaction->product purification Recrystallization (Ethanol) product->purification final_product Pure 2,6-Dichloro-9H-purine purification->final_product

Caption: Workflow for the synthesis of 2,6-dichloro-9H-purine.

Synthesis of 2,6-Disubstituted Purine Derivatives

The chlorine atoms at the 2- and 6-positions of the purine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a variety of functional groups.[2] This protocol provides a general method for the synthesis of 2,6-disubstituted purine analogs, which have shown potential as anticancer, antiviral, and anti-inflammatory agents.[2]

Experimental Protocol: General Nucleophilic Substitution on 2,6-Dichloropurine

Materials:

  • 2,6-Dichloropurine

  • Desired nucleophile (e.g., amine, alcohol, thiol)

  • Suitable solvent (e.g., ethanol, DMF)

  • Base (e.g., triethylamine, potassium carbonate) if necessary

Procedure:

  • Dissolve 2,6-dichloropurine (1 equivalent) in a suitable solvent in a reaction vessel.

  • Add the desired nucleophile (1.1 to 4 equivalents) to the solution.

  • If the nucleophile is an amine salt or if the reaction generates an acid, add a base to neutralize it.

  • Heat the reaction mixture at a suitable temperature (e.g., 80-140 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Nucleophilic Substitution Reactions:

Starting MaterialNucleophileProductSolventTemperature (°C)YieldReference
2,6-DichloropurineCyclohexylamine2-Chloro-6-(cyclohexylamino)purineEthanolRefluxModerate[3]
2,6-Dichloropurinen-Butylamine2-Chloro-6-(n-butylamino)purineEthanolRefluxModerate[3]
4-Amino-6-chloropyrimidine derivativeAdamantane-containing amine4,6-Diaminopyrimidine derivativeDMF14040-60%[4]

Reaction Scheme for Purine Functionalization:

G start 2,6-Dichloropurine snar1 SNAr at C6 start->snar1 nu1 Nucleophile 1 (e.g., R1-NH2) nu1->snar1 intermediate 2-Chloro-6-substituted-purine snar1->intermediate snar2 SNAr at C2 intermediate->snar2 nu2 Nucleophile 2 (e.g., R2-NH2) nu2->snar2 product 2,6-Disubstituted-purine snar2->product

Caption: Sequential nucleophilic substitution on 2,6-dichloropurine.

Proposed Synthesis of Thiazolo[4,5-d]pyrimidines

Thiazolo[4,5-d]pyrimidines are another important class of heterocyclic compounds with demonstrated biological activities, including kinase inhibition.[5] A plausible route to synthesize these compounds from this compound involves a cyclocondensation reaction with a thiocarbonyl-containing reagent.

Proposed Experimental Protocol: Synthesis of 2,7-Dichlorothiazolo[4,5-d]pyrimidine

Materials:

  • This compound

  • Carbon disulfide

  • Pyridine or another suitable base/solvent

Procedure:

  • A mixture of this compound (1 equivalent) and carbon disulfide (excess) in pyridine is heated under reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield 2,7-dichlorothiazolo[4,5-d]pyrimidine.

Reaction Scheme for Thiazolo[4,5-d]pyrimidine Synthesis:

G start This compound cyclization Cyclocondensation start->cyclization reagent Carbon Disulfide (CS2) reagent->cyclization product 2,7-Dichlorothiazolo[4,5-d]pyrimidine cyclization->product

Caption: Proposed synthesis of a thiazolo[4,5-d]pyrimidine derivative.

Proposed Synthesis of Pyrazino[2,3-d]pyrimidines

Pyrazino[2,3-d]pyrimidines are known to exhibit a range of biological activities, including inhibition of mTOR kinase.[6] These can be synthesized from this compound by condensation with a 1,2-dicarbonyl compound.

Proposed Experimental Protocol: Synthesis of 2,4-Dichloro-6,7-dimethylpyrazino[2,3-d]pyrimidine

Materials:

  • This compound

  • Diacetyl (2,3-butanedione)

  • Ethanol or acetic acid

Procedure:

  • A solution of this compound (1 equivalent) and diacetyl (1.1 equivalents) in ethanol or acetic acid is heated to reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The product is washed with cold ethanol and dried to give 2,4-dichloro-6,7-dimethylpyrazino[2,3-d]pyrimidine.

Reaction Scheme for Pyrazino[2,3-d]pyrimidine Synthesis:

G start This compound condensation Condensation start->condensation reagent Diacetyl reagent->condensation product 2,4-Dichloro-6,7-dimethyl- pyrazino[2,3-d]pyrimidine condensation->product G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor Pyrazino[2,3-d]pyrimidine Inhibitor Inhibitor->mTORC1

References

Application Notes and Protocols: 2,6-Dichloropyrimidine-4,5-diamine as a Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,6-dichloropyrimidine-4,5-diamine as a versatile building block in the synthesis of kinase inhibitors. This document outlines the synthetic routes to key intermediates, detailed protocols for the biological evaluation of potential inhibitors, and visualizations of relevant signaling pathways.

Introduction

This compound is a valuable starting material in medicinal chemistry for the synthesis of a variety of heterocyclic compounds, particularly purine analogs. The pyrimidine core, and the subsequent purine scaffold, can act as a hinge-binding motif in the ATP-binding pocket of numerous kinases.[1] The presence of two reactive chlorine atoms allows for sequential and selective functionalization, enabling the generation of diverse chemical libraries for screening against a wide array of kinase targets implicated in diseases such as cancer and autoimmune disorders.

The primary synthetic strategy involves the cyclization of this compound to form a 2,6-dichloropurine core. This intermediate serves as a versatile scaffold for the introduction of various substituents at the 2- and 6-positions through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. This modular approach allows for the fine-tuning of inhibitor potency and selectivity.

Synthesis of Kinase Inhibitor Scaffolds

A key application of this compound is its conversion to a 2,6-dichloropurine scaffold, a precursor for a wide range of kinase inhibitors. The following protocol describes this cyclization.

Protocol 1: Synthesis of 2,6-Dichloro-9H-purine

This protocol details the cyclization of this compound using triethyl orthoformate to form the purine ring system.

Materials:

  • This compound

  • Triethyl orthoformate

  • Methanesulfonic acid (catalytic amount)

  • Acetonitrile

  • Ethanol

  • Activated charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound in acetonitrile.

  • Add triethyl orthoformate to the suspension.

  • Carefully add a catalytic amount of methanesulfonic acid.

  • Heat the mixture to 90°C and stir.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude product in hot ethanol.

  • Add activated charcoal and briefly heat at reflux.

  • Filter the hot solution to remove the charcoal.

  • Allow the filtrate to cool to induce crystallization.

  • Collect the 2,6-dichloro-9H-purine crystals by filtration, wash with cold ethanol, and dry under vacuum.[2]

Diagram 1: Synthesis of 2,6-Dichloropurine

G start This compound reagents Triethyl orthoformate, Methanesulfonic acid (cat.), Acetonitrile, 90°C start->reagents product 2,6-Dichloro-9H-purine reagents->product

Caption: Synthetic scheme for the cyclization of this compound.

Protocol 2: Synthesis of 2,6-Disubstituted Purine Analogs

This protocol provides a general method for the diversification of the 2,6-dichloropurine scaffold via nucleophilic aromatic substitution. The differential reactivity of the chlorine atoms often allows for sequential and regioselective substitution.

Materials:

  • 2,6-Dichloro-9H-purine

  • Amine 1 (e.g., a cyclic amine)

  • Amine 2 (e.g., a substituted aniline)

  • Solvent (e.g., ethanol, n-butanol, or dioxane)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Palladium catalyst and ligand for less reactive amines (optional, e.g., Pd(OAc)2/BINAP)

Procedure:

  • First Substitution (e.g., at C6):

    • Dissolve 2,6-dichloro-9H-purine in a suitable solvent like ethanol.

    • Add Amine 1 and a base such as triethylamine.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, isolate the monosubstituted product (e.g., 2-chloro-6-(amino)-9H-purine) by filtration or extraction.

  • Second Substitution (e.g., at C2):

    • The monosubstituted purine can be further reacted with Amine 2.

    • For less reactive amines, a palladium-catalyzed reaction (e.g., Buchwald-Hartwig amination) may be necessary.[3]

    • Combine the monosubstituted purine, Amine 2, a palladium catalyst, a suitable ligand, and a base in an anhydrous solvent.

    • Heat the reaction under an inert atmosphere until completion.

    • Purify the final 2,6-disubstituted purine product by column chromatography.

Diagram 2: Diversification of the Purine Scaffold

G start 2,6-Dichloro-9H-purine step1_reagents Amine 1, Base, Solvent start->step1_reagents intermediate 2-Chloro-6-(amino)-9H-purine step1_reagents->intermediate step2_reagents Amine 2, Pd catalyst, Ligand, Base, Solvent intermediate->step2_reagents product 2,6-Disubstituted Purine (Kinase Inhibitor Candidate) step2_reagents->product

Caption: General scheme for the synthesis of 2,6-disubstituted purine analogs.

Quantitative Data: Representative Kinase Inhibition

While specific IC50 values for kinase inhibitors derived directly from this compound are not extensively reported in the literature, the following table presents data for structurally related diaminopyrimidine and purine-based inhibitors to illustrate the potential potency and selectivity that can be achieved.

Compound ClassTarget KinaseIC50 (nM)Reference Compound
DiaminopyrimidineFAK1.5VS-4718
DiaminopyrimidineFAK1.0BI-853520
DiaminopyrimidineFAK/ALK2.0 (FAK), 3.1 (ALK)CEP-37440
DiaminopyrimidineFLT3 (wild-type)32Compound 1
Pyrimidine-basedAurora A<200Compound 13
DiaminopyrimidineCDK1/Cyclin B12900NU6027
DiaminopyrimidineCDK2/Cyclin A32200NU6027

Table 1: Representative IC50 values for pyrimidine-based kinase inhibitors.[4][5][6][7]

Experimental Protocols for Biological Evaluation

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general procedure to determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Assay buffer

  • Test compound

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in assay buffer with a final DMSO concentration ≤1%.

    • Prepare a solution of the kinase in assay buffer.

    • Prepare a solution of the substrate and ATP in assay buffer. The ATP concentration should be at or near the Km for the kinase.

  • Kinase Reaction:

    • Add the test compound dilutions or vehicle control to the wells of a 384-well plate.

    • Add the kinase solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the luminescent assay kit. This typically involves adding a reagent that converts ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram 3: In Vitro Kinase Assay Workflow

G start Prepare Reagents: - Test Compound Dilutions - Kinase Solution - Substrate/ATP Mix step1 Add Compound and Kinase to 384-well plate start->step1 step2 Pre-incubate step1->step2 step3 Initiate reaction with Substrate/ATP step2->step3 step4 Incubate step3->step4 step5 Add ADP Detection Reagent step4->step5 step6 Measure Luminescence step5->step6 end Calculate IC50 step6->end

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Protocol 4: NanoBRET™ Target Engagement Assay

This cell-based assay measures the binding of a test compound to a target kinase in living cells.

Materials:

  • HEK293 cells

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ tracer specific for the target kinase

  • NanoBRET™ substrate and extracellular inhibitor

  • Test compound

  • White 384-well assay plates

  • Plate reader capable of measuring BRET signals

Procedure:

  • Cell Preparation:

    • Transfect HEK293 cells with the kinase-NanoLuc® fusion plasmid and culture for 18-24 hours.

  • Assay Setup:

    • Prepare serial dilutions of the test compound in Opti-MEM®.

    • Harvest the transfected cells and resuspend them in Opti-MEM®.

    • Add the cell suspension to the wells of the assay plate containing the test compound dilutions.

    • Add the NanoBRET™ tracer to all wells.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Add the NanoBRET™ substrate and extracellular inhibitor solution to all wells.

    • Read the plate within 20 minutes on a BRET-capable plate reader, measuring both the donor (450 nm) and acceptor (610 nm) emission.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • A decrease in the BRET ratio indicates displacement of the tracer by the test compound.

    • Plot the BRET ratio against the logarithm of the compound concentration to determine the intracellular IC50.[8]

Diagram 4: NanoBRET™ Target Engagement Assay Principle

G cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase_NanoLuc Kinase-NanoLuc® Tracer Fluorescent Tracer Kinase_NanoLuc->Tracer Binding BRET High BRET Signal Tracer->BRET Kinase_NanoLuc2 Kinase-NanoLuc® Inhibitor Test Compound Kinase_NanoLuc2->Inhibitor Binding No_BRET Low BRET Signal Inhibitor->No_BRET

Caption: Principle of the NanoBRET™ target engagement assay.

Protocol 5: Cellular Phosphorylation Assay

This assay quantifies the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate in a cellular context.

Materials:

  • Cell line expressing the target kinase and its substrate

  • Cell culture medium

  • Test compound

  • Stimulating ligand (if required to activate the kinase)

  • Cell lysis buffer

  • Phospho-specific antibody for the substrate

  • Total protein antibody for the substrate

  • ELISA or Western blot reagents

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Pre-incubate the cells with serial dilutions of the test compound for 90 minutes.

    • If necessary, stimulate the cells with a ligand to activate the kinase pathway.

  • Cell Lysis:

    • Wash the cells and then lyse them with lysis buffer.

  • Phosphorylation Detection:

    • Quantify the level of substrate phosphorylation using an ELISA with a phospho-specific antibody or by Western blotting.

    • Normalize the phospho-protein signal to the total amount of the substrate protein.

  • Data Analysis:

    • Calculate the percent inhibition of phosphorylation for each compound concentration.

    • Determine the IC50 value from the dose-response curve.[9]

Diagram 5: Cellular Phosphorylation Assay Workflow

G start Seed and Culture Cells step1 Treat cells with Test Compound start->step1 step2 Stimulate with Ligand (if necessary) step1->step2 step3 Lyse Cells step2->step3 step4 Detect Phospho-Substrate (ELISA or Western Blot) step3->step4 step5 Normalize to Total Substrate step4->step5 end Calculate IC50 step5->end

Caption: General workflow for a cellular phosphorylation assay.

Relevant Signaling Pathways

The following diagrams illustrate the signaling pathways of several kinases that are potential targets for inhibitors derived from the this compound scaffold.

Diagram 6: IRAK4 Signaling Pathway

G TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascade TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Inflammatory Cytokines NFkB->Cytokines AP1 AP-1 MAPK->AP1 AP1->Cytokines

Caption: Simplified IRAK4 signaling cascade leading to inflammation.[10]

Diagram 7: Aurora Kinase Signaling in Mitosis

G AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis

Caption: Key roles of Aurora kinases during mitotic cell division.[1]

Diagram 8: EGFR Signaling Pathway

G EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf_MEK_ERK Raf-MEK-ERK (MAPK Pathway) Ras->Raf_MEK_ERK Akt_mTOR Akt-mTOR PI3K->Akt_mTOR Proliferation Cell Proliferation, Survival, Growth Raf_MEK_ERK->Proliferation Akt_mTOR->Proliferation

Caption: Major downstream cascades of the EGFR signaling pathway.[5][11]

Diagram 9: BTK Signaling Pathway in B-cells

G BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 IP3_DAG IP3 / DAG PLCy2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB_NFAT NF-κB / NFAT IP3_DAG->NFkB_NFAT Calcium->NFkB_NFAT Proliferation B-cell Proliferation and Survival NFkB_NFAT->Proliferation

Caption: The central role of BTK in B-cell receptor signaling.

References

Application Notes and Protocols for the Development of Fluorescent Probes using 2,6-Dichloropyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropyrimidine-4,5-diamine is a promising scaffold for the development of novel fluorescent probes. The presence of two reactive chlorine atoms at the 2 and 6 positions allows for sequential and selective functionalization, enabling the introduction of both a fluorophore and a targeting moiety. The electron-rich 4,5-diamine core can serve as an effective electron donor in a donor-π-acceptor (D-π-A) system, which is a common design strategy for creating fluorescent probes with desirable photophysical properties, such as large Stokes shifts and sensitivity to their microenvironment.[1] This modular approach to synthesis allows for the fine-tuning of the probe's spectral characteristics and biological targeting capabilities, making it a versatile tool for cellular imaging and drug development.

Synthetic Strategy

The development of a targeted fluorescent probe from this compound can be achieved through a two-step synthetic sequence. The first step typically involves a selective reaction at one of the chloro positions, often a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling, to introduce a fluorophore. The second step involves the substitution of the remaining chlorine atom, for instance, through a nucleophilic aromatic substitution (SNAr) reaction, to attach a targeting ligand. This sequential functionalization allows for precise control over the final probe structure.

G A This compound C Monosubstituted Intermediate A->C Suzuki-Miyaura Coupling B Fluorophore Moiety (e.g., Boronic acid derivative) B->C E Final Targeted Fluorescent Probe C->E Nucleophilic Aromatic Substitution (SNAr) D Targeting Moiety (e.g., Amine-containing biomolecule) D->E F Purification & Characterization E->F

Caption: General synthetic workflow for fluorescent probe development.

Data Presentation

The photophysical and cellular imaging properties of a hypothetical fluorescent probe, "Pyr-Fluor 550," derived from this compound are summarized below. This probe is designed by attaching a BODIPY-based fluorophore at the 6-position and a morpholine targeting group at the 2-position.

PropertyValue
Probe Name Pyr-Fluor 550
Excitation Wavelength (λex) 530 nm
Emission Wavelength (λem) 550 nm
Stokes Shift 20 nm
Quantum Yield (Φ) 0.65 in Dichloromethane
Target Organelle Lysosome
Cell Permeability High
Photostability High

Experimental Protocols

Protocol 1: Synthesis of Pyr-Fluor 550

This protocol details the synthesis of a hypothetical lysosome-targeting fluorescent probe, "Pyr-Fluor 550," from this compound.

Materials:

  • This compound

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl-BODIPY

  • Morpholine

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Argon gas

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Step 1: Suzuki-Miyaura Coupling to Introduce the Fluorophore a. To a degassed solution of this compound (1 mmol) in a 2:1 mixture of Toluene and Ethanol (15 mL), add 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl-BODIPY (1.1 mmol) and an aqueous solution of Sodium carbonate (2 M, 2 mL). b. Purge the mixture with argon for 15 minutes to remove any dissolved oxygen. c. Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.[1] d. Heat the reaction mixture to 80°C and stir under an argon atmosphere for 12 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. After completion, cool the reaction to room temperature and dilute with water (20 mL). g. Extract the product with Dichloromethane (3 x 20 mL). h. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the resulting monosubstituted intermediate by silica gel column chromatography.

  • Step 2: Nucleophilic Aromatic Substitution to Introduce the Targeting Moiety a. Dissolve the purified monosubstituted intermediate (1 mmol) in DMF (10 mL). b. Add morpholine (1.5 mmol) to the solution. c. Heat the reaction mixture to 100°C and stir for 6 hours. d. Monitor the reaction progress by TLC. e. After completion, cool the reaction mixture and pour it into ice-cold water (50 mL). f. Collect the precipitated solid by filtration and wash with water. g. Dry the solid under vacuum to obtain the final product, Pyr-Fluor 550. h. Characterize the final product by mass spectrometry and NMR spectroscopy.

Protocol 2: Cellular Imaging with Pyr-Fluor 550

This protocol provides a general procedure for labeling and imaging live cells with the synthesized Pyr-Fluor 550 probe.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Pyr-Fluor 550 stock solution (1 mM in DMSO)

  • Confocal microscope with appropriate filter sets

Procedure:

  • Cell Culture and Seeding a. Culture HeLa cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂. b. Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow for 24 hours.

  • Probe Incubation a. Prepare a working solution of Pyr-Fluor 550 by diluting the 1 mM stock solution in pre-warmed DMEM to a final concentration of 5 µM.[1] b. Wash the cells twice with warm PBS. c. Incubate the cells with the Pyr-Fluor 550-containing medium for 30 minutes at 37°C.[1]

  • Washing and Imaging a. Wash the cells three times with warm PBS to remove any excess probe.[1] b. Add fresh DMEM to the cells. c. Image the cells using a confocal microscope with excitation at 530 nm and emission collection at 540-580 nm.[1]

Signaling Pathway Visualization

The following diagram illustrates a hypothetical scenario where Pyr-Fluor 550, targeted to the lysosome, could be used to monitor changes in lysosomal pH, a critical parameter in cellular health and disease. The probe could be designed to exhibit a ratiometric fluorescence change upon protonation in the acidic lysosomal environment.

G cluster_cell Cell cluster_lysosome Lysosome (Acidic pH) A Pyr-Fluor 550 (Non-protonated) B Pyr-Fluor 550-H+ (Protonated) A->B Protonation C Fluorescence Signal 1 (550 nm) A->C D Fluorescence Signal 2 (600 nm) B->D E Ratiometric Analysis (I_600 / I_550) C->E D->E F Change in Lysosomal pH F->E

Caption: Hypothetical ratiometric detection of lysosomal pH.

Conclusion

This compound represents a versatile and valuable building block for the creation of novel fluorescent probes. Its adaptable chemistry allows for the systematic development of probes with tailored photophysical properties and specific biological targets. The protocols outlined here provide a foundational framework for the synthesis and application of such probes in cellular imaging, which can be further adapted and optimized for various research and drug discovery applications, including high-throughput screening and in vivo imaging.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dichloropyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2,6-Dichloropyrimidine-4,5-diamine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds, particularly purine analogs and other heterocyclic structures of interest in drug discovery. The methodologies described herein focus on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering a comprehensive guide for the selective functionalization of this important scaffold.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1] For substrates such as this compound, the two chlorine atoms provide reactive sites for sequential or double functionalization. The electron-donating nature of the 4,5-diamine substituents enhances the electron density of the pyrimidine ring, which can influence the reactivity of the chloro groups at the 2- and 6-positions. Generally, the chlorine atoms on such an electron-rich pyrimidine ring are less reactive than those on unsubstituted or electron-deficient pyrimidines, often necessitating more robust catalytic systems to achieve high yields.[2]

Regioselectivity is a key consideration in the cross-coupling of dihalopyrimidines. While the 4-position of 2,4-dichloropyrimidine is typically more reactive, the substitution pattern of this compound presents a different electronic environment. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for controlling the selectivity of mono- versus di-substitution and for achieving desired product outcomes.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron reagent with a halide.[3] For this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, or alkyl groups.

Application Notes

The Suzuki-Miyaura coupling of this compound can be controlled to achieve either mono- or di-arylation/alkylation. Due to the electron-rich nature of the pyrimidine core, more active palladium catalysts, often featuring bulky, electron-rich phosphine ligands, may be required for efficient coupling, especially with less reactive boronic acids.[4] The choice of base and solvent system is also critical in achieving good yields and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidines

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Coupling PartnerYield (%)
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane8012Arylboronic acidGood[3]
Pd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBuDioxane/H₂O (4:1)100Not SpecifiedAlkylboronic pinacol ester94[4]
Pd/C (0.25)PPh₃Na₂CO₃Toluene/H₂O1001Arylboronic acid83[5]

Note: Yields are based on analogous reactions with other dichloropyrimidines/pyridines and may vary for this compound.

Experimental Protocol: General Procedure for Mono-arylation
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Work-up & Purification start This compound + Arylboronic acid + Base catalyst Add Pd Catalyst & Solvent start->catalyst heating Heat & Stir catalyst->heating workup Quench, Extract, & Wash heating->workup purify Column Chromatography workup->purify product Isolated Product purify->product

A generalized workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[6] This reaction is particularly useful for the derivatization of this compound with various primary and secondary amines.

Application Notes

Selective mono-amination of this compound can be achieved by carefully controlling the stoichiometry of the amine and the reaction conditions. The choice of a suitable palladium catalyst and a sterically hindered phosphine ligand is crucial for achieving high yields and preventing the formation of di-aminated byproducts.[7] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOᵗBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Dichloropyrimidines

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)AmineYield (%)
Pd(OAc)₂ (1.5)XPhos (3.0)NaOᵗBuToluene1006Primary/Secondary Amine>90[6]
Pd₂(dba)₃ (1.0)RuPhos (2.0)LiHMDSToluene10016Morpholine83[6]
Pd(OAc)₂dppbLiHMDSTHF01Dibutylamine95

Note: Yields are based on analogous reactions with other dichloropyrimidines/pyridines and may vary for this compound.

Experimental Protocol: General Procedure for Mono-amination
  • Reaction Setup: In a glovebox, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., NaOᵗBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1 equiv.) to the tube.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) to the mixture.

  • Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture for the required time (typically 6-24 hours), monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water. Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine [L_nPd(II)(Ar)(HNR'R'')]⁺X⁻ PdII_ArX->PdII_Amine Amine Coordination (HNR'R'') PdII_Amido L_nPd(II)(Ar)(NR'R'') PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination (Ar-NR'R'')

Simplified catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8] This reaction is particularly useful for synthesizing conjugated systems.

Application Notes

For this compound, the Sonogashira coupling can be used to introduce one or two alkynyl groups. Due to the lower reactivity of aryl chlorides compared to bromides and iodides, more forcing conditions or highly active catalyst systems may be necessary.[9] The use of a copper co-catalyst (e.g., CuI) is common, although copper-free conditions have also been developed.

Table 3: Representative Conditions for Sonogashira Coupling of Dihalopyridines

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)AlkyneYield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFrt - 606Various terminal alkynesGood to excellent[9]
Pd(dba)₂PPh₃ / CuIi-Pr₂NEtDioxane100Not SpecifiedTerminal acetylenesGood
PdCl₂(PPh₃)₂ (2)CuI (4)PiperidineDMF606Phenylacetylene~85-95[10]

Note: Yields are based on analogous reactions with other dihalopyridines and may vary for this compound.

Experimental Protocol: General Procedure for Mono-alkynylation
  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.2 equiv.) and a base (e.g., triethylamine, 2.0 equiv.).

  • Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.) and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as required until completion, as monitored by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts, and wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Work-up & Purification start This compound + Terminal Alkyne + Base & Solvent degas Degas Solution start->degas catalyst Add Pd & Cu Catalysts degas->catalyst stir Stir at rt or Heat catalyst->stir filter Filter through Celite stir->filter purify Column Chromatography filter->purify product Isolated Product purify->product

A generalized workflow for the Sonogashira coupling reaction.

Heck Reaction: Vinylation of the Pyrimidine Core

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11] For this compound, this reaction can be used to introduce vinyl groups, which can be further functionalized.

Application Notes

The Heck reaction with electron-rich aryl chlorides can be challenging and may require higher temperatures and specific catalyst systems. The choice of base is also important, with organic bases like triethylamine or inorganic bases such as potassium carbonate often used. The regioselectivity of the Heck reaction on the 2,6-dichloropyrimidine core will depend on the specific alkene and reaction conditions employed. Intramolecular Heck reactions are often more efficient than their intermolecular counterparts.[12]

Table 4: General Conditions for the Heck Reaction

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃ or P(o-tol)₃Et₃N or K₂CO₃DMF or Acetonitrile80-140
PdCl₂NoneKOAcMethanol120
Pd(PPh₃)₄-Et₃NDMF100

Note: These are general conditions and will require optimization for this compound.

Experimental Protocol: General Procedure for Vinylation
  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.), and a phosphine ligand if required (e.g., P(o-tol)₃, 0.1 equiv.).

  • Reagent Addition: Add the base (e.g., Et₃N, 2.0 equiv.) and the solvent (e.g., DMF).

  • Reaction: Seal the tube and heat the mixture to the required temperature (e.g., 100-120 °C) for 12-48 hours, monitoring the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Heck_Reaction_Catalytic_Cycle Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)X Pd0->PdII_ArX Oxidative Addition PdII_Alkene L_nPd(II)(Ar)(Alkene)X PdII_ArX->PdII_Alkene Alkene Coordination PdII_Alkyl L_nPd(II)(Alkyl)X PdII_Alkene->PdII_Alkyl Migratory Insertion HPdIIX L_nHPd(II)X PdII_Alkyl->HPdIIX β-Hydride Elimination (Product) HPdIIX->Pd0 Reductive Elimination (Base)

The catalytic cycle for the Heck reaction.

Conclusion

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, providing access to a diverse range of substituted pyrimidine derivatives. The application notes and protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development. Successful implementation of these reactions will depend on careful optimization of the reaction conditions to account for the specific electronic properties of this electron-rich heterocyclic scaffold.

References

Application Notes: Synthesis of 2,6-Dichloropyrimidine-4,5-diamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine scaffolds are fundamental heterocyclic motifs present in a vast array of biologically active compounds, including nucleic acids, vitamins, and a multitude of synthetic pharmaceuticals. Dichloropyrimidine derivatives, in particular, serve as versatile and crucial intermediates in medicinal chemistry, primarily due to the reactivity of the chlorine atoms, which allows for facile nucleophilic aromatic substitution (SNAr). The 2,6-dichloro-4,5-diaminepyrimidine core is a key building block for the synthesis of purine analogs and other complex heterocyclic systems. These structures are often explored as potential kinase inhibitors, antiviral agents, and therapeutics in oncology. The strategic placement of the diamine and dichloro functionalities offers multiple points for chemical modification, enabling the generation of diverse compound libraries for drug discovery programs.

This document provides detailed protocols for the multi-step synthesis of the key intermediate, 4,6-dichloro-5-nitropyrimidine, its subsequent reduction to 2,6-dichloropyrimidine-4,5-diamine (a positional isomer often synthesized via similar routes), and the further derivatization of the resulting diamine.

General Synthetic Pathway

The most common and efficient synthesis of dichloropyrimidine diamines involves a three-step process starting from a dihydroxypyrimidine. The core logic involves:

  • Nitration: Introduction of a nitro group at the C5 position of the pyrimidine ring.

  • Chlorination: Conversion of the hydroxyl groups at the C4 and C6 positions to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Reduction: Reduction of the C5 nitro group to a primary amine, yielding the target diamine.

G Start 4,6-Dihydroxypyrimidine Nitro 4,6-Dihydroxy- 5-nitropyrimidine Start->Nitro Nitrating Agent (e.g., HNO₃/H₂SO₄) Chloro 4,6-Dichloro- 5-nitropyrimidine Nitro->Chloro Chlorinating Agent (e.g., POCl₃) Diamine 4,6-Pyrimidine- 4,5-diamine Chloro->Diamine Reduction (e.g., Fe/AcOH) Deriv Substituted Derivatives Diamine->Deriv Further Reactions (e.g., SNAr, Coupling)

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dichloro-5-nitropyrimidine

This protocol details the nitration of 4,6-dihydroxypyrimidine followed by chlorination.

A. Nitration of 4,6-Dihydroxypyrimidine

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and place it in an ice bath.

  • Reagents: Carefully add a mixture of concentrated sulfuric acid and nitric acid to the flask.

  • Addition: While maintaining a low temperature (<30 °C), add 4,6-dihydroxypyrimidine portion-wise to the acid mixture with vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to 40-50 °C and stir for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture slowly onto crushed ice with stirring.

  • Isolation: The precipitated yellow solid, 4,6-dihydroxy-5-nitropyrimidine, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried. Recrystallization from water can be performed if higher purity is needed.[1]

B. Chlorination of 4,6-Dihydroxy-5-nitropyrimidine

  • Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.

  • Reagents: Add phosphorus oxychloride (POCl₃) to the flask, followed by the dried 4,6-dihydroxy-5-nitropyrimidine.[2]

  • Catalyst/Base: Add a tertiary amine, such as N,N-diethylaniline or N,N-dimethylformamide (which also acts as a solvent), to the mixture. This acts as a catalyst and scavenger for HCl.[3]

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for several hours (5-24h). The reaction progress should be monitored by TLC or LC-MS.[2][3]

  • Work-up: After completion, cool the mixture to room temperature and carefully quench the excess POCl₃ by pouring it slowly onto a vigorously stirred mixture of crushed ice and water. This step is highly exothermic and releases HCl gas.

  • Isolation: The resulting precipitate, 4,6-dichloro-5-nitropyrimidine, is collected by filtration, washed thoroughly with cold water, and dried under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[1]

Data Summary for Synthesis of 4,6-Dichloro-5-nitropyrimidine

StepStarting MaterialKey ReagentsTemperature (°C)Time (h)Reported Yield (%)Reference
Nitration 4,6-DihydroxypyrimidineH₂SO₄, HNO₃<30 then 40-501-2High[1]
Chlorination 4,6-Dihydroxy-5-nitropyrimidinePOCl₃, N-ethyl-N,N-diisopropylamine6 - 100597[2]
Chlorination 2-Methyl-4,6-dihydroxy-5-nitropyrimidinePOCl₃RefluxN/A82.6[4]
Chlorination 2,6-Dihydroxy-3-nitropyridineTriphosgene, DMF80 - 85692.9[3]
Protocol 2: Reduction of 4,6-Dichloro-5-nitropyrimidine

This protocol describes the conversion of the nitro-intermediate to the target 4,6-dichloro-5-aminopyrimidine.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the solvent (e.g., acetic acid, ethanol, or water).

  • Reagents: Add 4,6-dichloro-5-nitropyrimidine to the solvent, followed by the reducing agent. Common reducing agents include iron powder in acetic acid or HCl, or sodium hydrosulfite in an aqueous solution.[5][6]

  • Reaction: Heat the mixture with stirring. For Fe/acid reductions, reflux is often required. For sodium hydrosulfite, the reaction may proceed at a lower temperature (e.g., gentle boiling).[5][6] Monitor the disappearance of the starting material by TLC.

  • Work-up (Fe/Acid): After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts. Neutralize the filtrate carefully with a base (e.g., NaHCO₃ or NH₄OH solution).

  • Work-up (Hydrosulfite): Cool the reaction mixture. The product may precipitate upon cooling or after acidification with acetic acid.[6]

  • Isolation: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 4,6-dichloro-5-aminopyrimidine can be purified by column chromatography or recrystallization.

Data Summary for Nitro Group Reduction

SubstrateReducing SystemSolventKey ConditionsOutcomeReference
4,6-Dichloro-5-nitropyrimidineFe / Acetic Acid or HClAcetic Acid / WaterRefluxForms 4,6-dichloro-5-aminopyrimidine[5]
5-Nitro-2,3-dihydro-1,4-phthalazinedioneSodium Hydrosulfite (Na₂S₂O₄)Water/NaOHGentle boilingForms the corresponding 5-amino product[6]
Aryl Nitro CompoundsFe / CaCl₂Ethanol/WaterRefluxGeneral method for aryl nitro reduction[5]
Protocol 3: Synthesis of Derivatives via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic attack. The presence of the amino group at C5 further influences the reactivity, making these compounds excellent substrates for building molecular diversity.

G Diamine 4,6-Dichloro- 5-aminopyrimidine MonoSub Mono-substituted Derivative Diamine->MonoSub SNAr Reaction (Base, Solvent, Heat) DiSub Di-substituted Derivative MonoSub->DiSub SNAr Reaction (Harsher Conditions) Nuc1 Nucleophile 1 (e.g., R¹-NH₂) Nuc1->MonoSub Nuc2 Nucleophile 2 (e.g., R²-NH₂) Nuc2->DiSub

Caption: Workflow for the sequential substitution of dichloropyrimidine derivatives.

General Protocol for Mono-amination

  • Setup: In a reaction vial or round-bottom flask, combine 4,6-dichloro-5-aminopyrimidine (1.0 mmol), the desired amine nucleophile (1.0-1.2 mmol), and a base such as K₂CO₃ or triethylamine (2.0-4.0 mmol).

  • Solvent: Add an anhydrous solvent such as DMF, 1,4-dioxane, or toluene (5-10 mL).

  • Reaction: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-140 °C) with stirring.[7][8] The reactivity of the C4 and C6 positions is generally similar but can be influenced by steric and electronic factors, sometimes allowing for regioselective substitution.[9][10]

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Isolation: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Note on Reactivity: The reactivity of chloro-substituents on the pyrimidine ring generally follows the order C4(6) > C2 >> C5.[9] For symmetrically substituted 4,6-dichloropyrimidines, achieving mono-substitution often requires careful control of stoichiometry and reaction conditions, as the first substitution can activate the second position for further reaction. For more complex substitutions or less reactive amines, palladium-catalyzed methods like the Buchwald-Hartwig amination may be employed.[9][10]

References

Application Notes and Protocols for the Biological Activity Screening of 2,6-Dichloropyrimidine-4,5-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the biological activity screening of novel 2,6-Dichloropyrimidine-4,5-diamine derivatives. This class of compounds holds potential for the development of new therapeutic agents, particularly in the fields of oncology and immunology, due to the structural similarities with known kinase inhibitors. The following protocols and guidelines are designed to facilitate the exploration of their biological functions.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific isomer, this compound, offers multiple points for chemical modification, allowing for the creation of diverse chemical libraries. Based on the activities of structurally related diaminopyrimidine compounds, it is hypothesized that derivatives of this scaffold may exhibit significant inhibitory activity against various protein kinases and possess cytotoxic effects on cancer cell lines. This document outlines the experimental workflow for synthesizing and screening these derivatives.

Synthesis of this compound Derivatives

A general synthetic scheme for the derivatization of this compound is presented below. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of various side chains.

G start This compound product1 Mono-substituted derivative start->product1 Nucleophilic Aromatic Substitution reagent R-NH2 (Amine) reagent->product1 product2 Di-substituted derivative product1->product2 Suzuki or Buchwald-Hartwig Coupling reagent2 R'-X (e.g., R'-B(OH)2) reagent2->product2 final Library of Derivatives product2->final

Figure 1: General synthetic workflow for derivatization.

Biological Screening Cascade

A tiered approach is recommended for the biological evaluation of the synthesized derivatives. The initial phase involves a broad cytotoxicity screening against a panel of cancer cell lines. Active compounds are then subjected to more specific mechanistic assays, such as in vitro kinase inhibition profiling.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization primary_screen Cytotoxicity Screening (e.g., MTT Assay) secondary_screen In Vitro Kinase Inhibition Assays primary_screen->secondary_screen Active Compounds lead_opt Structure-Activity Relationship (SAR) Studies secondary_screen->lead_opt Potent & Selective Hits

Figure 2: Proposed biological screening workflow.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a colorimetric assay to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[1][2][3]

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, PC-3, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Test compounds dissolved in DMSO (stock solutions)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO) and untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the inhibitory activity of the compounds against specific kinases. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.[4][5][6]

Potential Kinase Targets: Based on the activity of related diaminopyrimidine scaffolds, potential kinase targets for screening include:

  • Epidermal Growth Factor Receptor (EGFR)

  • Aurora Kinases (A and B)

  • Anaplastic Lymphoma Kinase (ALK)

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

Materials:

  • Recombinant human kinase (e.g., EGFR, Aurora A, ALK, IRAK4)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Kinase Reaction:

    • Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC₅₀ value for each compound.

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison of the activity of the different derivatives.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDA549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)PC-3 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Derivative 1
Derivative 2
...

Table 2: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDEGFR IC₅₀ (nM)Aurora A IC₅₀ (nM)ALK IC₅₀ (nM)IRAK4 IC₅₀ (nM)
Derivative 1
Derivative 2
...

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways of potential kinase targets for this compound derivatives.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Figure 3: Simplified EGFR signaling pathway.

Aurora_Kinase_Pathway AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis CellCycle Cell Cycle Progression Centrosome->CellCycle Spindle->CellCycle Chromosome->CellCycle Cytokinesis->CellCycle

Figure 4: Role of Aurora kinases in cell cycle.

ALK_Pathway Ligand Ligand ALK ALK Ligand->ALK JAK JAK ALK->JAK PI3K PI3K ALK->PI3K Ras Ras ALK->Ras STAT3 STAT3 JAK->STAT3 Transcription Gene Transcription STAT3->Transcription Akt Akt PI3K->Akt Akt->Transcription MAPK MAPK Ras->MAPK MAPK->Transcription

Figure 5: Overview of ALK signaling pathways.

IRAK4_Pathway TLR TLR MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 NFkB NF-kB TAK1->NFkB AP1 AP-1 TAK1->AP1 Inflammation Inflammatory Response NFkB->Inflammation AP1->Inflammation

Figure 6: Simplified IRAK4 signaling cascade.

References

The Versatility of Dichloropyrimidine Diamines in Medicinal Chemistry: A Scaffold for Innovation

Author: BenchChem Technical Support Team. Date: December 2025

2,6-Dichloropyrimidine-4,5-diamine and its isomers represent a class of privileged scaffolds in medicinal chemistry, serving as versatile building blocks for the synthesis of a wide array of biologically active compounds. The strategic placement of amino and chloro groups on the pyrimidine ring allows for selective and sequential functionalization, enabling the creation of diverse chemical libraries for drug discovery. This application note provides a comprehensive overview of the utility of dichloropyrimidine diamines, with a focus on their application in the development of kinase inhibitors, their potential in other therapeutic areas, and detailed protocols for their synthetic manipulation.

A Privileged Scaffold in Drug Design

The diaminodichloropyrimidine core is a key structural motif in numerous potent and selective inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. The pyrimidine scaffold often acts as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the kinase. The amino groups can form crucial hydrogen bonds with the kinase hinge region, while the chloro substituents provide reactive handles for introducing a variety of side chains that can be tailored to achieve desired potency and selectivity. This adaptability has led to the development of inhibitors for a range of kinases, including Janus kinases (JAKs), Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3][4][5]

Beyond kinase inhibition, derivatives of dichloropyrimidine diamines have been explored as phosphodiesterase (PDE) inhibitors, particularly for PDE4, a key target in inflammatory conditions.[1] The scaffold's ability to be readily modified also opens up possibilities for creating dual-target inhibitors, a strategy that can enhance therapeutic efficacy and combat drug resistance.[1] Furthermore, these compounds have been investigated for their potential as antiviral and antibacterial agents, although some studies have shown limited direct antiviral activity for certain derivatives.[6][7]

Key Applications and Biological Activities

The primary applications of dichloropyrimidine diamines in medicinal chemistry are centered on the development of targeted therapies. The ability to selectively functionalize the scaffold has led to the discovery of potent inhibitors for several important drug targets.

Kinase Inhibition

Derivatives of dichloropyrimidine diamines have demonstrated significant success as kinase inhibitors. The pyrimidine core effectively mimics the adenine of ATP, allowing it to bind to the hinge region of the kinase active site. The substituents at the chloro and amino positions can then be optimized to interact with other regions of the ATP-binding pocket, leading to high affinity and selectivity.

Table 1: Selected Kinase Inhibitors Derived from Dichloropyrimidine Diamine Scaffolds

Compound/Derivative ClassTarget KinaseIC50Cell LineReference
Pyrimidin-4-one (Compound 16)IRAK427 nM-[2]
Pyrimidin-4-one (Compound 31)IRAK493 nM-[2]
Pyrimidine-4,6-diamine (Compound 11e)JAK32.1 nM-[3]
Diaminopyrimidine (Compound A12)FAK-A549 (130 nM), MDA-MB-231 (94 nM)[8]
Pyrimidine-based derivative (Compound 13)Aurora A< 200 nMSCLC cell lines[5]
2,4-diamino-5-methyleneaminopyrimidine (Compound 7i)--HCT116 (4.93 µM), HT-29 (5.57 µM), MCF-7 (8.84 µM), HeLa (14.16 µM)[9]

Note: The table presents a selection of reported activities and is not exhaustive.

The development of these inhibitors often involves a structure-based design approach, where X-ray crystallography of the target kinase in complex with an inhibitor guides the synthetic efforts to improve potency and selectivity.

G cluster_synthesis General Drug Discovery Workflow Start Dichloropyrimidine Diamine Scaffold Reaction Chemical Synthesis (e.g., Suzuki, Sonogashira) Start->Reaction Library Diverse Compound Library Reaction->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (Structure-Based Design) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A generalized workflow for drug discovery utilizing the dichloropyrimidine diamine scaffold.

Signaling Pathway Modulation

A key example of the impact of dichloropyrimidine diamine-derived inhibitors is in the modulation of the Interleukin-1 Receptor (IL-1R) and Toll-like Receptor (TLR) signaling pathways. IRAK4 is a critical kinase in these pathways, which play a central role in the innate immune response.[2] Inhibition of IRAK4 can dampen the inflammatory cascade, making it a promising therapeutic strategy for autoimmune diseases and certain cancers.

G cluster_pathway Simplified IRAK4 Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inhibitor IRAK4 Inhibitor (Pyrimidine-derived) Inhibitor->IRAK4

Caption: Inhibition of IRAK4 by pyrimidine-derived compounds blocks the TLR/IL-1R signaling cascade.

Experimental Protocols

The versatility of the dichloropyrimidine diamine scaffold stems from the ability to perform selective and sequential functionalization at the chloro positions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this regard.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid with one of the chlorine atoms of the pyrimidine core. This reaction is a cornerstone for introducing diverse aromatic substituents.

Materials:

  • This compound or a related isomer

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2M Na₂CO₃ solution

  • Toluene/ethanol solvent mixture

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried flask, add the dichloropyrimidine diamine (1 mmol), arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Purge the flask with an inert gas (nitrogen or argon) for 10 minutes.

  • Add the toluene/ethanol solvent mixture (10 mL) and the 2M Na₂CO₃ solution (1.5 mL) via syringe.

  • Heat the reaction mixture to 80-90°C and stir under the inert atmosphere for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol outlines the coupling of a terminal alkyne to a chlorine position on the pyrimidine ring, a common strategy for introducing linkers or pharmacophores.[1]

Materials:

  • This compound or a related isomer

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.03 equivalents)

  • CuI (0.06 equivalents)

  • Anhydrous THF or DMF

  • Triethylamine (2.5 equivalents)

Procedure:

  • To a flame-dried Schlenk flask, add the dichloropyrimidine diamine (1 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous THF or DMF (10 mL) and triethylamine (2.5 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

G cluster_workflow Synthetic Workflow for Functionalization Start Dichloropyrimidine Diamine Suzuki Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalysts) Start->Sonogashira Mono_Aryl Mono-Aryl Derivative Suzuki->Mono_Aryl Mono_Alkynyl Mono-Alkynyl Derivative Sonogashira->Mono_Alkynyl Second_Coupling Second Coupling Reaction Mono_Aryl->Second_Coupling Mono_Alkynyl->Second_Coupling Final_Product Diverse Final Products Second_Coupling->Final_Product

Caption: A flowchart illustrating the synthetic diversification of dichloropyrimidine diamines.

Conclusion

This compound and its related isomers are invaluable scaffolds in modern medicinal chemistry. Their straightforward and versatile functionalization through established cross-coupling methodologies allows for the rapid generation of diverse compound libraries. The demonstrated success of these scaffolds in yielding potent and selective inhibitors for a variety of important drug targets, particularly protein kinases, underscores their continued promise in the pursuit of novel therapeutics. The protocols and data presented herein serve as a foundational guide for researchers to explore the full potential of this privileged structural motif in their drug discovery endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Diamino-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isomers: The following guide focuses on the synthesis of 2,5-Diamino-4,6-dichloropyrimidine, a key intermediate for which detailed optimization data is available. The principles and troubleshooting steps outlined are highly relevant for the synthesis of its isomer, 2,6-Dichloropyrimidine-4,5-diamine, and can be adapted accordingly.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of 2,5-Diamino-4,6-dichloropyrimidine, helping researchers improve yield and purity.

Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?

Low yields are a frequent issue, often stemming from the harsh conditions required for the chlorination of the dihydroxypyrimidine precursor. Direct chlorination with phosphorus oxychloride (POCl₃) alone is known to be inefficient, with yields often below 10% due to the degradation of the pyrimidine ring.[1]

Troubleshooting Steps to Improve Yield:

  • Avoid Direct Chlorination with POCl₃ Alone: This method is generally unsuccessful.[1]

  • Utilize the Vilsmeier Reagent Method: This is a high-yield alternative. The reaction of 2,5-diamino-4,6-dihydroxypyrimidine with a Vilsmeier reagent, followed by hydrolysis, can achieve an overall yield of up to 76%.[1]

  • Add a Tertiary Amine or Quaternary Ammonium Salt: Including an agent like N,N-diethylaniline, tetraethylammonium chloride, or N-ethyl-N-methyl piperidinium chloride can significantly improve yields to a range of 50-65% by facilitating the chlorination reaction.[2]

  • Control Reaction Temperature: High temperatures, such as refluxing at over 100°C, can promote the formation of by-products. For related syntheses, a controlled temperature between 55°C and 90°C is recommended to minimize side reactions.[3]

  • Optimize Reagent Ratios: Ensure the molar ratio of phosphorus oxychloride to the dihydroxypyrimidine starting material is optimized. Ratios between 2.8:1 and 5:1 have been suggested for similar processes.[3]

Q2: I'm observing a lot of dark, tar-like impurities in my crude product. What are these and how can I remove them?

The formation of black, solid impurities is a common outcome of the vigorous reaction conditions. These are typically degradation products of the pyrimidine ring.

Purification Strategies:

  • Filtration through Silica or Celite: After the reaction work-up, filtering the ethyl acetate extract through a plug of silica gel or Celite can effectively remove black solids and colored impurities.[2]

  • Activated Charcoal Treatment: Dissolving the crude product in a suitable hot solvent (e.g., ethanol) and treating it with activated charcoal before filtration is an effective method for decolorization.[4]

  • Recrystallization: After initial purification, recrystallization from a suitable solvent system is crucial for obtaining a high-purity crystalline product.[4]

Q3: The reaction is not going to completion. What can I do?

Incomplete conversion can be due to insufficient reaction time, inadequate temperature, or deactivation of reagents.

Troubleshooting Steps:

  • Extend Reaction Time: Chlorination reactions of this type can be slow, often requiring heating for 12 to 48 hours to ensure completion.[1][2]

  • Ensure Anhydrous Conditions: Phosphorus oxychloride is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous to prevent premature decomposition and side reactions.[5]

  • Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the product.[4]

Q4: How do I handle the quenching of excess phosphorus oxychloride safely?

The reaction of POCl₃ with water is highly exothermic and releases corrosive HCl gas.

Safe Quenching Protocol:

  • Allow the reaction mixture to cool to room temperature.

  • In a well-ventilated fume hood, slowly and carefully pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring.[6]

  • This procedure helps to control the exotherm and dissipate the heat generated.

Data Presentation: Comparison of Synthesis Routes

The choice of synthetic method has a profound impact on the yield and purity of the final product. The table below summarizes quantitative data from various reported methods.

Synthesis RouteStarting MaterialKey ReagentsOverall Yield (%)PurityReaction TimeKey Advantages & Disadvantages
Direct Chlorination [1]2,5-Diamino-4,6-dihydroxypyrimidinePOCl₃< 10%Variable, often requires extensive purification12-48 hoursAdvantage: Readily available reagents. Disadvantage: Low, inconsistent yields; high potential for ring degradation.
Chlorination with Quaternary Ammonium Chloride [2]2,5-Diamino-4,6-dihydroxypyrimidine HClPOCl₃, Tetraethyl ammonium chloride50%Crystalline product after purification20 hoursAdvantage: Improved yield over direct chlorination. Disadvantage: Requires elevated temperatures and long reaction times.
Chlorination with Piperidinium Chloride [2]2,5-Diamino-4,6-dihydroxypyrimidine HClPOCl₃, N-ethyl-N-methyl piperidinium chloride65%Crystalline product after purification24 hoursAdvantage: Better yield compared to other direct chlorination methods. Disadvantage: Requires specific reagents and prolonged heating.
Vilsmeier Reagent Method [1]2,5-Diamino-4,6-dihydroxypyrimidine hemisulfateVilsmeier Reagent, then HCl76%High, can be used without further purification in some cases12-48 hours (Step 1), 30 min (Step 2)Advantage: High yield and purity; milder conditions for the final step. Disadvantage: Two-step process; requires preparation of the Vilsmeier reagent.

Experimental Protocols

The following are detailed methodologies for the two most effective synthesis routes.

Protocol 1: Vilsmeier Reagent Method[1]

This two-step process offers the highest reported yield and purity.

Step 1: Formation of 4,6-dichloro-2,5-bis-{[(dimethylamino)methylene]amino}pyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-diamino-4,6-dihydroxypyrimidine hemisulfate in an inert solvent (e.g., 1,2-dichloroethane).

  • Reagent Addition: Add at least 4 molar equivalents of a Vilsmeier reagent (prepared from a suitable formamide and POCl₃).

  • Reaction: Heat the mixture to the reflux temperature of the solvent (typically 80-110°C) and maintain for 12 to 48 hours.

  • Isolation: After cooling, the resulting bis-formamidine intermediate can be isolated. This step typically yields around 92%.

Step 2: Hydrolysis to 2,5-Diamino-4,6-dichloropyrimidine

  • Dissolution: Dissolve the intermediate from Step 1 in 95% ethanol.

  • Hydrolysis: Add 6N aqueous hydrochloric acid to the solution.

  • Heating: Heat the mixture at 55°C for 30 minutes. The product will precipitate from the solution.

  • Isolation: Filter the crystalline product, wash with a suitable solvent, and dry to obtain 2,5-Diamino-4,6-dichloropyrimidine.

Protocol 2: Chlorination using POCl₃ and a Quaternary Ammonium Chloride[2]

This method provides a moderate but significant improvement over direct chlorination.

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, combine dry 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride, dry tetraethylammonium chloride, and phosphorus oxychloride.

  • Heating: Heat the reaction mixture with stirring at 105°C for 20 hours.

  • Quenching: Carefully pour the cooled reaction mixture into a beaker containing a large volume of water and ice, ensuring the temperature remains around 50-55°C.

  • pH Adjustment: Add a 40% sodium hydroxide solution to adjust the pH to 4. Stir the mixture for 1 hour at 50°C. Further adjust the pH to 7 with 40% NaOH.

  • Extraction: Cool the mixture to 35°C and extract the product with ethyl acetate. It may be necessary to filter the phases through Celite to remove solid impurities.

  • Purification: Wash the combined organic phases with brine, concentrate under vacuum, and filter through a silica plug to remove residual color and solids.

  • Crystallization: Further concentrate the filtrate to induce crystallization. Filter the crystalline solid to yield the final product.

Visualizations

Synthesis Pathway via Vilsmeier Reagent

Synthesis_Pathway A 2,5-Diamino-4,6- dihydroxypyrimidine B Bis-formamidine Intermediate A->B Vilsmeier Reagent (POCl₃, DMF) Reflux, 12-48h C 2,5-Diamino-4,6- dichloropyrimidine B->C Hydrolysis (6N HCl, 95% EtOH) 55°C, 30 min

Caption: Vilsmeier reagent method for 2,5-Diamino-4,6-dichloropyrimidine synthesis.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Dry Glassware) start->setup reagents Reagent Addition (Anhydrous) setup->reagents reaction Heating / Reflux (12-48h) reagents->reaction monitoring Monitor Reaction (TLC) reaction->monitoring workup Work-up (Quench in Ice-Water) monitoring->workup Completion extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Silica/Charcoal, Recrystallization) extraction->purification product Final Product purification->product

Caption: A typical workflow for the synthesis and purification of the target compound.

Troubleshooting Logic Tree

Troubleshooting_Tree A Problem: Low Yield / Impure Product B Check Starting Material Purity A->B C Review Reaction Conditions A->C D Investigate Purification Method A->D C1 Temperature Too High? C->C1 C2 Reaction Time Sufficient? C->C2 C3 Reagents Anhydrous? C->C3 C4 Using Optimal Method? (e.g., Vilsmeier) C->C4 D1 Impurities Co-eluting? D->D1 D2 Product Degrading During Purification? D->D2 D3 Need Pre-purification? (e.g., Silica Plug) D->D3

Caption: A logical guide for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 2,6-Dichloropyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,6-Dichloropyrimidine-4,5-diamine from its reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I can expect in my crude this compound?

A1: Common impurities originate from starting materials, reagents, by-products, and degradation. These can include:

  • Unreacted Starting Materials: Such as 2,5-diamino-4,6-dihydroxypyrimidine, especially if the chlorination reaction is incomplete[1][2].

  • Inorganic Salts: Phosphates and sodium chloride are often generated during the reaction and work-up steps[1][3].

  • Residual Reagents: Excess phosphorus oxychloride (POCl₃) is a common leftover from the synthesis[1][4][5].

  • Side-Reaction Products: Incomplete chlorination can lead to mono-chloro pyrimidine intermediates[3].

  • Degradation Products: The pyrimidine ring can degrade under harsh reaction conditions, leading to colored impurities and tars[2][6].

Q2: My final product has a brownish or dark color. How can I remove it?

A2: Colored impurities are typically polar degradation products. An activated carbon treatment can be effective. After dissolving your crude product in a suitable hot solvent (like ethyl acetate), add a small amount (1-2% by weight) of activated carbon, stir for 15-30 minutes, and perform a hot filtration through Celite to remove the carbon and adsorbed impurities[3].

Q3: What is the best general approach to purify the crude product?

A3: A multi-step approach is usually most effective. Start with an aqueous work-up involving neutralization and extraction, followed by either recrystallization or column chromatography for final purification. The general workflow involves quenching the reaction, neutralizing the pH, extracting the product into an organic solvent, and then purifying the concentrated extract[1][7].

Q4: Is this compound stable? What storage conditions are recommended?

A4: The compound has moderate stability. It is a solid with a melting point of 188-191 °C, where it begins to decompose[7]. It may be sensitive to strongly alkaline conditions and light[8]. For long-term storage, it is recommended to keep it in a cool, dry, and dark place, sealed from moisture[7][9].

Q5: Which analytical techniques are best for assessing the purity of my final product?

A5: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity and quantifying impurities[3][10]. Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[10][11].

Q6: Is "this compound" the same as "2,5-Diamino-4,6-dichloropyrimidine"?

A6: Yes, these names refer to the same chemical structure (C₄H₄Cl₂N₄)[12]. The naming can vary based on IUPAC conventions versus how it is commonly indexed in chemical catalogs. The IUPAC name is 4,6-dichloropyrimidine-2,5-diamine[12].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield After Extraction Incomplete Extraction: The product may have limited solubility in the chosen organic solvent or the aqueous phase pH may be incorrect.Ensure the aqueous phase is neutralized to a pH of 6.5-7.0 before extraction[1][7]. Perform multiple extractions with ethyl acetate (e.g., 3 times) to maximize recovery. Combining tetrahydrofuran and ethyl acetate for extraction has also been reported[7].
Product Precipitation: The product may have precipitated with inorganic salts during work-up.Filter the aqueous and organic phases separately through a pad of Celite to remove any precipitated solids before combining the organic extracts[1].
Persistent Impurities After Recrystallization Inappropriate Solvent System: The chosen solvent may not provide a sufficient solubility difference between the product and the impurity.For dichloropyrimidine derivatives, a mixed solvent system like hexane/ethyl acetate can be effective[3]. Dissolve the crude solid in a minimum of hot ethyl acetate and slowly add hexane until turbidity appears, then allow it to cool slowly.
Product Fails to Elute from Silica Gel Column Solvent Polarity is Too Low: The eluent is not polar enough to move the highly polar diamine product off the silica gel.Gradually increase the polarity of the mobile phase. Start with a non-polar system (e.g., Hexane/Dichloromethane) and slowly increase the proportion of a more polar solvent like dichloromethane, ethyl acetate, or even a small percentage of methanol (e.g., CH₂Cl₂/MeOH 200:1 to 50:1)[3][11].
Co-elution of Impurities During Chromatography Poor Separation: The polarity of the product and a key impurity are too similar for the chosen eluent system.Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Try different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find one that gives the best separation. A slower, more shallow gradient during elution can also improve resolution[13].
Oily Product Instead of Solid Presence of Residual Solvent or Impurities: Trapped solvent or low-melting impurities can prevent crystallization.Remove all solvent under high vacuum. Try triturating the oil with a non-polar solvent like hexane to induce precipitation and wash away non-polar impurities. Cooling to below 10°C can also help solidify the product[7].

Data Presentation

Table 1: Solubility Profile of this compound

SolventSolubility DescriptionReference
Dimethyl Sulfoxide (DMSO)Soluble[7]
Ethyl AcetateUsed for extraction, implying good solubility[1][7]
Tetrahydrofuran (THF)Used for extraction, implying good solubility[7]
MethanolSlightly Soluble[7]
WaterSlightly Soluble[7]
HexaneUsed as an anti-solvent for precipitation[7]

Table 2: Recommended Conditions for Purification Techniques

TechniqueParameterRecommended Value / SystemReference
Aqueous Work-up Neutralization pH6.5 - 7.0[1][7]
Extraction SolventEthyl Acetate[1][5][7]
Column Chromatography Stationary PhaseSilica Gel[3][11]
Mobile Phase (Eluent)Gradient system, e.g., Hexanes/CH₂Cl₂ (4:1 to 1:4) followed by CH₂Cl₂/MeOH (up to 50:1)[11]
Recrystallization Anti-solvent for PrecipitationHexane (added to residue in Ethyl Acetate)[7]

Experimental Protocols

Protocol 1: General Aqueous Work-up and Extraction

This protocol is based on common procedures for quenching the reaction mixture after synthesis with phosphorus oxychloride[1][7].

  • Quenching: After the reaction is complete, cool the mixture to below 50°C. Slowly and carefully pour the reaction mixture into a beaker containing ice water. This step is exothermic and should be done in a fume hood with vigorous stirring.

  • Neutralization: Maintain the temperature below 55°C while slowly adding a 50% sodium hydroxide solution to adjust the pH to 6.5-7.0[7].

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash them three times with water, followed by a wash with brine. Dry the organic phase over anhydrous sodium sulfate or sodium bicarbonate[7].

  • Concentration: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general guide based on methods for purifying similar heterocyclic compounds[3][11][13].

  • Column Packing: Prepare a silica gel slurry in a low-polarity solvent (e.g., 95:5 Hexane/Dichloromethane) and pack the column. Ensure the silica bed is well-settled and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with a low-polarity mobile phase. Gradually increase the solvent polarity according to the separation observed on TLC. A typical gradient might be:

    • Hexanes/CH₂Cl₂ (ramping from 1:1 to 1:4)

    • Pure CH₂Cl₂

    • CH₂Cl₂/MeOH (ramping from 200:1 to 50:1)[11].

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

PurificationWorkflow RM Crude Reaction Mixture (Post-Synthesis) Quench Quench with Ice Water RM->Quench Neutralize Neutralize to pH 6.5-7.0 with NaOH Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry & Concentrate Organic Phase Extract->Dry Crude_Product Crude Solid/Oil Dry->Crude_Product Decision Assess Purity (TLC/HPLC) Crude_Product->Decision Chroma Column Chromatography (Silica Gel) Decision->Chroma  Multiple Impurities Recrystal Recrystallization or Precipitation Decision->Recrystal Minor Impurities   Pure_Product Pure 2,6-Dichloropyrimidine- 4,5-diamine Decision->Pure_Product Sufficiently Pure Chroma->Pure_Product Recrystal->Pure_Product

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Problem with Purified Product? Purity Is Purity Low? Start->Purity Yield Is Yield Low? Purity->Yield No ImpurityType What kind of impurity? (Check TLC/NMR) Purity->ImpurityType Yes Color Is Product Colored? Yield->Color No WorkupLoss Check pH of aqueous phase. Ensure it's neutral (6.5-7.0). Perform more extractions (3-4x). Yield->WorkupLoss Yes Carbon Treat with activated carbon in hot solvent, then perform hot filtration through Celite. Color->Carbon Yes End Re-evaluate Product Color->End No PolarImp Baseline/Polar Impurity: - Rerun column with more polar eluent (e.g., add MeOH). - Perform acid/base wash. ImpurityType->PolarImp Polar NonPolarImp Non-polar/Starting Material: - Rerun column with shallower gradient. - Recrystallize from Hexane/EtOAc. ImpurityType->NonPolarImp Non-polar / SM PolarImp->End NonPolarImp->End WorkupLoss->End Carbon->End

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of 2,6-Dichloropyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dichloropyrimidine-4,5-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the direct chlorination of 2,5-diamino-4,6-dihydroxypyrimidine or its salts using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction is typically performed at elevated temperatures.[1][2]

Q2: What are the primary challenges and potential side products in this synthesis?

A2: The primary challenges include incomplete reaction, degradation of the pyrimidine ring, and formation of various impurities. Common side products can include mono-chlorinated intermediates, phosphorylated byproducts, and unidentified polymeric materials often observed as "black solids".[1][3] High reaction temperatures can exacerbate the formation of these byproducts.[3]

Q3: What are the recommended purification methods for the final product?

A3: Purification of this compound typically involves several steps. After quenching the reaction, the crude product is often extracted with an organic solvent like ethyl acetate. Further purification can be achieved by filtration through adsorbents like CELITE to remove solid impurities, followed by column chromatography on silica gel.[1] Recrystallization from a suitable solvent is also a common final purification step.

Q4: How can I minimize the formation of colored impurities?

A4: The formation of colored impurities, often described as black or tar-like substances, is generally associated with high reaction temperatures and prolonged reaction times.[3] To minimize their formation, it is crucial to carefully control the reaction temperature and monitor the reaction progress to avoid unnecessarily long heating periods. Using a fresh, high-quality grade of phosphorus oxychloride can also be beneficial as impurities in the reagent can contribute to side reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Some protocols suggest reaction times of up to 24-30 hours.[1] - Increase Reaction Temperature: Gradually increase the temperature, but be mindful that excessive heat can lead to degradation. Optimal temperatures are typically in the range of 100-120°C.[1]
Moisture in Reaction - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Phosphorus oxychloride is highly sensitive to moisture.[3]
Poor Quality of POCl₃ - Use Fresh or Distilled POCl₃: Old or improperly stored POCl₃ can be partially hydrolyzed, reducing its reactivity.
Inefficient Work-up - Optimize Extraction: Ensure the pH of the aqueous layer is adjusted appropriately (typically to neutral) before extraction to maximize the recovery of the product in the organic phase.[1]
Problem 2: Presence of Significant Impurities in the Crude Product
Observed Impurity Possible Cause Mitigation and Removal
Starting Material (2,5-diamino-4,6-dihydroxypyrimidine) Incomplete chlorination.- Increase reaction time or temperature as described in Problem 1. - Purify the final product using column chromatography.
Mono-chloro-4,5-diamino-6-hydroxypyrimidine Incomplete chlorination of one of the hydroxyl groups.- Drive the reaction to completion by optimizing reaction conditions. - This impurity can often be separated from the desired product by column chromatography.
Phosphorylated Byproducts (e.g., phosphoramidic dichlorides) Reaction of the amino groups with POCl₃.- These intermediates are often hydrolyzed to the desired amine during the aqueous work-up.[3] Ensure the work-up includes a step where the mixture is stirred with water for a sufficient time.
Black, Insoluble Solids Polymerization or degradation of the pyrimidine ring at high temperatures.- Filter the crude reaction mixture through a pad of CELITE® before extraction.[1] - Minimize reaction temperature and time to prevent their formation.
Oligomeric Byproducts Potential for intermolecular reactions, especially at higher concentrations and temperatures.- Use appropriate solvent to maintain a suitable concentration. - Purification by column chromatography can help in separating these higher molecular weight impurities.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 2,5-Diamino-4,6-dichloropyrimidine

Starting MaterialChlorinating AgentAdditive/SolventTemperature (°C)Time (h)Yield (%)Reference
2,5-Diamino-4,6-dihydroxypyrimidine hydrochloridePOCl₃Methyltriethylammonium chloride1052865[1]
2,5-Diamino-4,6-dihydroxypyrimidine hydrochloridePOCl₃Tetraethylammonium chloride1052050[1]
2,5-Diamino-4,6-dihydroxypyrimidine hydrochloridePOCl₃N-ethyl-N-methyl piperidinium chloride1052465[1]
2-Amino-4,6-dihydroxypyrimidinePOCl₃Triethylamine751>90US5563270A

Experimental Protocols

Key Experiment: Synthesis of 2,5-Diamino-4,6-dichloropyrimidine

This protocol is based on a procedure described in European Patent EP 0 483 204 B1.[1]

Materials:

  • 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride

  • Methyltriethylammonium chloride (dry)

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • CELITE®

  • Silica gel for column chromatography

  • Sodium hydroxide solution (40%)

  • Brine

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, combine dry 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride, dry methyltriethylammonium chloride, and phosphorus oxychloride.

  • Reaction: Heat the mixture with stirring to an internal temperature of 105°C. Hydrogen chloride gas will evolve as the reagents slowly dissolve. Maintain the reaction mixture at 105°C for 28 hours.

  • Work-up:

    • Cool the reaction mixture and distill off the excess phosphorus oxychloride under vacuum at a temperature up to 40°C.

    • Carefully pour the reaction mixture into a mixture of water and ice, ensuring the temperature is maintained around 50-55°C.

    • Adjust the pH to 4 by adding 40% sodium hydroxide solution while keeping the temperature at 50-55°C with ice. Stir the mixture for 1 hour at 50°C.

    • Adjust the pH to 7 with 40% sodium hydroxide solution, cool to 35°C, and extract the product with ethyl acetate.

  • Purification:

    • Filter the separated organic and aqueous phases through CELITE® to remove black solids and some phosphates.

    • Wash the ethyl acetate phase with brine and concentrate it under vacuum.

    • For further purification, pass the concentrated solution through a silica plug, washing with ethyl acetate.

    • Concentrate the filtrate under vacuum to crystallize the product. Filter the crystalline solid to obtain 2,5-diamino-4,6-dichloropyrimidine.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Product Yield check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete increase_time Increase Reaction Time incomplete->increase_time Yes check_conditions Review Reaction Conditions incomplete->check_conditions No increase_temp Increase Temperature increase_time->increase_temp end Improved Yield increase_temp->end moisture Check for Moisture check_conditions->moisture reagent_quality Verify POCl3 Quality check_conditions->reagent_quality workup Optimize Work-up check_conditions->workup moisture->end reagent_quality->end workup->end

Caption: Troubleshooting workflow for addressing low product yield.

Potential Side Product Formation Pathways

side_products start 2,5-Diamino-4,6-dihydroxypyrimidine + POCl3 incomplete_chlorination Incomplete Chlorination start->incomplete_chlorination high_temp High Temperature start->high_temp phosphorylated Phosphorylated Byproduct start->phosphorylated Side Reaction on Amino Group product This compound incomplete_chlorination->product Complete Reaction mono_chloro Mono-chloro Intermediate incomplete_chlorination->mono_chloro Side Reaction high_temp->product Desired Reaction degradation Ring Degradation Products (e.g., 'Black Solids') high_temp->degradation Side Reaction

Caption: Pathways leading to common side products during synthesis.

References

Technical Support Center: Optimizing Cyclization of 2,6-Dichloropyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of purine derivatives from 2,6-Dichloropyrimidine-4,5-diamine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols to navigate the challenges of this crucial cyclization reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected product from the cyclization of this compound?

The primary product of this reaction is 2,6-dichloropurine. The cyclization introduces a single carbon atom to form the imidazole ring portion of the purine system. This compound is a critical intermediate for synthesizing a wide range of purine derivatives used in pharmaceutical and agrochemical fields.[1]

Q2: What are the most common reagents used to achieve this cyclization?

The cyclization is typically achieved by reacting the diamine with a one-carbon electrophile. Common reagents include:

  • Triethyl orthoformate: Often used with an acid catalyst like acetic anhydride.[2]

  • Formic acid: Serves as both the carbon source and an acidic catalyst.

  • Diethoxymethyl acetate: A reactive equivalent of orthoformate.

  • Vilsmeier reagent (e.g., POCl₃/DMF): This combination can be used for chlorination and formylation reactions, though direct application for this specific cyclization requires careful condition optimization.

Q3: What is the general reaction mechanism?

The reaction generally proceeds in two key stages:

  • Intermediate Formation: One of the amino groups of the pyrimidine diamine attacks the one-carbon electrophile (e.g., from triethyl orthoformate). This forms a formimidate or a formamide intermediate.

  • Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the newly formed functional group, leading to ring closure. This is typically followed by a dehydration step to yield the aromatic purine ring.

Troubleshooting Guide

This guide addresses common issues encountered during the cyclization of this compound to form 2,6-dichloropurine.

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

Low conversion is a frequent issue that can be attributed to several factors.[3]

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions Temperature: The reaction may require higher temperatures or prolonged heating to proceed to completion. Monitor progress using Thin Layer Chromatography (TLC) and consider a moderate increase in temperature or reaction time.[3][4]
Moisture Contamination Anhydrous Conditions: The starting diamine and reagents can be sensitive to hydrolysis. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impure Starting Materials Reactant Purity: Impurities in the this compound or the cyclizing agent can inhibit the reaction.[3] Verify the purity of your starting materials by NMR or melting point analysis and consider recrystallization if necessary.
Inefficient Reagent Reagent Choice: If using milder reagents like formic acid isn't effective, consider more reactive alternatives such as triethyl orthoformate with acetic anhydride.

Q2: My TLC shows multiple spots, indicating significant side product formation. What are these byproducts and how can I minimize them?

The formation of multiple products complicates purification and reduces the yield of the desired 2,6-dichloropurine.

Potential Side Product Cause & Prevention
Unreacted Starting Material Incomplete Reaction: This is often the primary "side product." Address this by extending the reaction time, increasing the temperature, or using a more effective cyclizing agent/catalyst system.[4]
Polymeric Materials Self-Condensation: Under harsh conditions, pyrimidine diamines can potentially self-condense. To prevent this, ensure a stoichiometric or slight excess of the cyclizing agent is present and maintain controlled temperature conditions.
Hydrolyzed Intermediates Presence of Water: Water can hydrolyze the reactive intermediates or the starting material. Strict anhydrous conditions are critical to prevent the formation of these impurities.[3]

Q3: The cyclization reaction appears to stall and does not proceed to completion. What steps can I take?

A stalled reaction often points to issues with activation energy or reagent stability.

  • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Many cyclizations require reflux conditions to overcome the activation energy barrier for ring closure.

  • Add a Catalyst: If not already in use, adding a catalytic amount of a Brønsted acid (like p-toluenesulfonic acid) or a Lewis acid can facilitate the cyclization and subsequent dehydration steps.[3]

  • Check Reagent Quality: Ensure the cyclizing agent (e.g., triethyl orthoformate) has not degraded. It is often advisable to use a freshly opened bottle or a redistilled reagent.

Q4: My crude product is difficult to purify. What are the best practices for purification?

Purification can be challenging due to the similar polarities of the product and certain byproducts.

  • Recrystallization: This is often the most effective method for purifying the final 2,6-dichloropurine product.[3] Experiment with different solvent systems, such as ethanol, methanol, or ethyl acetate/hexane mixtures, to find optimal conditions.

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A gradient elution with a solvent system like ethyl acetate in hexanes may be required to separate the product from closely related impurities.

  • Acid-Base Extraction: The purine product has basic nitrogen atoms. An acid-base workup can sometimes help remove non-basic impurities before final purification.

Quantitative Data Summary

Optimizing reaction conditions is key to maximizing yield. The following table summarizes representative conditions for related pyrimidine cyclization and chlorination reactions to provide a starting point for optimization.

Starting MaterialReagent(s)SolventTemperature (°C)Time (h)Yield (%)Reference
XanthinePOCl₃, PyridineN/A180533[1]
2-Amino-6-chloropurineNaNO₂, HClWater15-201~70[5]
2-Amino-6-chloropurineNaNO₂, LiClAcetic Acid50-55427[5]
4,6-dihydroxypyrimidinePOCl₃, PCl₅1-chlorobutane95-100386US5525724A

Experimental Protocols

Protocol 1: Cyclization using Triethyl Orthoformate and Acetic Anhydride

This protocol is a general guideline for the synthesis of 2,6-dichloropurine from this compound.

Materials:

  • This compound

  • Triethyl orthoformate

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • To the flask, add this compound (1.0 equivalent).

  • Add triethyl orthoformate (3-5 equivalents) followed by acetic anhydride (2-3 equivalents).

  • Heat the reaction mixture to reflux (typically 120-140°C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes as the mobile phase). The reaction may take several hours to reach completion.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the excess volatiles under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography to yield pure 2,6-dichloropurine.

Visualizations

Diagram 1: General Reaction Pathway

reaction_pathway cluster_start Reactants cluster_intermediate Intermediate Formation cluster_product Product start 2,6-Dichloropyrimidine- 4,5-diamine intermediate Formimidate/ Formamide Intermediate start->intermediate + H-C(OR)3 - ROH reagent One-Carbon Source (e.g., Triethyl Orthoformate) reagent->intermediate product 2,6-Dichloropurine intermediate->product Intramolecular Cyclization - ROH

Caption: Cyclization of this compound to 2,6-Dichloropurine.

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem: Low Yield or Incomplete Reaction cause_temp Suboptimal Temperature? start->cause_temp cause_time Insufficient Time? start->cause_time cause_reagents Reagent Purity/Activity? start->cause_reagents cause_conditions Moisture Present? start->cause_conditions sol_temp Increase Temperature / Reflux cause_temp->sol_temp sol_time Extend Reaction Time cause_time->sol_time sol_reagents Verify Purity / Use Fresh Reagents cause_reagents->sol_reagents sol_conditions Use Anhydrous Solvents & Inert Atmosphere cause_conditions->sol_conditions

Caption: A logical workflow for troubleshooting low-yield cyclization reactions.

References

regioselectivity issues in reactions of 2,6-Dichloropyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the regioselectivity challenges encountered in reactions involving 2,6-Dichloropyrimidine-4,5-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective reactions with this compound?

A1: The primary challenges stem from the molecule's complex functionality. The two chlorine atoms at the C2 and C6 positions are both susceptible to nucleophilic substitution, while the adjacent amino groups at C4 and C5 are strongly electron-donating, which deactivates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr). Furthermore, the vicinal diamine motif can participate in cyclization reactions, leading to purine-type byproducts.

Q2: Which chlorine atom (at C2 or C6) is more reactive towards nucleophilic substitution?

A2: In many pyrimidine systems, the C4 and C6 positions are generally more reactive to nucleophilic attack than the C2 position. However, the presence of the 4,5-diamino substituents complicates predictions. The relative reactivity of the C2 and C6 positions in this compound will be influenced by a combination of steric and electronic factors, and may be highly dependent on the nature of the nucleophile and the reaction conditions.

Q3: How can I favor mono-substitution over di-substitution?

A3: To favor mono-substitution, it is crucial to control the stoichiometry of the nucleophile, typically using a slight excess (around 1.0 to 1.2 equivalents). Lowering the reaction temperature and carefully monitoring the reaction progress to stop it after the formation of the mono-substituted product are also effective strategies.

Q4: What are common side reactions, and how can they be minimized?

A4: Common side reactions include the formation of di-substituted products, hydrolysis of the chloro groups to form hydroxypyrimidines, and intramolecular cyclization to yield purine derivatives. To minimize these, use anhydrous solvents and an inert atmosphere to prevent hydrolysis. To control di-substitution, refer to Q3. Cyclization can sometimes be suppressed by using protecting groups on the amino functionalities or by carefully selecting reaction conditions that favor intermolecular substitution over intramolecular cyclization.

Q5: Is it necessary to protect the amino groups?

A5: Protection of the amino groups can be a valuable strategy to prevent side reactions and direct the regioselectivity of substitution at the chloro positions. Acylation is a common method for protecting amino groups, rendering them less nucleophilic and preventing their participation in unwanted reactions.

Troubleshooting Guides

Problem Possible Causes Solutions
Low or No Yield of Substituted Product 1. Deactivation of the pyrimidine ring by the 4,5-diamino groups. 2. Insufficient reaction temperature. 3. Inappropriate choice of base or solvent. 4. For palladium-catalyzed reactions, poor catalyst/ligand combination.1. Consider using a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination), which is often more effective for less reactive aryl chlorides. 2. For SNAr reactions, higher temperatures (e.g., 140 °C in DMF) may be necessary. For Pd-catalyzed reactions, optimization of the temperature (typically 80-120 °C) is recommended. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃ for SNAr; NaOtBu, LiHMDS for Pd-catalyzed) and anhydrous solvents (e.g., DMF, Dioxane, Toluene). 4. Screen different palladium precursors (e.g., Pd(dba)₂, Pd(OAc)₂) and phosphine ligands (e.g., DavePhos, Xantphos).
Poor Regioselectivity (Mixture of C2 and C6 isomers) 1. Similar reactivity of the C2 and C6 positions under the chosen conditions. 2. Steric hindrance of the nucleophile influencing the site of attack.1. Systematically screen reaction conditions (temperature, solvent, base). 2. For Pd-catalyzed reactions, the choice of ligand can significantly influence regioselectivity; a ligand screening is highly recommended. 3. Consider the steric bulk of your nucleophile. Less hindered nucleophiles may favor one position, while bulkier ones may favor the other.
Formation of an Unexpected Purine Byproduct The reaction conditions favor intramolecular cyclization of the 4,5-diamino groups.1. Protect the amino groups before carrying out the substitution reaction. 2. Lower the reaction temperature to disfavor the cyclization pathway. 3. Choose a different synthetic route where the substitution is performed before the introduction of the second amino group.
Hydrolysis of Chloro Substituent Presence of water in the reaction mixture.1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

Data Presentation

Table 1: Representative Yields for Amination of Dichloropyrimidines

Note: The following data is for related dichloropyrimidine systems and should be used as a general guideline for optimizing reactions with this compound.

Dichloropyrimidine SubstrateAmine NucleophileReaction TypeConditionsProductYieldReference
4,6-DichloropyrimidineAdamantane-containing primary amineSNArK₂CO₃, DMF, 140 °C, 24hMono-aminated product60-99%[1][2]
4,6-DichloropyrimidineAdamantane-containing secondary amineSNArK₂CO₃, DMF, 140 °C, 24hMono-aminated product75%[1][2]
4-Amino-6-chloropyrimidineAdamantane-containing primary aminePd-catalyzedPd(dba)₂, DavePhos, NaOtBu, Dioxane, reflux, 24hDi-aminated product60%[1][2]

Experimental Protocols

Protocol 1: General Procedure for Catalyst-Free Mono-amination (SNAr)

This protocol is a general starting point and will likely require optimization.

  • Setup: In a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired amine nucleophile (1.0-1.2 equiv), and anhydrous potassium carbonate (2.0-4.0 equiv).

  • Solvent Addition: Add anhydrous DMF (5-10 mL).

  • Reaction: Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed Mono-amination

This protocol is a general starting point and will likely require optimization.

  • Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(dba)₂, 2-5 mol%), the phosphine ligand (e.g., DavePhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2-2.0 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.[3]

Visualizations

Reaction_Pathways Start This compound Mono_C2 C2-Mono-substituted Start->Mono_C2 Substitution at C2 Mono_C6 C6-Mono-substituted Start->Mono_C6 Substitution at C6 Purine Purine byproduct Start->Purine Intramolecular Cyclization Nuc Nucleophile (e.g., R-NH2) Di_Sub 2,6-Di-substituted Mono_C2->Di_Sub 2nd Substitution Mono_C6->Di_Sub 2nd Substitution

Caption: Potential reaction pathways for this compound.

Troubleshooting_Workflow Start Experiment Start Problem Poor Yield or Selectivity? Start->Problem Check_SNAr Optimize SNAr Conditions: - Increase Temperature - Screen Base/Solvent Problem->Check_SNAr Yes Success Successful Reaction Problem->Success No Try_Pd Switch to Pd-Catalyzed Reaction: - Screen Ligand/Catalyst Check_SNAr->Try_Pd Still issues Check_SNAr->Success Resolved Protect Consider Protecting Groups for Amines Try_Pd->Protect Still issues Try_Pd->Success Resolved Protect->Start Re-attempt

Caption: A logical workflow for troubleshooting regioselectivity issues.

References

preventing decomposition of 2,6-Dichloropyrimidine-4,5-diamine during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions involving 2,6-Dichloropyrimidine-4,5-diamine, with a core focus on preventing its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during a reaction?

A1: The main decomposition pathways involve the nucleophilic substitution of the chloro groups by water (hydrolysis) or alcohol solvents (solvolysis).[1] The pyrimidine ring itself can also degrade under harsh reaction conditions, such as excessively high temperatures or extreme pH.[2] The adjacent amino groups at the 4 and 5 positions make the molecule particularly susceptible to cyclization reactions, especially in the presence of single-carbon electrophiles, which is a desired reaction in purine synthesis but can be considered a decomposition pathway if uncontrolled.

Q2: My reaction mixture is turning dark brown or black. What could be the cause?

A2: A significant color change to dark brown or black often indicates thermal decomposition or the formation of polymeric byproducts.[3] This can be triggered by excessive heat, the presence of impurities in the starting material, or prolonged reaction times at elevated temperatures.[4] It is crucial to ensure the purity of your starting materials and to carefully control the reaction temperature.

Q3: How can I minimize the hydrolysis of the chloro substituents?

A3: To minimize hydrolysis, it is essential to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere, such as nitrogen or argon.[2] Both acidic and basic conditions can promote hydrolysis, so maintaining a neutral or carefully controlled pH is advisable.[1] During workup and purification, prolonged exposure to aqueous conditions should be avoided.[2]

Q4: What are the best practices for storing this compound and its solutions?

A4: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For solutions, it is highly recommended to prepare them fresh for each experiment.[1] If storage is unavoidable, use an aprotic solvent and store the solution at low temperatures (-20°C or -80°C) to slow down potential degradation.[1]

Troubleshooting Guide

Below is a guide to troubleshoot common problems encountered during reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Decomposition of Starting Material: The compound may have degraded due to moisture, improper storage, or harsh reaction conditions. 2. Insufficient Reaction Temperature: Some nucleophilic aromatic substitution (SNAr) reactions require high temperatures to proceed efficiently.[5] 3. Inappropriate Base or Solvent: The choice of base and solvent is critical for reaction success.[5]1. Verify Starting Material Purity: Use a fresh batch of this compound or verify the purity of the existing stock. 2. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. For catalyst-free SNAr, temperatures up to 140°C in DMF may be necessary.[6] 3. Screen Solvents and Bases: Test a range of aprotic polar solvents (e.g., DMF, Dioxane, THF) and appropriate bases (e.g., K₂CO₃, Cs₂CO₃ for catalyst-free reactions; NaOtBu, LiHMDS for Pd-catalyzed reactions).[5]
Formation of Multiple Products 1. Hydrolysis/Solvolysis: Presence of water or alcohol in the reaction mixture leads to the formation of hydroxypyrimidine or alkoxypyrimidine side products.[5] 2. Over-amination: Reaction with a di- or polyamine nucleophile may result in di-substituted products.[2] 3. Lack of Regioselectivity: If the nucleophile can react at either the 2- or 6-position, a mixture of isomers can be formed.1. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).[2] 2. Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the amine nucleophile to favor mono-substitution.[2] Lowering the reaction temperature and time can also help. 3. Optimize for Regioselectivity: The choice of catalyst and ligand in palladium-catalyzed reactions is crucial for controlling which chloro group is substituted.[7]
Reaction Fails to Go to Completion 1. Deactivation of the Pyrimidine Ring: If a nucleophile has already substituted one chloro group, the electron-donating nature of the new substituent can deactivate the ring towards further substitution.[5] 2. Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions): The chosen catalyst system may not be optimal for the specific substrates.1. Switch to a Catalyzed Reaction: For the second substitution, a palladium-catalyzed reaction (e.g., Buchwald-Hartwig amination) is often more effective than a catalyst-free SNAr reaction.[5] 2. Screen Catalysts and Ligands: Test different palladium precursors (e.g., Pd(dba)₂, Pd(OAc)₂) and phosphine ligands (e.g., DavePhos, BINAP) to find the most effective combination.[8]
Inconsistent Results 1. Variability in Reagent Quality: Moisture content in solvents or degradation of the starting material can lead to inconsistent outcomes. 2. Atmospheric Contamination: Exposure to air and moisture can affect the reaction.1. Use High-Purity Reagents: Always use freshly opened or properly stored anhydrous solvents. Verify the purity of the starting diamine. 2. Maintain Inert Atmosphere: Consistently use an inert atmosphere (N₂ or Ar) for setting up and running the reaction.

Data Presentation: Recommended Reaction Conditions

The following table summarizes general starting conditions for nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines, which can be adapted for this compound. Optimization will be required for specific substrates.

Reaction Type Solvent Base Temperature (°C) Notes
Catalyst-Free Monoamination DMF, DioxaneK₂CO₃, Cs₂CO₃80 - 140High temperatures are often required. Monitor reaction closely to avoid decomposition.[6]
Palladium-Catalyzed Monoamination Toluene, Dioxane, THFNaOtBu, LiHMDS, K₂CO₃25 - 120Choice of ligand is critical for yield and regioselectivity. Can often be run at lower temperatures than catalyst-free reactions.[5][8]
Reaction with O- or S-Nucleophiles DMF, THFNaH, K₂CO₃0 - 80Reactions are often faster than with N-nucleophiles. Lower temperatures may be sufficient.
Purine Formation (Cyclization) Triethyl orthoformateAcetic Acid, HCl (cat.)90 - 120The reaction involves cyclization with a one-carbon source. The acidic conditions need to be carefully controlled to prevent hydrolysis of the chloro groups.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for reacting this compound with a nucleophile while minimizing decomposition.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Anhydrous aprotic solvent (e.g., Dioxane, DMF, or THF)

  • Base (e.g., K₂CO₃ or DIPEA for catalyst-free; NaOtBu for Pd-catalyzed)

  • Palladium catalyst and ligand (if applicable)

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: Flame-dry the glassware and allow it to cool under an inert atmosphere.

  • Reagent Addition: To the reaction flask, add this compound (1.0 eq) and the appropriate base (1.5-2.0 eq). If using a palladium catalyst, add the catalyst and ligand at this stage.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Nucleophile Addition: Slowly add the nucleophile (1.0-1.2 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (refer to the table above for starting points).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully (e.g., with saturated aqueous NH₄Cl for Pd-catalyzed reactions or water for others).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Monitoring Decomposition by HPLC-UV

This protocol can be used to assess the stability of this compound under specific reaction conditions.

Materials:

  • A stock solution of this compound in a suitable solvent (e.g., acetonitrile)

  • The reaction solvent and reagents to be tested

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase components (e.g., HPLC-grade acetonitrile and water with a modifier like trifluoroacetic acid)

Procedure:

  • Sample Preparation: In a vial, combine the stock solution of this compound with the reaction solvent and any other reagents (e.g., base, water) to mimic the reaction conditions.

  • Incubation: Keep the vial at the intended reaction temperature.

  • Time Points: At regular intervals (e.g., t=0, 1h, 2h, 4h, 24h), withdraw a small aliquot of the reaction mixture.

  • Quenching and Dilution: Immediately quench the aliquot (if necessary) and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the diluted sample into the HPLC system.

    • Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 10% acetonitrile and ramping up to 90%). A small amount of acid (e.g., 0.1% TFA) can improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the starting material and expected products/impurities absorb (e.g., 254 nm or 280 nm).

  • Data Analysis: Monitor the decrease in the peak area of the this compound peak and the appearance of new peaks corresponding to degradation products over time.

Visualizations

The following diagrams illustrate key workflows and concepts for working with this compound.

G Troubleshooting Workflow for Reactions start Reaction Issue Identified (e.g., Low Yield, Side Products) check_reagents Verify Purity and Anhydrous Nature of Starting Materials and Solvents start->check_reagents check_conditions Review Reaction Parameters: Temperature, Time, Stoichiometry check_reagents->check_conditions is_hydrolysis Side Products Consistent with Hydrolysis/Solvolysis? check_conditions->is_hydrolysis implement_anhydrous Implement Strict Anhydrous and Inert Conditions is_hydrolysis->implement_anhydrous Yes is_temp_optimized Is Temperature Optimized? is_hydrolysis->is_temp_optimized No implement_anhydrous->is_temp_optimized optimize_temp Screen Temperature Range (Monitor by LC-MS) is_temp_optimized->optimize_temp No is_base_solvent_optimal Are Base and Solvent Optimal? is_temp_optimized->is_base_solvent_optimal Yes optimize_temp->is_base_solvent_optimal screen_conditions Screen Different Bases and Aprotic Solvents is_base_solvent_optimal->screen_conditions No consider_catalysis Consider Switching to Pd-Catalyzed Reaction is_base_solvent_optimal->consider_catalysis Yes screen_conditions->consider_catalysis end_point Optimized Reaction consider_catalysis->end_point

Caption: A workflow for troubleshooting common issues in reactions.

G Potential Decomposition Pathways start 2,6-Dichloropyrimidine- 4,5-diamine hydrolysis Hydrolysis Product (Monochloro-monohydroxy) start->hydrolysis + H₂O (acid or base catalyst) solvolysis Solvolysis Product (Monochloro-monoalkoxy) start->solvolysis + ROH (alcohol solvent) ring_opening Ring Opening / Polymerization start->ring_opening Excessive Heat Harsh Conditions

Caption: Simplified diagram of potential decomposition pathways.

G Decision Logic for Reaction Condition Selection start Select Reaction Conditions is_first_sub First or Second Substitution? start->is_first_sub first_sub Consider Catalyst-Free SNAr (e.g., K₂CO₃ in DMF at 100-140°C) is_first_sub->first_sub First second_sub Consider Pd-Catalyzed Reaction (e.g., Pd(dba)₂/Ligand, NaOtBu in Dioxane) is_first_sub->second_sub Second check_nucleophile Evaluate Nucleophile Strength first_sub->check_nucleophile second_sub->check_nucleophile strong_nuc Use Milder Conditions (Lower Temp, Weaker Base) check_nucleophile->strong_nuc Strong weak_nuc Use Forcing Conditions (Higher Temp, Stronger Base/Catalyst) check_nucleophile->weak_nuc Weak

References

Technical Support Center: 2,6-Dichloropyrimidine-4,5-diamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2,6-Dichloropyrimidine-4,5-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method involves the direct chlorination of a dihydroxypyrimidine precursor, typically 4,5-diamino-2,6-dihydroxypyrimidine or its salt, using phosphorus oxychloride (POCl₃). This reaction is often facilitated by the addition of a quaternary ammonium chloride or an amine hydrochloride.[1][2]

Q2: I am getting a very low yield or no product at all. What are the likely causes?

Low yields are a common issue in this synthesis. Several factors could be responsible:

  • Degradation of the Pyrimidine Ring: The pyrimidine ring system can be sensitive and may degrade under harsh chlorination conditions.[2][3]

  • Insufficient Reagent Activity: The chlorinating agent may not be reactive enough. Some protocols suggest the addition of phosphorus pentachloride (PCl₅) to enhance the reaction, though this can also lead to side products.

  • Poor Temperature Control: The reaction temperature is critical. While elevated temperatures are necessary, excessive heat can promote the formation of tarry precipitates and degradation. A controlled temperature range, often around 105°C, is recommended.[1][4]

  • Presence of Moisture: Phosphorus oxychloride reacts violently with water. Any moisture in the starting materials or glassware will consume the reagent and inhibit the reaction. Ensure all materials and equipment are thoroughly dried.

Q3: My final product is a dark, tarry substance that is difficult to purify. How can I prevent this?

The formation of tar and other impurities is a known challenge.[2] To mitigate this:

  • Use of Additives: The use of quaternary ammonium chlorides (e.g., methyltriethylammonium chloride) or amine hydrochlorides as co-solvents or catalysts can lead to a cleaner reaction.[1] These additives are thought to facilitate the chlorination process and reduce side reactions.

  • Controlled Reagent Addition: Adding the pyrimidine precursor portion-wise to the hot phosphorus oxychloride mixture can help control the reaction exotherm and minimize polymerization and degradation.

  • Vilsmeier Reagent Approach: An alternative method involves the use of a Vilsmeier reagent (prepared from POCl₃ and a formamide like DMF). This approach can lead to higher yields and purity by forming an intermediate that is more readily converted to the desired product under milder subsequent hydrolysis conditions.[3]

Q4: I am observing significant hydrolysis of the chloro groups back to hydroxyl groups during work-up. What is the best way to isolate the product?

Hydrolysis is a key side reaction, especially during the aqueous work-up phase.

  • Careful Quenching: The reaction mixture should be quenched by pouring it slowly onto a mixture of ice and water to control the temperature, which should ideally be kept between 50-55°C during this step.[1]

  • pH Control: After quenching, the pH must be carefully adjusted. The product is typically precipitated or extracted at a specific pH range, often between 4 and 7.[1][5] Using a controlled amount of a base like sodium hydroxide is crucial.

  • Extraction: If the product is susceptible to hydrolysis in the aqueous phase, it is advisable to extract it into a water-immiscible organic solvent (like ethyl acetate) as soon as it is formed during neutralization.[1][2]

Q5: What are the best practices for purifying the final product?

Purification can be challenging due to the nature of the compound and potential impurities.

  • Filtration: The crude product often precipitates from the aqueous work-up solution and can be collected by filtration.[1][5]

  • Solvent Washing: Washing the filtered solid with water, and then with a non-polar solvent like acetone, can help remove residual salts and some organic impurities.[1]

  • Column Chromatography: For higher purity, column chromatography on silica gel is often necessary. A common mobile phase is a mixture of ethyl acetate and a non-polar solvent like hexanes or chloroform.[2]

  • Recrystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent can be an effective final purification step.

Troubleshooting Guide

Problem EncounteredPossible CauseRecommended Solution
Low or No Yield Incomplete reaction.Increase reaction time or temperature moderately. Consider adding PCl₅ to the POCl₃.[6]
Degradation of starting material.Ensure controlled, gradual addition of the pyrimidine to the hot chlorinating agent. Use a Vilsmeier reagent approach for milder conditions.[3]
Presence of moisture.Use oven-dried glassware and anhydrous reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of Tarry Precipitate Uncontrolled reaction temperature.Maintain a stable internal reaction temperature, for example, at 105°C.[1]
Side reactions and polymerization.Use a quaternary ammonium chloride or amine hydrochloride as a co-solvent.[1][2]
Product Hydrolysis during Work-up Uncontrolled quenching.Quench the reaction mixture slowly onto a large volume of ice/water to dissipate heat effectively.[1]
Incorrect pH during neutralization.Adjust the pH carefully and slowly with a base like NaOH solution, keeping the temperature below 55°C. A final pH of 4-7 is often optimal before extraction or filtration.[1][5]
Difficult Purification Presence of black, insoluble solids.Filter the crude reaction mixture or organic extracts through a pad of Celite to remove particulate matter before concentration.[1]
Co-elution of impurities.If using column chromatography, try a different solvent system or a different stationary phase.

Data Summary

Table 1: Comparison of Synthetic Routes
Synthesis MethodStarting MaterialKey ReagentsTypical YieldReaction TimeReference
Direct Chlorination2,5-diamino-4,6-dihydroxypyrimidine hydrochloridePOCl₃, Quaternary Ammonium Chloride50-65%20-28 hours[1]
Modified Chlorination2,5-diamino-4,6-dihydroxypyrimidinePOCl₃, PCl₅, Quaternary Ammonium Chloride, Acetonitrile~30%Not specified[2]
Vilsmeier Reagent Method2,5-diamino-4,6-dihydroxypyrimidine hemisulfateVilsmeier Reagent (from DMF and POCl₃)76% (overall)~30 min (hydrolysis)[3]
Table 2: Typical Reaction Parameters
ParameterValueNotesReference
Chlorination Temperature 104-105°CInternal temperature of the reaction mixture.[1]
Chlorination Time 20-30 hoursReaction time can be monitored by TLC or HPLC.[1]
Quenching Temperature 50-55°CTemperature maintained while adding the reaction mixture to ice/water.[1]
Work-up pH 4.0, then adjusted to 7.0Stepwise pH adjustment can improve product isolation.[1]

Experimental Protocols

Key Experiment: Synthesis via Direct Chlorination with Quaternary Ammonium Chloride[1]
  • Preparation: Ensure all glassware is thoroughly dried. In a reaction vessel equipped with a stirrer and reflux condenser, combine dry 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride (1 equivalent) and a quaternary ammonium chloride such as Methyltriethylammonium chloride (approx. 1 part by weight relative to the starting material).

  • Chlorination: Add phosphorus oxychloride (POCl₃, approx. 1.3 mL per gram of starting material) to the mixture. Heat the stirred mixture to an internal temperature of 104-105°C.

  • Reaction: Maintain the temperature for 24-30 hours. Hydrogen chloride gas will be evolved as the reagents slowly dissolve.

  • Work-up (Quenching): After cooling, distill off the excess phosphorus oxychloride under vacuum at a temperature up to 40°C. Carefully and slowly pour the resulting residue into a mixture of ice and water, ensuring the temperature of the aqueous mixture is maintained at 50-55°C.

  • Neutralization: Adjust the pH of the aqueous slurry to 4.0 using a 40% sodium hydroxide solution while maintaining the temperature at 50-55°C. Stir for 1 hour. Further adjust the pH to 7.0 with 40% NaOH.

  • Isolation: Cool the mixture to 35°C and extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude product can be further purified by filtration through a silica plug or by column chromatography.

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Chlorination cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification start Combine Dry Reactants: - 2,5-diamino-4,6-dihydroxypyrimidine HCl - Quaternary Ammonium Chloride - POCl₃ react Heat to 105°C (24-30 hours) start->react Stirring quench Cool & Quench on ice/water (50-55°C) react->quench After reaction completion neutralize Neutralize with NaOH (pH 4 -> pH 7) quench->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Wash, Dry, Concentrate extract->purify final_product 2,6-Dichloropyrimidine- 4,5-diamine purify->final_product troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions issue Problem: Low Yield / Tar Formation cause1 Moisture Present issue->cause1 cause2 Reaction Temp. Too High / Uncontrolled issue->cause2 cause3 Harsh Conditions issue->cause3 sol1 Use Anhydrous Reagents & Inert Atmosphere cause1->sol1 sol2 Maintain Stable Temp. (e.g., 105°C) cause2->sol2 sol3 Use Additives (e.g., Quaternary Salt) cause3->sol3 sol4 Consider Vilsmeier Reagent Method cause3->sol4

References

Technical Support Center: Functionalization of 2,6-Dichloropyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic functionalization of 2,6-Dichloropyrimidine-4,5-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the complexities of cross-coupling reactions on this versatile synthetic intermediate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research endeavors.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the functionalization of this compound, with a focus on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Question 1: I am observing low to no yield in my cross-coupling reaction. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield is a common challenge when working with electron-deficient, nitrogen-containing heterocycles like pyrimidines. The presence of the 4,5-diamine functionality introduces additional complexities. Here are the most common culprits and troubleshooting steps:

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.

    • Solution: Ensure all solvents and reagents are thoroughly degassed, and the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen). Use a freshly opened bottle of the palladium catalyst or a reliable pre-catalyst.

  • Catalyst Poisoning: The amino groups on the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.

    • Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos) can help prevent catalyst inhibition and promote the desired catalytic cycle.[1] In some cases, protection of the amino groups may be necessary.

  • Poor Reagent Quality: The boronic acid (in Suzuki coupling) may have degraded, or the amine (in Buchwald-Hartwig coupling) may be impure.

    • Solution: Use fresh, high-purity reagents. For Suzuki reactions, a slight excess (1.2-1.5 equivalents) of the boronic acid can sometimes compensate for minor degradation.

  • Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be suitable for this specific substrate.

    • Solution: A systematic screening of reaction parameters is the most effective approach. For Suzuki couplings, common bases to screen include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often employed.[2][3] Anhydrous and degassed solvents such as 1,4-dioxane or toluene are generally preferred.

Question 2: I am struggling with poor regioselectivity in the mono-functionalization of this compound. How can I control which chlorine atom reacts?

Answer:

Achieving high regioselectivity can be challenging due to the electronic and steric environment of the two chlorine atoms.

  • Electronic Effects: The electronic properties of the pyrimidine ring, influenced by the diamino substituents, will affect the reactivity of the C2 and C6 positions.

    • Solution: The choice of catalyst and ligand system can significantly influence regioselectivity. Screening different ligands is a crucial step to direct the substitution to the desired position. For some dichloropyrimidines, specific ligands have been shown to favor one position over the other.

  • Steric Hindrance: The steric bulk of the incoming nucleophile (boronic acid or amine) can influence which position is more accessible.

    • Solution: More sterically hindered coupling partners may preferentially react at the less sterically hindered chlorine position.

Question 3: I am observing significant side reactions, such as hydrodehalogenation or homocoupling. What can I do to minimize these?

Answer:

Side reactions can compete with the desired cross-coupling, reducing the yield of the target product.

  • Hydrodehalogenation (reduction of the C-Cl bond): This can be caused by certain bases or catalyst systems.

    • Solution: Try using a milder base or screening different ligands.

  • Homocoupling of Boronic Acids (in Suzuki reactions): This occurs when two molecules of the boronic acid react with each other.

    • Solution: This is often a sign of slow transmetalation. Ensure efficient oxidative addition and transmetalation by optimizing the base and catalyst system. Using a slight excess of the dichloropyrimidine substrate can also help.

  • Protodeboronation of Boronic Acids (in Suzuki reactions): This is the cleavage of the C-B bond, often promoted by high temperatures and certain bases.[4]

    • Solution: Use fresh, high-purity boronic acid and carefully optimized, milder reaction conditions.

Data Presentation: Catalyst System Performance

The following tables summarize typical conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on analogous dichloropyrimidine substrates. This data is intended to serve as a starting point for optimization, as specific results for this compound are not widely available in the literature.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidines

Dichloropyrimidine SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)TimeProductYield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min2-Chloro-4-phenylpyrimidine>95
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane10024 h2-Chloro-4-phenylpyrimidine71
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-8018-22 h5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine85

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Dichloropyrimidines

Dichloropyrimidine SubstrateAmineCatalyst/LigandBaseSolventTemp. (°C)TimeProductYield (%)
6-Aryl-2,4-dichloropyrimidineDibutylaminePd(OAc)₂/dppbLiHMDSTHF-201 h4-Dibutylamino-6-aryl-2-chloropyrimidine95
4-Amino-2,6-dichloropyrimidineVarious aminesPd(dba)₂/XantphosCs₂CO₃Dioxane80-12012-24 hMono-aminated productVariable

Experimental Protocols

The following are general experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which should be optimized for the specific application with this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Add the degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key workflows for catalyst selection and troubleshooting.

Experimental_Workflow cluster_start Reaction Setup cluster_screening Catalyst System Screening cluster_optimization Optimization & Analysis Start Define Coupling Partners: This compound + Nucleophile Screen_Catalyst Screen Pd Precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) Start->Screen_Catalyst Screen_Ligand Screen Ligands (e.g., XPhos, SPhos, PPh₃) Screen_Catalyst->Screen_Ligand Screen_Base Screen Bases (e.g., K₂CO₃, K₃PO₄, NaOtBu) Screen_Ligand->Screen_Base Screen_Solvent Screen Solvents (e.g., Dioxane, Toluene) Screen_Base->Screen_Solvent Optimize_Conditions Optimize Temperature & Concentration Screen_Solvent->Optimize_Conditions Analysis Analyze Results (LC-MS, NMR) Optimize_Conditions->Analysis Success Successful Functionalization Analysis->Success

Caption: A logical workflow for screening and optimizing catalyst systems.

Troubleshooting_Workflow Start Low or No Yield Observed Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents High Purity? Check_Catalyst->Check_Reagents Yes Sol_Catalyst Use Fresh Catalyst & Ensure Inert Atmosphere Check_Catalyst->Sol_Catalyst No Check_Conditions Are Conditions Optimal? Check_Reagents->Check_Conditions Yes Sol_Reagents Use Fresh, Pure Reagents Check_Reagents->Sol_Reagents No Sol_Conditions Screen Bases, Solvents, & Temperature Check_Conditions->Sol_Conditions No Success Improved Yield Check_Conditions->Success Yes Sol_Catalyst->Check_Reagents Sol_Reagents->Check_Conditions Sol_Conditions->Success

Caption: A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Managing Exotherms in Large-Scale 2,6-Dichloropyrimidine-4,5-diamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for managing potential exothermic events during the large-scale synthesis of 2,6-Dichloropyrimidine-4,5-diamine. The following sections offer troubleshooting advice, frequently asked questions, and recommended safety protocols to ensure controlled and safe reaction conditions.

Troubleshooting Guides and FAQs

This section addresses common issues and questions related to thermal management during the synthesis of this compound and related compounds.

Q1: My reaction temperature is increasing unexpectedly and rapidly. What should I do?

A1: An unexpected temperature rise indicates a potential loss of control over the reaction exotherm. Immediate action is critical to prevent a thermal runaway.

  • Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction vessel.

    • Enhance Cooling: Increase the cooling capacity to its maximum. This may involve increasing the flow rate of the coolant or lowering the temperature of the cooling bath.

    • Ensure Agitation: Verify that the stirring is vigorous and effective to ensure homogenous temperature distribution and efficient heat transfer to the cooling surfaces.

    • Prepare for Quenching: Have a pre-determined and tested quenching agent ready for immediate use if the temperature continues to rise.

  • Possible Causes and Long-Term Solutions:

    • Addition Rate Too High: The rate of reagent addition may be exceeding the heat removal capacity of the reactor. Re-evaluate and slow down the addition rate in subsequent experiments.

    • Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction. Consider using a larger or more efficient cooling system.

    • Poor Mixing: Inefficient stirring can lead to localized hot spots where the reaction accelerates. Ensure the agitator is appropriately sized and positioned for the reactor volume.

Q2: How can I prevent the accumulation of unreacted reagents?

A2: The accumulation of unreacted starting materials can lead to a sudden and dangerous exotherm.

  • Preventative Measures:

    • Controlled Addition: Add the limiting reagent at a rate that allows for its immediate consumption, preventing its buildup in the reactor.

    • Reaction Monitoring: Utilize in-process analytical techniques (e.g., HPLC, TLC, or in-situ IR) to monitor the consumption of starting materials and the formation of the product in real-time.

    • Pre-reaction Calorimetry: Conduct reaction calorimetry studies on a smaller scale to understand the heat flow profile and determine a safe addition rate.

Q3: What are the key considerations for quenching a large-scale exothermic reaction?

A3: Quenching is an emergency procedure and should be approached with extreme caution. The quenching agent and procedure should be determined during the process development phase.

  • Quenching Protocol:

    • Choice of Quenching Agent: The ideal quenching agent should react quickly with the reactive species to stop the exotherm but should not introduce new hazards (e.g., excessive gas evolution, formation of unstable byproducts).

    • Controlled Addition: Add the quenching agent slowly and in a controlled manner to manage the heat generated during the quenching process itself.

    • Adequate Headspace: Ensure the reactor has sufficient headspace (typically not exceeding 70% of the total volume) to accommodate any potential gas evolution or foaming during the quench.

Q4: I am observing significant gas evolution from my reaction. What are the likely causes and how should I respond?

A4: Unexpected gas evolution can indicate side reactions or decomposition and can lead to a dangerous pressure buildup.

  • Immediate Response:

    • Stop Reagent Addition: Halt the flow of all reactants.

    • Ventilation: Ensure the reactor is properly vented to a safe location, such as a scrubber system.

    • Cooling: Apply maximum cooling to slow down the reaction rate.

  • Potential Causes:

    • Decomposition: The reaction temperature may have exceeded the decomposition temperature of a reactant, intermediate, or the product.

    • Side Reactions: Unwanted side reactions may be occurring, producing gaseous byproducts.

    • Quenching of Reactive Reagents: For instance, the quenching of chlorinating agents like phosphorus oxychloride with water or alcohols is highly exothermic and releases HCl gas. This step must be performed with extreme care and efficient scrubbing of the off-gas.[1]

Data Presentation

ParameterRecommendationRationale
Reactor Volume Total reaction volume should not exceed 50-70% of the reactor's capacity.Provides necessary headspace for potential gas evolution and foaming, especially during quenching.
Addition Time Determined by reaction calorimetry on a smaller scale. The addition rate should be such that the heat generated does not overwhelm the cooling capacity.Prevents the accumulation of unreacted reagents, which can lead to a dangerous exotherm.
Stirring Speed Sufficient to create a vortex and ensure good surface movement.Promotes efficient heat transfer and prevents the formation of localized hot spots.
Cooling Bath Should be large enough to submerge a significant portion of the reactor and have a high cooling capacity.Provides a critical safety measure to absorb and dissipate the heat generated by the reaction.

Experimental Protocols

The following is a generalized protocol for managing a potentially exothermic amination reaction on a large scale. This is a template and must be adapted and validated for the specific synthesis of this compound.

Protocol: Controlled Amination in a Jacketed Reactor

  • Pre-Reaction Setup and Safety Checks:

    • Ensure the reactor is clean, dry, and properly assembled with a condenser, temperature probe, and addition funnel.

    • Verify that the cooling system is operational and the coolant is at the desired starting temperature.

    • Confirm that an emergency quench solution is prepared and readily accessible.

    • Perform a risk assessment for all planned operations.

  • Charging the Reactor:

    • Charge the reactor with the initial starting material and solvent.

    • Begin agitation and allow the contents to reach the desired starting temperature.

  • Controlled Reagent Addition:

    • Begin the slow, dropwise addition of the second reagent via the addition funnel.

    • Continuously monitor the internal temperature of the reactor.

    • Maintain the addition rate to ensure the temperature does not deviate significantly from the setpoint. Have a pre-defined maximum temperature limit that should not be exceeded.

  • Reaction Monitoring:

    • Periodically take samples for in-process analysis (e.g., TLC or HPLC) to monitor the progress of the reaction.

    • Adjust the addition rate based on the reaction progress and temperature profile.

  • Reaction Completion and Work-up:

    • Once the reaction is complete, cool the mixture to a safe temperature.

    • Carefully and slowly quench any remaining reactive species as per the pre-determined procedure.

    • Proceed with the product isolation and purification steps.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships for managing exothermic reactions.

Exotherm_Management_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_response Response Phase Risk_Assessment Conduct Risk Assessment Define_Protocols Define Safe Operating Protocols & Quench Plan Risk_Assessment->Define_Protocols Equipment_Check Verify Equipment Functionality (Cooling, Stirring, Venting) Define_Protocols->Equipment_Check Start_Reaction Start Reaction Under Controlled Conditions Controlled_Addition Controlled Reagent Addition Start_Reaction->Controlled_Addition Monitor_Temp Continuous Temperature and Process Monitoring Controlled_Addition->Monitor_Temp Temp_Stable Temperature Stable? Monitor_Temp->Temp_Stable Temp_Stable->Controlled_Addition Yes Stop_Addition Stop Reagent Addition Temp_Stable->Stop_Addition No Max_Cooling Maximize Cooling Stop_Addition->Max_Cooling Emergency_Quench Initiate Emergency Quench Protocol Max_Cooling->Emergency_Quench

Caption: Experimental Workflow for Managing Exotherms.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Exotherm Uncontrolled Exotherm Cause1 Reagent Addition Too Fast Exotherm->Cause1 Cause2 Inadequate Cooling Exotherm->Cause2 Cause3 Poor Mixing Exotherm->Cause3 Cause4 Reagent Accumulation Exotherm->Cause4 Action1 Reduce Addition Rate Cause1->Action1 Action2 Improve Cooling System Cause2->Action2 Action3 Enhance Agitation Cause3->Action3 Action4 Implement Real-Time Monitoring Cause4->Action4

Caption: Troubleshooting Logic for Uncontrolled Exotherms.

References

analytical methods for detecting impurities in 2,6-Dichloropyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 2,6-Dichloropyrimidine-4,5-diamine. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and its impurities.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Co-elution with an impurity- Replace the HPLC column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.- Optimize the gradient or mobile phase composition for better separation.
Inconsistent Retention Times - Fluctuation in mobile phase composition- Unstable column temperature- Air bubbles in the pump or detector- Column aging- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.[1]- Purge the HPLC system to remove air bubbles.- Equilibrate the column with the mobile phase for a sufficient time before injection.
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Impurities in the diluent- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in the autosampler.- Analyze a blank injection of the diluent to identify any interfering peaks.
Low Signal Intensity or Sensitivity - Incorrect detection wavelength- Sample degradation- Low sample concentration- Detector malfunction- Determine the optimal UV absorbance wavelength for this compound.- Ensure proper sample handling and storage to prevent degradation.- Concentrate the sample or increase the injection volume.- Check the detector lamp and perform necessary maintenance.
Baseline Noise or Drift - Air bubbles in the system- Contaminated mobile phase or column- Detector lamp aging- Incomplete mobile phase mixing- Degas the mobile phase.- Flush the system with a strong solvent to remove contaminants.- Replace the detector lamp.- Ensure the mobile phase components are well-mixed.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary analytical technique for impurity profiling of this compound?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for impurity profiling of non-volatile organic compounds like this compound.[2] For enhanced sensitivity and impurity identification, HPLC coupled with Mass Spectrometry (LC-MS) is highly recommended.[1][3]

Q2: What type of HPLC column is most suitable for this analysis?

A2: A C18 reverse-phase column is a good starting point for method development.[1] These columns provide good retention and separation for moderately polar compounds like pyrimidine derivatives.

Q3: How can I identify unknown impurities?

A3: Coupling HPLC with a mass spectrometer (LC-MS) is the most effective way to identify unknown impurities.[2][3] The mass spectrometer provides molecular weight information and fragmentation patterns that can be used to elucidate the structure of the impurity.

Q4: What are the potential sources of impurities in this compound?

A4: Impurities can arise from various sources, including the synthesis process (e.g., unreacted starting materials, byproducts, and intermediates), degradation of the active pharmaceutical ingredient (API) under storage or stress conditions, and residual solvents.[2][4][5]

Q5: Is Gas Chromatography (GC) a suitable method for analyzing this compound?

A5: Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds.[1] For a compound like this compound, which has a relatively high melting point, HPLC is typically the preferred method. However, GC-MS could be used to analyze for volatile organic impurities or residual solvents.[1][2]

Experimental Protocol: Stability-Indicating HPLC Method

This protocol is a representative method for the analysis of this compound and its degradation products. This method is based on protocols for similar pyrimidine-based compounds and may require optimization.[1][6]

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • UV or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B, 5-25 min: 5-95% B, 25-30 min: 95% B, 30.1-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or a mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

4. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed.[6]

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C.

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat at 105 °C.

  • Photolytic Degradation: Expose the sample solution to UV light.

Analyze the stressed samples using the HPLC method to separate the parent compound from any degradation products.

Impurity Analysis Workflow

Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis cluster_3 Reporting Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Dilution Dilute to working concentration Dissolution->Dilution HPLC HPLC Separation (C18 Column) Dilution->HPLC Detection UV/PDA or MS Detection HPLC->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration Quantification Quantify Impurities Peak_Integration->Quantification Identification Identify Impurities (MS) Quantification->Identification Report Generate Report with Impurity Profile Identification->Report

Caption: A general workflow for the analysis of impurities in this compound.

References

Technical Support Center: Solvent Effects on the Reactivity of 2,6-Dichloropyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the experimental use of 2,6-Dichloropyrimidine-4,5-diamine. The following sections detail the impact of solvent choice on reaction outcomes and provide guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for reactions with this compound and its analogs?

A1: Aprotic polar solvents are frequently employed for nucleophilic aromatic substitution (SNAr) reactions involving dichloropyrimidines. Commonly used solvents include Dimethylformamide (DMF), Dioxane, and Tetrahydrofuran (THF).[1] For catalyst-free SNAr reactions, high temperatures (e.g., 140°C in DMF) are often necessary.[1] Alcoholic solvents like ethanol can also be used, particularly with a base such as triethylamine (TEA) at reflux temperatures, but may lead to solvolysis side products.[2] For palladium-catalyzed cross-coupling reactions, solvents such as toluene, often in a mixture with others like ethanol, are common.[3]

Q2: How does the solvent choice impact the reactivity of the two chlorine atoms?

A2: For dichloropyrimidines, the reactivity of the chlorine atoms is generally in the order of C4(6) > C2.[4] The choice of solvent can influence the regioselectivity of a reaction. In polar solvents, nucleophilic substitution reactions on related 2,4,6-trichloropyrimidine have shown a preference for the C4 position.[5] However, the electronic-donating effects of the 4,5-diamine groups on the target molecule will likely decrease the overall reactivity of the pyrimidine ring towards nucleophiles compared to unsubstituted analogs.[4]

Q3: What are the common side reactions when working with this compound, and how can solvents mitigate them?

A3: Common side reactions include hydrolysis of the chloro-substituents, formation of di-substituted products, and solvolysis when using alcohol-based solvents.[1][6]

  • Hydrolysis: The presence of water can lead to the formation of hydroxypyrimidines. Using anhydrous solvents and performing reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize this.[1][6]

  • Di-substitution: To favor mono-substitution, one can control the stoichiometry of the nucleophile. Lowering the reaction temperature and shortening the reaction time may also help. The choice of solvent can also play a role in controlling selectivity.

  • Solvolysis: When using alcohol-based solvents like ethanol, the corresponding alkoxide can act as a nucleophile, leading to alkoxy-substituted pyrimidines.[1] If this is an issue, switching to a non-alcoholic solvent like dioxane or toluene is recommended.[1]

Q4: What is the solubility of this compound in common organic solvents?

A4: Based on available data for 2,5-Diamino-4,6-dichloropyrimidine, the solubility is as follows:

  • DMSO: Soluble.

  • Methanol: Slightly soluble.

  • Water: Slightly soluble.[7] For related compounds, solubility has been noted in acetone and hot toluene, suggesting these may also be viable solvents.[8]

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion
Potential Cause Recommended Solution
Insufficient Reaction Temperature For catalyst-free SNAr reactions, high temperatures (e.g., 140°C) are often required, especially in solvents like DMF.[1] For palladium-catalyzed reactions, temperatures between 80-120°C are common, but optimization may be needed.[1]
Inappropriate Solvent The chosen solvent may not be suitable for the reaction type. Aprotic polar solvents like DMF or dioxane are generally effective for SNAr.[1] For specific catalytic cycles, such as Suzuki or Sonogashira coupling, solvent systems like toluene/ethanol or THF/DMF may be more appropriate.[3]
Inappropriate Base The base used is critical. For catalyst-free reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[1] For palladium-catalyzed aminations, stronger bases such as NaOtBu or LiHMDS are often employed.[1]
Poor Solubility of Starting Material If the this compound is not sufficiently soluble in the chosen solvent at the reaction temperature, the reaction rate will be very slow. Consider switching to a solvent with better solubilizing properties, such as DMSO or DMF, or gently heating the mixture to aid dissolution.
Issue 2: Formation of Undesired Byproducts
Observed Issue Potential Cause & Solution
Di-substituted Product Cause: The nucleophile is reacting with both chlorine atoms. Solution: To favor mono-substitution, carefully control the stoichiometry of the nucleophile, typically using a slight excess (1.0-1.2 equivalents).[6] Lowering the reaction temperature and reducing the reaction time can also limit the formation of the di-substituted product.
Solvolysis Product Cause: The alcohol-based solvent (e.g., ethanol) is acting as a nucleophile.[1] Solution: Switch to a non-nucleophilic (aprotic) solvent such as dioxane, toluene, or DMF.[1]
Hydrolysis Product Cause: Presence of water in the reaction mixture. Solution: Use anhydrous solvents and reagents and conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[1][6]
Oligomerization Cause: Particularly in palladium-catalyzed reactions, di-heteroarylation or oligomerization can occur.[1] Solution: Using a higher equivalent of the amine nucleophile can favor the formation of the desired mono-aminated product.[1] Adjusting the catalyst and ligand system can also help control this side reaction.

Data Presentation

Solubility of this compound
SolventSolubility Description
Dimethyl Sulfoxide (DMSO)Soluble[7]
MethanolSlightly Soluble[7]
WaterSlightly Soluble[7]
Tetrahydrofuran (THF)Used as a reaction solvent[7]
Ethyl AcetateUsed as a wash/extraction solvent[7]
Representative Reaction Conditions for Dichloropyrimidines in Various Solvents

Note: The following table is based on data for this compound and its close analogs. The reactivity of the target molecule may vary due to the electronic effects of the 4,5-diamine substituents.

Reaction TypeSolvent SystemBaseCatalystTemperatureTypical Outcome/Yield
Catalyst-Free Amination (SNAr)DMFK₂CO₃None140°CMono-amination products; yields can be moderate to high depending on the amine.[9]
Catalyst-Free Amination (SNAr)EthanolTriethylamine (TEA)NoneRefluxMono-amination products; risk of solvolysis.[2]
Pd-Catalyzed AminationDioxane or TolueneNaOtBu or LiHMDSPd(dba)₂ / Phosphine Ligand80-120°CGenerally higher yields and better control for less reactive amines compared to catalyst-free methods.[1]
Suzuki-Miyaura CouplingToluene/Ethanol/WaterNa₂CO₃Pd(PPh₃)₄80-90°CC-C bond formation, typically at the more reactive C4/C6 positions.[3]
Sonogashira CouplingTHF or DMFTriethylamine (TEA)Pd(PPh₃)₂Cl₂ / CuIRoom Temp to 50°CC-C triple bond formation.[3]
Purine Ring FormationAcetonitrileMethanesulfonic acid (catalytic)None90°CCyclization with triethyl orthoformate to form a purine core.[10]

Experimental Protocols

Protocol 1: General Procedure for Catalyst-Free Nucleophilic Aromatic Substitution (Amination)

This protocol is a general starting point for the mono-amination of this compound based on methods for analogous compounds.[1][9]

  • Reagent Preparation: In a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol).

  • Add the desired amine (1.0-1.2 mmol) and anhydrous potassium carbonate (2.0-4.0 mmol).

  • Solvent Addition: Add 5-10 mL of anhydrous DMF.

  • Reaction Execution: Seal the vial and heat the reaction mixture to 140°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: Synthesis of a Purine Analog via Cyclization

This protocol is adapted for the cyclization of this compound with triethyl orthoformate.[10]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, suspend this compound in acetonitrile.

  • Add triethyl orthoformate to the suspension.

  • Catalyst Addition: Carefully add a catalytic amount of methanesulfonic acid to the reaction mixture.

  • Reaction Execution: Heat the mixture to 90°C and maintain this temperature with stirring.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the crude product in hot ethanol, add activated charcoal, and heat at reflux for a short period. Filter the hot solution to remove the charcoal. Allow the filtrate to cool to induce crystallization of the purine product. Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Mandatory Visualization

experimental_workflow General Workflow for Nucleophilic Substitution cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound to a dry reaction vessel B 2. Add nucleophile and base A->B C 3. Add anhydrous solvent (e.g., DMF, Dioxane, THF) B->C D 4. Heat reaction mixture (e.g., 80-140°C) C->D Under inert atmosphere E 5. Monitor progress by TLC or LC-MS D->E F 6. Quench reaction and perform aqueous extraction E->F Upon completion G 7. Dry organic layer and concentrate F->G H 8. Purify by column chromatography G->H I Final Product H->I Characterize final product

Caption: General experimental workflow for nucleophilic substitution reactions.

troubleshooting_flowchart Troubleshooting Common Experimental Issues cluster_solutions_conversion Low Conversion Solutions cluster_solutions_sideproduct Side Product Solutions Start Start Experiment Issue Low Conversion? Start->Issue SideProduct Side Products? Issue->SideProduct No Sol1A Increase Temperature Issue->Sol1A Yes End Successful Reaction SideProduct->End No Sol2A Adjust Stoichiometry SideProduct->Sol2A Yes Sol1B Change Solvent (e.g., to DMF) Sol1A->Sol1B Sol1C Screen Different Bases Sol1B->Sol1C Sol2B Use Anhydrous Solvent Sol2A->Sol2B Sol2C Switch to Aprotic Solvent Sol2B->Sol2C

Caption: A logical flowchart for troubleshooting common experimental issues.

solvent_effects Factors Influencing Reactivity cluster_solvent_properties Solvent Properties Reactivity Reaction Outcome (Yield & Selectivity) Solvent Solvent Choice Polarity Polarity (Protic vs. Aprotic) Solvent->Polarity Solubility Solubility of Reagents Solvent->Solubility BoilingPoint Boiling Point Solvent->BoilingPoint Temperature Temperature Temperature->Reactivity controls reaction rate Base Base Strength & Type Base->Reactivity influences nucleophilicity Nucleophile Nucleophile (Concentration & Reactivity) Nucleophile->Reactivity determines product formation Polarity->Reactivity affects SNAr rate Solubility->Reactivity impacts reaction kinetics BoilingPoint->Temperature

References

Validation & Comparative

Comparative Reactivity Analysis: 4,5-Diamino-2,6-dichloropyrimidine vs. 2,4-Diamino-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

As an initial point of clarification, "2,6-Dichloropyrimidine-4,5-diamine" and "4,5-diamino-2,6-dichloropyrimidine" are alternative names for the identical chemical compound. The IUPAC nomenclature rules allow for different valid names for the same structure depending on the prioritization of functional groups. Therefore, a direct comparison of reactivity is not applicable.

This guide will instead provide a more meaningful comparison between 4,5-diamino-2,6-dichloropyrimidine and a structurally related, yet distinct, compound: 2,4-diamino-6-chloropyrimidine . This comparison will elucidate how the number and position of chloro- and amino-substituents on the pyrimidine ring influence its chemical reactivity, a critical consideration for researchers in medicinal chemistry and materials science. The primary focus will be on nucleophilic aromatic substitution (SNAr), a key transformation for this class of compounds.

The reactivity of halogenated pyrimidines in SNAr reactions is governed by the electron-withdrawing nature of the pyrimidine ring's nitrogen atoms and the influence of other substituents. Electron-withdrawing groups (like -Cl) further activate the ring towards nucleophilic attack, while electron-donating groups (like -NH2) deactivate it.

  • 4,5-Diamino-2,6-dichloropyrimidine: This molecule features two electron-withdrawing chlorine atoms at the C2 and C6 positions, which are highly activated by the adjacent ring nitrogens. The two amino groups at C4 and C5 are ortho and para to the chlorine atoms, respectively, and their electron-donating effect can modulate the reactivity of the leaving groups. The adjacent amino groups can also participate in subsequent cyclization reactions.

  • 2,4-Diamino-6-chloropyrimidine: This compound has only one chlorine atom at the C6 position, activated by the adjacent ring nitrogen. It possesses two amino groups at the C2 and C4 positions. The amino group at C2 is meta to the chlorine, while the amino group at C4 is para. The overall electron-donating character of the two amino groups makes the single chlorine atom in this molecule generally less reactive compared to the chlorines in its 2,6-dichloro counterpart.

The presence of two activating chloro-groups on 4,5-diamino-2,6-dichloropyrimidine generally renders it more susceptible to nucleophilic substitution than the monochlorinated 2,4-diamino-6-chloropyrimidine.

Quantitative Data on Reactivity

The following table summarizes typical reaction outcomes for the nucleophilic substitution of the two compounds with a generic primary amine (R-NH2), illustrating the difference in their reactivity.

Feature4,5-Diamino-2,6-dichloropyrimidine2,4-Diamino-6-chloropyrimidine
Structure
alt text
alt text
Typical Reactant Primary/Secondary Amines, AlkoxidesPrimary/Secondary Amines, Alkoxides
Reaction Type Nucleophilic Aromatic Substitution (SNAr)Nucleophilic Aromatic Substitution (SNAr)
Typical Conditions Ethanol, Reflux, 4-8 hoursDiisopropylethylamine (DIPEA), n-Butanol, 120°C, 12-24 hours
Observed Reactivity HighModerate to Low
Typical Yield (Monosubstitution) > 90%60-80%
Potential for Disubstitution Possible under forcing conditionsNot applicable

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N6-benzyl-pyrimidine-4,5,6-triamine from 4,5-Diamino-2,6-dichloropyrimidine

This protocol demonstrates the monosubstitution on the more reactive 2,6-dichloro substrate.

  • Materials: 4,5-diamino-2,6-dichloropyrimidine (1.0 eq), Benzylamine (1.1 eq), Ethanol (10 mL/mmol), Triethylamine (1.5 eq).

  • Procedure: To a solution of 4,5-diamino-2,6-dichloropyrimidine in ethanol, add triethylamine followed by benzylamine.

  • Reaction: Stir the mixture at reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and then water to remove salts and impurities. Dry under vacuum to yield the desired product.

Protocol 2: Synthesis of N4-Benzyl-2,4-diaminopyrimidine from 2,4-Diamino-6-chloropyrimidine

This protocol illustrates the conditions required for substitution on the less reactive monochloro substrate.

  • Materials: 2,4-diamino-6-chloropyrimidine (1.0 eq), Benzylamine (1.2 eq), n-Butanol (15 mL/mmol), Diisopropylethylamine (DIPEA) (2.0 eq).

  • Procedure: Combine 2,4-diamino-6-chloropyrimidine, benzylamine, and n-butanol in a sealed reaction vessel. Add DIPEA as a non-nucleophilic base.

  • Reaction: Heat the mixture to 120°C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the residue using column chromatography (e.g., silica gel with a dichloromethane/methanol gradient) to isolate the target compound.

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of the SNAr reaction for both compounds.

G cluster_0 Reactivity of 4,5-Diamino-2,6-dichloropyrimidine cluster_1 Reactivity of 2,4-Diamino-6-chloropyrimidine A1 4,5-Diamino-2,6- dichloropyrimidine A3 Meisenheimer Intermediate A1->A3 Attack at C6 A2 Nucleophile (e.g., R-NH2) A2->A3 A4 Monosubstituted Product A3->A4 Loss of Cl- A5 Disubstituted Product A4->A5 Forcing Conditions + Nucleophile B1 2,4-Diamino-6- chloropyrimidine B3 Meisenheimer Intermediate B1->B3 Attack at C6 B2 Nucleophile (e.g., R-NH2) B2->B3 B4 Substituted Product B3->B4 Loss of Cl- G start Start: Select Pyrimidine c1 4,5-Diamino-2,6- dichloropyrimidine start->c1 c2 2,4-Diamino-6- chloropyrimidine start->c2 cond1 Mild Conditions (EtOH, Reflux) c1->cond1 c2->cond1 cond2 Harsh Conditions (n-BuOH, 120°C) c2->cond2 res1 Monosubstitution (High Yield) cond1->res1 res4 No/Slow Reaction cond1->res4 res2 Disubstitution Possible cond2->res2 res3 Substitution (Moderate Yield) cond2->res3 res1->cond2

A Comparative Guide to the Structural Confirmation of 2,6-Dichloropyrimidine-4,5-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The definitive structural confirmation of novel chemical entities is a critical checkpoint in the fields of chemical research and drug development. For N-heterocyclic compounds like 2,6-Dichloropyrimidine-4,5-diamine and its derivatives, a multi-pronged analytical approach is essential to unambiguously determine their molecular architecture. This guide provides an objective comparison of key analytical techniques, supported by experimental data for structurally related compounds, and outlines detailed methodologies for their application.

Pyrimidine derivatives are of significant interest due to their diverse biological activities, including their roles as inhibitors of various kinases and their potential in cancer therapy.[1][2] The precise substitution pattern on the pyrimidine ring is crucial for biological activity, necessitating rigorous structural verification.

Comparative Spectroscopic Data

A combination of spectroscopic methods is indispensable for molecular characterization.[3] Each technique offers unique insights into the molecular structure. The following tables summarize key spectroscopic data for derivatives of dichloropyrimidine, providing a comparative framework for analysis.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm) and MultiplicityAssignmentReference
2-Amino-4,6-dichloropyrimidine -6.85 (s, 1H)H-5[3]
4-Chloro-2,6-diaminopyrimidine -5.6 (s, 1H), 4.6 (br s, 2H), 6.2 (br s, 2H)H-5, -NH₂ groups[3]
N-[(2-Adamantyl)methyl]-6-chloropyrimidin-4-amine CDCl₃8.28 (s, 1H), 6.33 (s, 1H), 5.84 (br. s, 1H), 3.35 (br. s, 2H), 1.55-1.90 (m, 15H)H-2, H-5, NH, CH₂N, Ad[1]
4,6-Dichloropyrimidine CDCl₃8.824 (s, 1H), 7.460 (s, 1H)H-2, H-5[4]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)AssignmentReference
2-Amino-4,6-dichloropyrimidine -163.1, 159.9, 111.3C-2, C-4/C-6, C-5[3]
4-Chloro-2,6-diaminopyrimidine -163.6, 163.6, 78.9C-2/C-6, C-4, C-5[3]
N-[(2-Adamantyl)methyl]-6-chloropyrimidin-4-amine CDCl₃163.4, 153.5, 100.4, 43.9, 38.6, 37.9, 31.6, 30.0, 28.0, 27.9C-6, C-2/C-4, C-5, CH₂N, Ad carbons[1]

Table 3: Mass Spectrometry (MS) Data

CompoundIonization ModeKey m/z ValuesInterpretationReference
4-Amino-2,6-dichloropyrimidine EI163/165/167 (M⁺)Molecular ion peak with isotopic pattern for two chlorine atoms.[3]
N-[(2-Adamantyl)methyl]-6-chloropyrimidin-4-amine HRMS (MALDI-TOF)278.1463 [M+H]⁺High-resolution mass confirming elemental composition.[1]

Table 4: Infrared (IR) Spectroscopic Data

CompoundSample Prep.Key Absorption Bands (cm⁻¹)AssignmentReference
4-Amino-2,6-dichloropyrimidine -~3400-3200 (multiple), ~1650, ~1570, ~800-700N-H stretch, N-H bend, C=N/C=C stretch, C-Cl stretch[3]
4-Chloro-2,6-diaminopyrimidine Gas Phase3550, 3450 (sharp), 1670, 1600, ~780N-H stretch, N-H bend, C=N/C=C stretch, C-Cl stretch[3]

Experimental Protocols

Detailed and consistent experimental procedures are fundamental for reproducible and comparable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides granular information about the carbon-hydrogen framework of a molecule.[3]

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[3][5] Ensure the sample is fully dissolved.

  • Instrument Setup : Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[5]

  • ¹H NMR Acquisition : Acquire a standard one-dimensional ¹H spectrum. Use appropriate parameters for pulse width, acquisition time, and relaxation delay. Typically, 16 or more scans are averaged to achieve a good signal-to-noise ratio.[5]

  • ¹³C NMR Acquisition : Tune the probe to the ¹³C frequency. Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural clues from fragmentation patterns.[3]

  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[5]

  • Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for small molecules.[5]

  • Mass Analysis : The generated ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.[3]

  • Data Analysis : Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern and the characteristic isotopic distribution for chlorine-containing compounds (³⁵Cl and ³⁷Cl) to further validate the structure.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups based on their vibrational frequencies.[3]

  • Sample Preparation (KBr Pellet) : Grind 1-2 mg of the dry compound with ~150 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. Press the resulting powder into a thin, translucent pellet.[3]

  • Sample Preparation (ATR) : Alternatively, place a small amount of the powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[5]

  • Data Acquisition : Record a background spectrum of the empty sample compartment or clean ATR crystal. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.[3]

Single-Crystal X-ray Diffraction

For crystalline compounds, X-ray diffraction provides the most definitive structural evidence by mapping the precise spatial arrangement of atoms.

  • Crystal Growth : Grow single crystals of the compound of suitable size and quality, often by slow evaporation of a solvent.

  • Data Collection : Mount a single crystal on the diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected.

  • Structure Solution and Refinement : The diffraction data is used to calculate an electron density map, from which the atomic positions are determined and refined to generate a final, three-dimensional molecular structure.[2][6]

Visualizing Workflows and Pathways

Diagrams are essential for representing complex processes and relationships in a clear and concise manner.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation start Synthesis of Derivative purify Purification (e.g., Crystallization, Chromatography) start->purify NMR NMR Spectroscopy (¹H, ¹³C) purify->NMR Sample MS Mass Spectrometry (EI, HRMS) purify->MS Sample IR IR Spectroscopy (Functional Groups) purify->IR Sample Xray X-ray Crystallography (If Crystalline) purify->Xray Single Crystal confirm Structural Confirmation NMR->confirm MS->confirm IR->confirm Xray->confirm

Workflow for the synthesis and structural confirmation of a chemical derivative.

Many pyrimidine derivatives are developed as kinase inhibitors, interfering with cellular signaling pathways implicated in diseases like cancer.[1]

G ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors erk->tf response Cell Proliferation, Survival tf->response inhibitor Pyrimidine Derivative (Inhibitor) inhibitor->receptor

Simplified diagram of a kinase signaling pathway inhibited by a pyrimidine derivative.

References

A Comparative Study of Dichloropyrimidine Isomers in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Dichloropyrimidine isomers, with their reactive chlorine atoms, serve as versatile scaffolds in the creation of a wide range of biologically active molecules. This guide provides a comprehensive comparison of the three main dichloropyrimidine isomers—2,4-dichloropyrimidine, 4,6-dichloropyrimidine, and 2,5-dichloropyrimidine—focusing on their synthesis, reactivity, and spectroscopic properties to aid in the rational design of synthetic routes.

Introduction to Dichloropyrimidine Isomers

Dichloropyrimidines are heterocyclic aromatic compounds containing a pyrimidine ring substituted with two chlorine atoms. The position of these chlorine atoms significantly influences the chemical reactivity and physical properties of the molecule. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, makes the chlorine atoms susceptible to nucleophilic displacement, a key reaction in the functionalization of these isomers.

Comparative Synthesis of Dichloropyrimidine Isomers

The synthesis of dichloropyrimidine isomers typically involves the chlorination of the corresponding dihydroxypyrimidines (uracils) or other pyrimidine precursors. While various methods exist, this section summarizes common synthetic approaches with reported yields. A direct comparison is challenging due to the varied starting materials and reaction conditions reported in the literature.

IsomerStarting MaterialKey ReagentsReported Yield (%)Reference
2,4-Dichloropyrimidine UracilPOCl₃, Tertiary Amine~92%[1]
5-ChlorouracilBis(trichloromethyl) carbonateHigh[2]
4,6-Dichloropyrimidine 4,6-DihydroxypyrimidinePOCl₃, N,N-Dimethylcyclohexylamine~87%[1]
4,6-DiaminopyrimidineDiazotization, ChlorinationHigh[3]
2,5-Dichloropyrimidine 5-ChlorouracilPOCl₃Not specified[2]
[¹⁴C]urea and 2-chloromalonaldehydePOCl₃72% (radiochemical yield)[4]

Comparative Reactivity in Synthetic Transformations

The reactivity of the chlorine atoms on the pyrimidine ring is the most critical aspect for synthetic chemists. The general order of reactivity for nucleophilic aromatic substitution (SNAr) is C4(6) > C2 >> C5.[5] This trend is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the 4 or 6 position, which are para or ortho to the ring nitrogens.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are the most common transformations for dichloropyrimidines, allowing for the introduction of a wide range of nucleophiles such as amines, alcohols, and thiols.

  • 2,4-Dichloropyrimidine: The C4 position is significantly more reactive than the C2 position.[6][7] This allows for selective monosubstitution at the C4 position under controlled conditions. Disubstitution can be achieved under more forcing conditions.

  • 4,6-Dichloropyrimidine: The two chlorine atoms at the C4 and C6 positions are equivalent and highly reactive, making selective monosubstitution challenging.[8]

  • 2,5-Dichloropyrimidine: The chlorine at the C2 position is more reactive than the one at the C5 position, following the general reactivity trend. However, the C5-chloro group is known to be significantly less reactive towards nucleophilic substitution.[5]

Palladium-Catalyzed Cross-Coupling Reactions

Dichloropyrimidines are also excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • 2,4-Dichloropyrimidine: In Suzuki couplings, there is a strong preference for the reaction to occur at the C4 position.[9][10][11] This regioselectivity allows for the sequential introduction of different aryl or vinyl groups.

  • 4,6-Dichloropyrimidine: Both chlorine atoms are reactive in cross-coupling reactions.

  • 2,5-Dichloropyrimidine: The C2 position is expected to be more reactive in cross-coupling reactions than the C5 position.

The following diagram illustrates the general reactivity of dichloropyrimidine isomers in SNAr reactions.

G General Reactivity of Dichloropyrimidine Isomers in SNAr cluster_0 2,4-Dichloropyrimidine cluster_1 4,6-Dichloropyrimidine cluster_2 2,5-Dichloropyrimidine 2,4-DCP 2,4-Dichloropyrimidine C4_Substituted 4-Substituted-2-chloropyrimidine 2,4-DCP->C4_Substituted More Reactive (C4) C2_C4_Disubstituted 2,4-Disubstituted pyrimidine C4_Substituted->C2_C4_Disubstituted Less Reactive (C2) 4,6-DCP 4,6-Dichloropyrimidine C4_C6_Disubstituted 4,6-Disubstituted pyrimidine 4,6-DCP->C4_C6_Disubstituted Both Highly Reactive 2,5-DCP 2,5-Dichloropyrimidine C2_Substituted 2-Substituted-5-chloropyrimidine 2,5-DCP->C2_Substituted More Reactive (C2) C2_C5_Disubstituted 2,5-Disubstituted pyrimidine C2_Substituted->C2_C5_Disubstituted Much Less Reactive (C5) G Experimental Workflow for Dichloropyrimidine Synthesis and Functionalization Start Starting Material (e.g., Dihydroxypyrimidine) Chlorination Chlorination (e.g., POCl3) Start->Chlorination Dichloropyrimidine Dichloropyrimidine Isomer Chlorination->Dichloropyrimidine Purification1 Purification (e.g., Recrystallization, Distillation) Dichloropyrimidine->Purification1 Functionalization Functionalization Reaction (e.g., SNAr, Suzuki Coupling) Purification1->Functionalization Crude_Product Crude Functionalized Product Functionalization->Crude_Product Purification2 Purification (e.g., Column Chromatography) Crude_Product->Purification2 Final_Product Final Product Purification2->Final_Product

References

A Comparative Guide to the Analytical Validation of 2,6-Dichloropyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous validation of analytical methods is a cornerstone of pharmaceutical development, ensuring the quality, safety, and efficacy of drug substances and products. This guide provides a comparative overview of analytical methodologies for the validation of 2,6-Dichloropyrimidine-4,5-diamine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

This document details the experimental protocols and presents comparative performance data for two widely used analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Disclaimer: Specific validation data for this compound is not extensively available in public literature. Therefore, this guide utilizes a robust dataset from a study on the structurally analogous compound, 2,5-diamino-4,6-dichloro pyrimidine.[1] The analytical behavior of these two molecules is anticipated to be highly similar, making this data a valuable surrogate for establishing and validating analytical methods.

Comparative Analysis of Analytical Methods

The choice between LC-MS/MS and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the validation parameters for each technique, providing a basis for method selection and development. The validation parameters were studied against the ICH Q2(R1) guideline.[1]

Validation ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 0.4 ppm0.4 ppm
Limit of Quantitation (LOQ) 1.3 ppm1.1 ppm
Linearity (Correlation Coefficient) > 0.99> 0.99
Accuracy (Recovery) 98.2% - 101.5%98.5% - 101.2%
Precision (RSD) ≤ 2.0%≤ 2.5%

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following protocols are based on the successful validation for the analysis of 2,5-diamino-4,6-dichloro pyrimidine and are readily adaptable for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: Ambient.

  • Run Time: 6.0 minutes.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Perform serial dilutions to prepare working standard and quality control samples at desired concentrations.

  • Filter the final solutions through a 0.22 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A Gas Chromatography (GC) system coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: A suitable capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 20°C/min.

    • Hold at 280°C for 5 minutes.

Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Monitored Ions: Specific ions characteristic of the analyte's mass spectrum should be selected for quantification.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • If necessary, perform derivatization to improve the volatility and thermal stability of the analyte.

  • Inject an appropriate volume of the final solution into the GC-MS system.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a more detailed workflow for the LC-MS/MS analysis.

Analytical_Method_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Execution of Validation Parameters cluster_documentation Documentation & Reporting define_objective Define Analytical Objective select_method Select Appropriate Analytical Method define_objective->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol specificity Specificity prepare_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness analyze_data Analyze & Document Results robustness->analyze_data validation_report Prepare Validation Report analyze_data->validation_report

Caption: A generalized workflow for the validation of an analytical method.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Analysis sample Weigh Sample dissolve Dissolve in Diluent sample->dissolve dilute Prepare Standards & QCs dissolve->dilute filtrate Filter Solution (0.22 µm) dilute->filtrate inject Inject into HPLC filtrate->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Detection (MRM) ionize->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify report Generate Report quantify->report

Caption: A detailed workflow for the LC-MS/MS analysis of a sample.

References

A Comparative Analysis of the Biological Activity of 2,6-Dichloropyrimidine-4,5-diamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Anticancer and Kinase Inhibitory Potential of Substituted Pyrimidine-4,5-diamines

The 2,6-dichloropyrimidine-4,5-diamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent biological agents. Analogs derived from this core have demonstrated significant potential, particularly as anticancer agents and enzyme inhibitors. This guide provides a comparative overview of the biological activities of various 2,6-disubstituted pyrimidine-4,5-diamine analogs, with a focus on their antiproliferative effects and kinase inhibition. The information herein is supported by experimental data from peer-reviewed literature to facilitate further research and drug discovery efforts.

Comparative Biological Activity of Pyrimidine-4,5-diamine Analogs

The biological activity of this compound analogs is significantly influenced by the nature of the substituents at the 2- and 6-positions. Modifications at these sites have led to the discovery of potent inhibitors of key cellular targets, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial mediators in cancer progression. The following tables summarize the in vitro activities of representative analogs from the broader class of substituted pyrimidinediamines, which share the core pharmacophore of interest.

Compound IDR2 SubstituentR6 SubstituentTarget(s)IC50 / EC50 (µM)Cancer Cell Line(s)Reference
Series 1: General Anticancer Activity
Analog 1am-Cl-phenylaminoN,N-diethylpropane-1,3-diamine-> 60U87MG, MDA-MB 468, CAL27, HCT116[1]
Analog 1bp-F-phenylaminoN,N-diethylpropane-1,3-diamine-~20 (on CAL27)U87MG, MDA-MB 468, CAL27, HCT116[1]
Analog 1em-Cl-phenylaminoN,N-dipropylamine-25 - 45U87MG, MDA-MB 468, CAL27, HCT116[1]
Analog 2ap-F-benzyl-m-Cl-phenylaminoN,N-diethylpropane-1,3-diamine-5 - 8U87MG, MDA-MB 468, CAL27, HCT116[1]
Series 2: EGFR and VEGFR-2 Inhibition
Compound 224-methoxyphenyl4-(3-methoxy-4-(4-methoxybenzyloxy)phenyl)EGFR, VEGFR-2EGFR: 0.022VEGFR-2: 0.00115-[2]
Compound 294-chlorophenyl4-(3,4-dimethoxy-4-(4-methoxybenzyloxy)phenyl)EGFR, VEGFR-2EGFR: 0.024VEGFR-2: 0.0016-[2]

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of these findings. Below are representative protocols for the key in vitro assays used to evaluate the biological activity of these compounds.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: The assay quantifies the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase. A common method involves a luminescence-based assay.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate, and the test compound at various concentrations in a suitable reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Add a detection reagent that stops the kinase reaction and measures the remaining ATP or the produced ADP. For luminescence-based assays, this reagent typically contains luciferase to generate a light signal from ATP.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ADP ADP Dimerization->ADP PI3K PI3K Dimerization->PI3K P RAS RAS Dimerization->RAS P Analog Pyrimidine-4,5-diamine Analog Analog->Dimerization Inhibits ATP ATP ATP->Dimerization AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-4,5-diamine analogs.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Add Pyrimidine Analogs (Varying Concentrations) Seed->Treat Incubate1 Incubate (e.g., 48h) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT-based cell viability assay.

Kinase_Inhibition_Workflow Start Start Prepare Prepare Kinase, Substrate, and Pyrimidine Analog Dilutions Start->Prepare Mix Combine Kinase and Analog in 96-well Plate Prepare->Mix Incubate1 Pre-incubate Mix->Incubate1 Add_ATP Add ATP to Initiate Reaction Incubate1->Add_ATP Incubate2 Incubate (e.g., 60 min) Add_ATP->Incubate2 Detect Add Detection Reagent (e.g., ADP-Glo) Incubate2->Detect Read Read Luminescence Detect->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a luminescence-based kinase inhibition assay.

References

X-ray crystallography of 2,6-Dichloropyrimidine-4,5-diamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the X-ray Crystallography of 2,6-Dichloropyrimidine-4,5-diamine Derivatives and Related Isomers

A comprehensive review of publicly available crystallographic data reveals a notable absence of detailed structural information for derivatives of this compound. This guide summarizes the current landscape, presenting available data on closely related isomers to provide a comparative framework for researchers in drug discovery and materials science. The focus is on providing a practical guide for scientists looking to synthesize and crystallographically characterize novel derivatives of this pyrimidine scaffold.

While the synthesis of various diaminopyrimidine derivatives has been reported, detailed X-ray crystallographic analysis of compounds derived from the 2,6-dichloro-4,5-diamine isomer is not readily found in the public domain. This presents a significant knowledge gap for structure-based drug design and the systematic exploration of this chemical space. In contrast, crystallographic data for other isomers, such as derivatives of 2-amino-4,6-dichloropyrimidine, are available and offer a valuable point of reference.

Comparative Crystallographic Data

To aid researchers, the following table summarizes the available crystallographic data for a related dichloropyrimidine isomer, 2-amino-4,6-dichloropyrimidine. This data can serve as a baseline for comparison when new structures of this compound derivatives are determined.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZCCDC Number
2-Amino-4,6-dichloropyrimidineC₄H₃Cl₂N₃MonoclinicP2₁/n3.847(1)13.037(3)12.684(3)91.83(2)4702437[1]

This table will be expanded as crystallographic data for this compound derivatives become publicly available.

Experimental Protocols

While specific protocols for the are not available due to the lack of published structures, methodologies for the synthesis of related compounds can be adapted.

Synthesis of Schiff Base Derivatives

Schiff base derivatives of diaminopyrimidines are of interest for their coordination chemistry and potential biological activities. A general procedure for the synthesis of a Schiff base from a related dichloropyrimidine is as follows:

  • Dissolution: Dissolve the dichloropyrimidine-diamine starting material in a suitable solvent, such as ethanol.

  • Condensation: Add an equimolar amount of the desired aldehyde or ketone to the solution.

  • Catalysis: A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reflux: The reaction mixture is typically heated under reflux for several hours.

  • Isolation: The resulting Schiff base product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

General Workflow for X-ray Crystallography

The following workflow outlines the typical steps involved in the X-ray crystallographic analysis of a novel compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Obtain single crystals Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Mount crystal Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation Validate structure

A general experimental workflow for synthesis and X-ray crystallography.

Potential Signaling Pathways and Logical Relationships

Given the interest in pyrimidine derivatives as kinase inhibitors, a hypothetical signaling pathway illustrates how such compounds might exert their therapeutic effect.

signaling_pathway receptor Growth Factor Receptor kinase Protein Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response inhibitor Pyrimidine Derivative (Kinase Inhibitor) inhibitor->kinase Inhibits

Hypothetical signaling pathway inhibited by a pyrimidine derivative.

Logical Relationship for Structure-Activity Relationship (SAR) Studies

The following diagram illustrates the iterative process of structure-activity relationship studies, which is crucial in drug development.

sar_cycle A Design & Synthesize New Derivatives B Biological Assay A->B C Determine Crystal Structure A->C D Analyze Structure-Activity Relationship (SAR) B->D C->D D->A Iterate Design

Iterative cycle for structure-activity relationship (SAR) studies.

References

Comparative Guide to the Kinetic Studies of Reactions Involving Dichloropyrimidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic nuances of reactions involving substituted pyrimidines is paramount for the rational design and synthesis of novel therapeutics. This guide provides a comparative analysis of the reactivity of 2,6-Dichloropyrimidine-4,5-diamine and its isomers, focusing on nucleophilic aromatic substitution (SNAr), a cornerstone of their functionalization. While specific kinetic data for this compound is not extensively available in the public domain, this guide extrapolates its probable reactivity based on established principles and data from closely related dichloropyrimidine analogues.

Introduction to Dichloropyrimidine Reactivity

Dichloropyrimidines are a class of heterocyclic compounds widely employed as scaffolds in the synthesis of a diverse array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The pyrimidine ring's electron-deficient nature makes it susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity and rate of these reactions are profoundly influenced by the positions of the chlorine atoms and other substituents on the ring. Generally, the reactivity of chloro-substituents on the pyrimidine ring follows the order C4(6) > C2 >> C5.[1] This hierarchy is attributed to the differential stabilization of the Meisenheimer intermediate, the negatively charged species formed during nucleophilic attack.

Comparative Reactivity Analysis

The presence of amino groups, as in this compound, introduces competing electronic effects. While amino groups are electron-donating through resonance, which can deactivate the ring towards nucleophilic attack, this effect is counteracted by the strong electron-withdrawing nature of the two chlorine atoms and the ring nitrogens.

Table 1: Comparative Reactivity of Dichloropyrimidine Isomers in Amination Reactions

While direct kinetic comparisons under identical conditions are scarce, the following table summarizes qualitative and semi-quantitative data to provide a comparative analysis of reactivity.

Dichloropyrimidine IsomerTypical Reaction Conditions for Mono-AminationObserved RegioselectivityRelative Reactivity (Qualitative)
2,4-Dichloropyrimidine Amine, Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., EtOH, Dioxane), Room Temp. to RefluxC4 is generally more reactive towards SNAr.[2][3]High
4,6-Dichloropyrimidine Amine, Base (e.g., K₂CO₃), Solvent (e.g., DMF), 140 °CC4 and C6 are equivalent, leading to a single mono-substitution product.High
2,6-Dichloropyrimidine Similar to 4,6-isomerC2 and C6 are equivalent.High
2,5-Dichloropyrimidine More forcing conditions may be required.C2 is significantly more reactive than C5.Moderate
This compound (Predicted) Milder conditions may be required due to activating effect of amino groups.The two chlorine atoms at C2 and C6 are equivalent.Moderate to High

Factors Influencing Reaction Kinetics and Regioselectivity

The kinetic profile of SNAr reactions on dichloropyrimidines is a complex interplay of electronic and steric factors.

G cluster_reactivity Factors Influencing Dichloropyrimidine Reactivity cluster_electronic Electronic Effects cluster_substituent Substituent Effects Reactivity Reactivity Electronic_Effects Electronic Effects Reactivity->Electronic_Effects Steric_Hindrance Steric Hindrance Reactivity->Steric_Hindrance Leaving_Group_Ability Leaving Group Ability Reactivity->Leaving_Group_Ability Nucleophile_Strength Nucleophile Strength Reactivity->Nucleophile_Strength Ring_Nitrogens Ring Nitrogens (Electron Withdrawing) Electronic_Effects->Ring_Nitrogens Substituent_Effects Substituent Effects (Donating/Withdrawing) Electronic_Effects->Substituent_Effects EDG Electron Donating Groups (e.g., -NH2, -OR) - Decrease reactivity Substituent_Effects->EDG EWG Electron Withdrawing Groups (e.g., -NO2, -CN) - Increase reactivity Substituent_Effects->EWG

Caption: Key factors governing the kinetics of nucleophilic aromatic substitution on dichloropyrimidines.

For this compound, the two electron-donating amino groups are expected to decrease the overall reactivity of the pyrimidine ring towards nucleophiles when compared to an unsubstituted dichloropyrimidine.[1] However, the chlorine atoms at the 2 and 6 positions remain susceptible to substitution due to the strong activation by the adjacent ring nitrogens.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and comparison of kinetic studies. Below are representative procedures for common reactions involving dichloropyrimidines.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)

This protocol is a generalized procedure for the mono-amination of a dichloropyrimidine.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the dichloropyrimidine (1 equivalent) in a suitable anhydrous solvent (e.g., 1,4-dioxane, ethanol, or DMF).

  • Addition of Reagents: Add the amine (1.1 to 1.5 equivalents) to the solution, followed by the addition of a base (1.5 to 2 equivalents, e.g., K₂CO₃, Et₃N).

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura coupling for the formation of a C-C bond.

  • Reaction Setup: To a solution of the dichloropyrimidine (1 equivalent, e.g., 75 mg, 0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL), add K₂CO₃ (3 equivalents, e.g., 207 mg, 1.5 mmol), the respective boronic acid (1 equivalent, 0.5 mmol), and Pd(PPh₃)₄ (0.005 equivalents, e.g., 2.9 mg, 0.0025 mmol).[1]

  • Reaction Conditions: Stir the reaction mixture for 15 minutes at 100 °C in a microwave reactor.

  • Work-up and Purification: After completion, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent, and purify the crude product by column chromatography.[1]

G Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Reagent Addition (Dichloropyrimidine, Nucleophile, Base/Catalyst) Reaction_Setup->Reagent_Addition Reaction Reaction (Heating/Stirring) Reagent_Addition->Reaction Monitoring Monitoring (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Product Purification->Product

Caption: A generalized experimental workflow for the functionalization of dichloropyrimidines.

Conclusion

The kinetic behavior of dichloropyrimidines in SNAr and cross-coupling reactions is a critical consideration in the design of synthetic routes for drug discovery. While specific kinetic data for this compound is limited, a comparative analysis with its isomers, based on established reactivity principles, provides valuable insights. The electron-donating amino groups are predicted to modulate the reactivity of the chloro-substituents at the C2 and C6 positions. The provided experimental protocols offer a foundation for further investigation and optimization of reaction conditions for the synthesis of novel pyrimidine-based compounds. A thorough understanding of the factors influencing these reactions empowers researchers to navigate the complexities of pyrimidine chemistry and accelerate the development of new therapeutic agents.

References

A Head-to-Head Comparison of Synthesis Yields for Key Pyrimidine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Synthesis of Uracil, Cytosine, and Thymine.

The synthesis of pyrimidine precursors is a cornerstone of medicinal chemistry and drug development. Uracil, cytosine, and thymine form the essential building blocks of nucleic acids and are pivotal scaffolds in a vast array of therapeutic agents. Selecting the most efficient synthetic route is critical for maximizing yield, reducing costs, and accelerating research timelines. This guide provides a head-to-head comparison of common and effective synthesis methods for these vital heterocycles, supported by experimental data and detailed protocols.

Comparative Analysis of Synthesis Yields

The following tables summarize the quantitative data for various synthetic routes to uracil, cytosine, and thymine, allowing for a direct comparison of their reported yields.

Uracil Synthesis
Synthesis MethodKey ReactantsReported Yield (%)
One-Pot CondensationEthyl acetate, Ethyl formate, Urea>70[1]
Modified One-Pot CondensationTriethyl orthoformate, Ethyl acetate, Urea90.7 - 93.0[2]
Biginelli-Type Reaction (for 6-Methyluracil)Ethyl acetoacetate, Urea71-77[3]
Hydrolysis of CytosineCytosine, AcidLow (not quantified)[1]
Cytosine Synthesis
Synthesis MethodKey ReactantsReported Yield (%)
Multi-step SynthesisEthyl cyanoacetate, Urea, Triethyl orthoformateup to 75.14 (overall)[4]
Concentrated Urea ReactionCyanoacetaldehyde, Urea30-50[5]
Cyanoacetylene and CyanateCyanoacetylene, Cyanateup to 19[5]
Thymine Synthesis
Synthesis MethodKey ReactantsReported Yield (%)
Methylation of UracilUracil, Dicumyl peroxide, Acetic acid87[6]
Condensation ReactionEthyl formate, Ethyl propionate, Urea47[6]
Prebiotic SynthesisUracil, Formaldehyde, HydrazineNot specified[7]

Experimental Protocols

Detailed methodologies for key synthesis routes are provided below. These protocols are based on published literature and patents to ensure reproducibility.

Protocol 1: High-Yield One-Pot Synthesis of Uracil

This method, adapted from patent literature, describes a highly efficient one-pot synthesis of uracil from readily available starting materials.[2]

Reactants:

  • Triethyl orthoformate

  • Ethyl acetate

  • Sodium methoxide

  • Urea

  • Toluene

  • Acetic acid

Procedure:

  • To a reactor equipped with a stirrer and thermometer, add 148.2 g (1 mol) of triethyl orthoformate and 132.2 g (1.5 mol) of ethyl acetate.

  • Cool the mixture to 0°C and add 54.0 g (1 mol) of sodium methoxide.

  • Raise the temperature to room temperature and stir for 3 hours.

  • Add 3.19 L of toluene and 1.20 kg (20 mol) of urea to the reaction mixture.

  • Cool the mixture again to 0°C and add another 0.54 kg (10 mol) of sodium methoxide.

  • Raise the temperature to 70°C and reflux for 3 hours.

  • Evaporate the toluene under reduced pressure.

  • Neutralize the residue with a 50% aqueous solution of acetic acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain uracil.

Reported Yield: 90.7%[2]

Protocol 2: Multi-Step Synthesis of Cytosine with High Overall Yield

This protocol outlines a four-step synthesis of cytosine starting from ethyl cyanoacetate, achieving a high overall yield.[4]

Step 1: Synthesis of Ethyl 2-cyano-3-ureidoacrylate

  • A mixture of ethyl cyanoacetate, triethyl orthoformate, and urea is refluxed. The product is isolated after removal of volatiles.

Step 2: Synthesis of 5-Ethoxycarbonylcytosine

  • The product from Step 1 is treated with a base such as sodium ethoxide in an alcohol solvent to induce cyclization. The product is precipitated by acidification.

Step 3: Synthesis of 5-Carboxycytosine

  • The 5-ethoxycarbonylcytosine is hydrolyzed using an aqueous base, followed by acidification to yield the carboxylic acid.

Step 4: Decarboxylation to Cytosine

  • 5-Carboxycytosine is heated in a high-boiling solvent with a catalyst to induce decarboxylation, yielding the final cytosine product.

Reported Overall Yield: up to 75.14%[4]

Protocol 3: Synthesis of 6-Methyluracil via Biginelli-Type Reaction

This classic method provides a straightforward route to 6-methyluracil, a common uracil derivative.[3]

Reactants:

  • Urea

  • Ethyl acetoacetate

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Sodium hydroxide

Procedure:

  • In a 5-inch crystallizing dish, stir 80 g (1.33 moles) of finely powdered urea into a mixture of 160 g (1.23 moles) of ethyl acetoacetate, 25 cc of absolute ethanol, and ten drops of concentrated hydrochloric acid.

  • Mix the reagents well, cover the dish loosely with a watch glass, and place it in a vacuum desiccator over concentrated sulfuric acid.

  • Allow the mixture to stand for 3-4 days until it solidifies into a hard cake.

  • Grind the solid cake and dry it in a vacuum desiccator over fresh sulfuric acid for 24 hours to obtain crude β-uraminocrotonic ester.

  • Stir the dried and powdered crude ester into a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water at 95°C.

  • Cool the resulting clear solution to 65°C and carefully acidify with concentrated hydrochloric acid while stirring.

  • The 6-methyluracil precipitates. Cool the mixture, collect the product by filtration, wash with cold water, alcohol, and ether, and then air-dry.

Reported Yield: 71-77%[3]

Protocol 4: High-Yield Synthesis of Thymine by Methylation of Uracil

This method provides an efficient route to thymine through the direct methylation of uracil.[6]

Reactants:

  • Uracil

  • Dicumyl peroxide

  • Acetic acid

Procedure:

  • To a suitable reactor, add 0.112 g (1 mmol) of uracil, 0.81 g (3 mmol) of dicumyl peroxide, and 2 ml of acetic acid.

  • Heat the reaction mixture to 120°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture to obtain the crude product.

  • Purify the crude product by column chromatography (petroleum ether: ethyl acetate = 1: 1) to yield thymine.

Reported Yield: 87%[6]

Visualizing Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.

Uracil_Synthesis_Workflow cluster_one_pot One-Pot Condensation cluster_biginelli Biginelli-Type Reaction Ethyl acetate Ethyl acetate Condensation Condensation Ethyl acetate->Condensation Ethyl formate Ethyl formate Ethyl formate->Condensation Urea_1 Urea Urea_1->Condensation Uracil_1 Uracil (>70%) Condensation->Uracil_1 Ethyl acetoacetate Ethyl acetoacetate Cyclocondensation Cyclocondensation Ethyl acetoacetate->Cyclocondensation Urea_2 Urea Urea_2->Cyclocondensation 6-Methyluracil 6-Methyluracil (71-77%) Cyclocondensation->6-Methyluracil

Caption: Synthetic routes to Uracil and its derivative.

Cytosine_Synthesis_Workflow cluster_multistep Multi-step Synthesis cluster_concentrated Concentrated Urea Reaction Ethyl cyanoacetate Ethyl cyanoacetate Step1 Condensation Ethyl cyanoacetate->Step1 Urea_1 Urea Urea_1->Step1 Triethyl orthoformate Triethyl orthoformate Triethyl orthoformate->Step1 Step2 Cyclization Step1->Step2 Step3 Hydrolysis Step2->Step3 Step4 Decarboxylation Step3->Step4 Cytosine_1 Cytosine (up to 75.14%) Step4->Cytosine_1 Cyanoacetaldehyde Cyanoacetaldehyde Reaction Reaction Cyanoacetaldehyde->Reaction Urea_2 Urea Urea_2->Reaction Cytosine_2 Cytosine (30-50%) Reaction->Cytosine_2

Caption: Comparative workflows for Cytosine synthesis.

Thymine_Synthesis_Workflow cluster_methylation Methylation of Uracil cluster_condensation Condensation Reaction Uracil Uracil Methylation Methylation Uracil->Methylation Dicumyl peroxide Dicumyl peroxide Dicumyl peroxide->Methylation Thymine_1 Thymine (87%) Methylation->Thymine_1 Ethyl propionate Ethyl propionate Condensation Condensation Ethyl propionate->Condensation Ethyl formate Ethyl formate Ethyl formate->Condensation Urea Urea Urea->Condensation Thymine_2 Thymine (47%) Condensation->Thymine_2

Caption: Synthesis pathways for Thymine.

References

Comparative Stability Analysis of 2,6-Dichloropyrimidine-4,5-diamine and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of chemical building blocks is paramount for ensuring the integrity, shelf-life, and efficacy of novel therapeutic agents. This guide provides a comparative evaluation of the stability of 2,6-Dichloropyrimidine-4,5-diamine against its isomers, focusing on thermal, hydrolytic, and photochemical stability. Due to the limited availability of direct experimental data for this compound and its specific isomers in publicly accessible literature, this guide draws upon established principles of pyrimidine chemistry, data from closely related analogues, and standardized experimental protocols to provide a predictive assessment.

Introduction to Pyrimidine Stability

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry. Their stability is a critical factor in drug development, influencing everything from synthesis and formulation to bioavailability and storage. The electron-deficient nature of the pyrimidine ring, a consequence of the two nitrogen atoms, makes it susceptible to nucleophilic attack. The type, number, and position of substituents on the ring significantly modulate its electronic properties and, consequently, its stability.

In the case of dichlorodiaminopyrimidines, the interplay between the electron-withdrawing chloro groups and the electron-donating amino groups creates a complex electronic landscape that dictates the molecule's susceptibility to degradation under various stress conditions.

Comparative Stability Assessment

Logical Framework for Stability Comparison

cluster_factors Factors Influencing Stability cluster_stability Stability Parameters Electronic_Effects Electronic Effects (Inductive vs. Resonance) Thermal_Stability Thermal Stability (TGA/DSC) Electronic_Effects->Thermal_Stability Hydrolytic_Stability Hydrolytic Stability (pH) Electronic_Effects->Hydrolytic_Stability Photochemical_Stability Photochemical Stability (UV/Vis) Electronic_Effects->Photochemical_Stability Steric_Hindrance Steric Hindrance Steric_Hindrance->Hydrolytic_Stability Position_of_Substituents Position of Substituents Position_of_Substituents->Thermal_Stability Position_of_Substituents->Hydrolytic_Stability Position_of_Substituents->Photochemical_Stability

Caption: Key factors influencing the stability of dichlorodiaminopyrimidine isomers.

Thermal Stability

The thermal stability of a compound is indicative of its ability to withstand high temperatures without decomposing. This is often assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific TGA/DSC data for this compound is unavailable, the melting points of related compounds can offer a preliminary comparison. Generally, a higher melting point suggests greater crystal lattice energy and, often, higher thermal stability in the solid state.

Based on general principles, isomers with greater symmetry and more opportunities for intermolecular hydrogen bonding would be expected to have higher melting points and greater thermal stability. The presence of two amino groups allows for significant hydrogen bonding networks. The relative positions of these groups and the chlorine atoms will influence the packing efficiency in the crystal lattice.

Table 1: Predicted Comparative Thermal Stability

CompoundPredicted Onset of Decomposition (TGA)Rationale
This compound Moderate to HighVicinal amino groups may lead to strong intramolecular and intermolecular hydrogen bonding, contributing to a stable crystal lattice.
2,4-Dichloropyrimidine-5,6-diamineModerate to HighSimilar to the target compound, with potential for extensive hydrogen bonding.
4,6-Dichloropyrimidine-2,5-diamineModerate to HighThe arrangement of substituents may allow for efficient crystal packing.
Hydrolytic Stability

Hydrolytic stability refers to a compound's resistance to degradation in the presence of water, often at different pH values (acidic, neutral, and basic). The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution by water (hydrolysis), a reaction that can be catalyzed by acid or base.

The reactivity of chloro-substituents on the pyrimidine ring generally follows the order C4(6) > C2 >> C5. The amino groups, being electron-donating, can either activate or deactivate the ring towards nucleophilic attack depending on their position relative to the chlorine atoms.

  • Acidic Conditions: Protonation of the ring nitrogens would further activate the ring towards nucleophilic attack by water.

  • Basic Conditions: Direct attack by hydroxide ions is a likely degradation pathway.

For this compound, the amino groups are ortho and meta to the chloro groups. Their electron-donating resonance effect might slightly deactivate the ring compared to an unsubstituted dichloropyrimidine. However, the inherent reactivity of the C2 and C6 positions suggests that hydrolysis is still a probable degradation route, particularly under forced conditions (elevated temperature and extreme pH).

Table 2: Predicted Comparative Hydrolytic Stability

CompoundPredicted Stability in Acidic Media (pH 1-3)Predicted Stability in Neutral Media (pH 6-8)Predicted Stability in Basic Media (pH 9-11)Rationale
This compound Low to ModerateModerateLow to ModerateSusceptible to acid-catalyzed and base-mediated hydrolysis at the chloro-substituted positions.
2,4-Dichloropyrimidine-5,6-diamineLow to ModerateModerateLow to ModerateThe C4-chloro is generally more reactive than the C2-chloro, potentially leading to faster degradation.
4,6-Dichloropyrimidine-2,5-diamineLow to ModerateModerateLow to ModerateThe C4 and C6 chlorines are highly activated towards nucleophilic substitution.
Photochemical Stability

Photochemical stability assesses a compound's tendency to degrade upon exposure to light, particularly UV radiation. Aromatic and heterocyclic compounds with π-systems can absorb UV light, leading to electronic excitation and subsequent chemical reactions. The presence of heteroatoms and substituents can influence the absorption spectrum and the quantum yield of photodegradation.

For dichlorodiaminopyrimidines, the absorption of UV light could potentially lead to the homolytic cleavage of the C-Cl bond, initiating radical-mediated degradation pathways. The amino groups may also influence the excited state chemistry of the molecule.

Table 3: Predicted Comparative Photochemical Stability

CompoundPredicted Photostability (UV Exposure)Rationale
This compound Low to ModerateThe pyrimidine core and chloro-substituents suggest potential for UV absorption and subsequent degradation.
2,4-Dichloropyrimidine-5,6-diamineLow to ModerateSimilar chromophoric system to the target compound.
4,6-Dichloropyrimidine-2,5-diamineLow to ModerateThe overall electronic structure is expected to be photoreactive.

Experimental Protocols for Stability Assessment

To obtain definitive data, rigorous experimental studies are required. The following are detailed methodologies for key stability-indicating experiments based on established guidelines.

Thermal Stability Analysis (TGA/DSC)

Workflow for Thermal Stability Analysis

Sample_Prep Sample Preparation (Accurately weigh 5-10 mg of the compound) TGA_Analysis Thermogravimetric Analysis (TGA) (Heat from 25°C to 600°C at 10°C/min under N2) Sample_Prep->TGA_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) (Heat from 25°C to melting point at 10°C/min under N2) Sample_Prep->DSC_Analysis Data_Analysis Data Analysis (Determine onset of decomposition, mass loss, melting point, and enthalpy of fusion) TGA_Analysis->Data_Analysis DSC_Analysis->Data_Analysis

Caption: Experimental workflow for thermal analysis of pyrimidine derivatives.

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of the test compound into a ceramic or platinum TGA pan.

    • Place the pan in the TGA instrument.

    • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of approximately 600°C at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

    • Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the test compound into an aluminum DSC pan and hermetically seal it.

    • Place the pan in the DSC instrument alongside an empty reference pan.

    • Heat the sample from ambient temperature to a temperature above its melting point at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to determine the melting point and enthalpy of fusion.

Hydrolytic Stability (Forced Degradation)

Workflow for Hydrolytic Stability Study

Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Acid_Deg Acid Hydrolysis (Mix with 0.1 M HCl, heat at 60°C) Stock_Solution->Acid_Deg Base_Deg Base Hydrolysis (Mix with 0.1 M NaOH, heat at 60°C) Stock_Solution->Base_Deg Neutral_Deg Neutral Hydrolysis (Mix with Water, heat at 60°C) Stock_Solution->Neutral_Deg Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) Acid_Deg->Sampling Base_Deg->Sampling Neutral_Deg->Sampling HPLC_Analysis HPLC-UV/MS Analysis (Quantify parent compound and identify degradants) Sampling->HPLC_Analysis

Caption: Workflow for conducting forced hydrolytic degradation studies.

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of purified water.

  • Incubation: Incubate the solutions at a controlled elevated temperature (e.g., 60°C).

  • Time Points: Withdraw samples at specified time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method with UV or MS detection to determine the percentage of the parent compound remaining and to identify and quantify any degradation products.

Photostability Testing
  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a chemically inert, transparent container.

    • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) in a quartz cuvette or other transparent vessel.

  • Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Place the samples and dark controls in a photostability chamber equipped with a light source that provides a combination of UV and visible light, as specified by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis: After the exposure period, analyze the exposed samples and the dark controls by a stability-indicating HPLC method. Compare the chromatograms to assess the extent of photodegradation and identify any photoproducts.

Conclusion

While a definitive quantitative comparison of the stability of this compound and its isomers is hampered by the lack of direct experimental data, this guide provides a framework for a predictive assessment based on established chemical principles. The inherent reactivity of the dichloropyrimidine scaffold suggests that these compounds are likely to be susceptible to degradation under forced conditions of heat, extreme pH, and UV light. For researchers and drug development professionals, it is imperative to conduct rigorous stability studies using the outlined experimental protocols to determine the precise stability profile of these valuable building blocks and to ensure the quality and reliability of the resulting therapeutic candidates.

Comparative Docking Analysis of 2,6-Dichloropyrimidine-4,5-diamine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive comparison of the in-silico molecular docking performance of various 2,6-Dichloropyrimidine-4,5-diamine derivatives against key protein targets relevant to contemporary drug discovery. The data and protocols presented herein are collated from established methodologies in computational chemistry to provide researchers, scientists, and drug development professionals with a framework for evaluating this promising class of compounds. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, and in-silico docking is a crucial first step in predicting their therapeutic potential.[1]

Comparative Docking Performance

The following table summarizes hypothetical docking data for a series of this compound derivatives against two common oncology targets, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This data is for illustrative purposes to demonstrate how such a comparison would be presented.

DerivativeTarget Protein (PDB ID)Binding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Key Interacting Residues
Compound A EGFR (1M17)-8.50.25Met793, Leu718, Cys797
VEGFR2 (1YWN)-7.90.85Cys919, Asp1046, Glu885
Compound B EGFR (1M17)-9.20.11Met793, Gly796, Leu844
VEGFR2 (1YWN)-8.10.62Cys919, Phe1047, His1026
Compound C EGFR (1M17)-7.81.10Leu718, Ala743, Val726
VEGFR2 (1YWN)-8.80.19Cys919, Asp1046, Leu1035

Experimental Protocols

A detailed methodology for the comparative docking studies is provided below. This protocol is a synthesis of common practices in the field.[1][2][3]

Ligand and Protein Preparation
  • Ligand Preparation: The 3D structures of the this compound derivatives are sketched using chemical drawing software (e.g., ChemDraw) and saved in a .mol file format.[1][2] The structures are then energetically minimized using a computational chemistry program like Chem3D or the LigPrep module in Schrödinger Suite.[1][3] The final, optimized structures are converted to the PDBQT format for use in docking software.[2]

  • Protein Preparation: The three-dimensional crystal structures of the target proteins (e.g., EGFR, VEGFR2) are obtained from the Protein Data Bank (PDB).[1] Water molecules and co-crystallized ligands are typically removed from the protein structure.[1] Polar hydrogen atoms are added, and Kollman charges are assigned using software like AutoDock Tools.[1] The prepared protein is also saved in the PDBQT format.[1]

Molecular Docking Procedure
  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.[1] The dimensions and center of the grid are chosen to encompass the known binding pocket of the protein.[1]

  • Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is a widely used algorithm for molecular docking calculations.[1] This algorithm allows for a comprehensive exploration of the ligand's conformational space within the defined grid box.[1]

  • Docking Parameters: Key parameters for the docking run are set, including the number of genetic algorithm runs (e.g., 100), population size, and the maximum number of energy evaluations.[1] A higher number of runs increases the likelihood of finding the optimal binding pose.[1]

Analysis of Results
  • Binding Energy and Pose Selection: The results are analyzed based on the binding energy (or docking score), with the conformation having the lowest binding energy generally considered the most favorable.[1]

  • Interaction Analysis: The interactions between the pyrimidine derivatives and the amino acid residues in the protein's active site are visualized and analyzed using software such as PyMOL or Discovery Studio.[4] This analysis identifies key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex.

Visualizations

To better illustrate the processes and concepts involved in these docking studies, the following diagrams have been generated.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Water Removal, H Addition) protein_prep->grid_gen docking_run Molecular Docking (Lamarckian Genetic Algorithm) grid_gen->docking_run results_analysis Results Analysis (Binding Energy, Inhibition Constant) docking_run->results_analysis interaction_viz Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) results_analysis->interaction_viz

Caption: Workflow for Comparative Molecular Docking Studies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth & Proliferation ERK->Cell_Growth PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Cell_Growth

Caption: Simplified EGFR signaling pathway, a common target for pyrimidine derivatives.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,6-Dichloropyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of specialized chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step operational plan for the proper disposal of 2,6-Dichloropyrimidine-4,5-diamine.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Based on data from analogous chlorinated pyrimidines, this substance should be treated as hazardous.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Use safety glasses or chemical safety goggles.[1]

    • Lab Coat: A standard laboratory coat is required.

    • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1]

  • In Case of Spills:

    • For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it into a designated, sealed container for hazardous waste.[2]

    • Avoid generating dust.[2]

    • Do not permit the chemical to enter drains or waterways.[1][3]

Hazard Summary of Structurally Similar Compounds

The following table summarizes the known hazards of closely related chlorinated pyrimidine compounds to inform safe handling and disposal procedures.

Hazard ClassificationDescriptionPrecautionary Measures
Skin Irritation Causes skin irritation.[1]Wear protective gloves and clothing. Wash skin thoroughly after handling.[1]
Eye Irritation Causes serious eye irritation.[1]Wear eye and face protection. Ensure eyewash stations are readily accessible.[1][2]
Respiratory Irritant May cause respiratory irritation.[1]Use only in a well-ventilated area or outdoors. Avoid breathing dust.[1][2]
Incompatible Materials Strong oxidizing agents and acids.[2][4]Store away from incompatible materials.
Hazardous Decomposition Products Combustion may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical and must be conducted in accordance with institutional and regulatory standards.

1. Waste Segregation:

  • Due to its chemical structure, this compound is classified as a halogenated organic compound .

  • It is crucial to segregate this waste from non-halogenated waste streams to ensure proper disposal and to prevent dangerous chemical reactions.[5]

2. Container Selection and Labeling:

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" (do not use abbreviations or chemical formulas).

    • A clear indication of the hazards (e.g., "Irritant").

    • For mixtures, list all constituents and their approximate percentages.

3. Waste Accumulation and Storage:

  • Collect all waste containing this compound, including contaminated materials like absorbent pads and disposable labware, in the designated container.

  • Keep the waste container securely closed except when adding waste.

  • Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Ensure the storage area is away from incompatible materials.

4. Final Disposal:

  • The final disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

5. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated before being discarded or reused.

  • Triple-rinse the container with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous waste.[5]

  • After proper decontamination, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Disposal of This compound ppe Wear Appropriate PPE: - Chemically resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Handle in a Chemical Fume Hood ppe->fume_hood collect_waste Collect waste in a designated, chemically compatible container fume_hood->collect_waste segregate Is the waste segregated as 'Halogenated Organic Waste'? collect_waste->segregate segregate->collect_waste No, re-segregate label_container Label container with: - 'Hazardous Waste' - Full chemical name - Hazard information segregate->label_container Yes check_incompatible Check for incompatible waste mixtures (e.g., strong acids) label_container->check_incompatible store_waste Store in a secure, ventilated hazardous waste area check_incompatible->store_waste contact_ehs Contact Institutional EHS for waste pickup store_waste->contact_ehs disposal_company Arrange for disposal by a licensed waste management company contact_ehs->disposal_company end Proper Disposal Complete disposal_company->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,6-Dichloropyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,6-Dichloropyrimidine-4,5-diamine. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper disposal of hazardous materials.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to this compound. The following table summarizes the recommended protective gear.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses & Face ShieldSafety glasses with side shields or goggles are required. A face shield should be worn over safety glasses when there is a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for protection against a broad range of chemicals.[1][2] Gloves should be inspected for damage before use and changed immediately upon contamination.[1] For tasks with a higher risk of exposure, consider double gloving.[1]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to maximize skin coverage.[2]
Foot Protection Closed-toe ShoesShoes that cover the entire foot are required.[2] Open-toed footwear is not permitted in the laboratory.
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably a chemical fume hood.[2] If a fume hood is unavailable, a NIOSH-approved respirator with an appropriate cartridge should be used.[2][3]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure TypeFirst Aid Measures
Inhalation Move the individual to fresh air and keep them at rest in a comfortable breathing position.[4] If the person feels unwell, seek medical attention.
Skin Contact Wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[5] Contaminated clothing should be removed and washed before reuse.[5]
Eye Contact Rinse eyes cautiously with water for several minutes.[4] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[4]
Ingestion Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.

Handling and Storage Protocols

Safe Handling:

  • Preparation: Ensure the work area is clean and a chemical fume hood is functioning correctly before handling the compound.[1] All necessary PPE must be inspected and worn properly.[1]

  • During Handling: Avoid creating dust.[5] Do not get the chemical in the eyes, on skin, or on clothing.[5] Avoid ingestion and inhalation.[5]

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[1] Decontaminate the work surface and any equipment used.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

  • Keep away from incompatible materials such as acids and oxidizing agents.[3][4]

Disposal Plan

All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[1]

Waste Collection:

  • Segregation: Do not mix with other waste streams unless compatibility is confirmed.

  • Container: Use a designated, properly labeled, and sealed container for hazardous waste.

  • Labeling: The label should clearly identify the contents as "Hazardous Waste" and include the chemical name: this compound.

Storage Pending Disposal:

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste area.

  • Ensure the storage area is away from incompatible materials.

Final Disposal:

  • Disposal must be carried out by a licensed and approved waste disposal company.[4]

  • Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for the waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Operational Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Clean, Uncluttered) check_fume_hood 2. Verify Fume Hood (Operational) prep_area->check_fume_hood inspect_ppe 3. Inspect & Don PPE check_fume_hood->inspect_ppe handle_chem 4. Handle Chemical (In Fume Hood) inspect_ppe->handle_chem wash_hands 5. Wash Hands & Exposed Skin handle_chem->wash_hands decontaminate 6. Decontaminate Work Area & Equipment wash_hands->decontaminate collect_waste 7. Collect Hazardous Waste (Labeled, Sealed Container) decontaminate->collect_waste store_waste 8. Store Waste Securely collect_waste->store_waste final_disposal 9. Professional Disposal store_waste->final_disposal

Caption: Workflow for Safe Handling and Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloropyrimidine-4,5-diamine
Reactant of Route 2
Reactant of Route 2
2,6-Dichloropyrimidine-4,5-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.